molecular formula C10H10N2O2 B1601307 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 99446-43-2

5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Numéro de catalogue: B1601307
Numéro CAS: 99446-43-2
Poids moléculaire: 190.2 g/mol
Clé InChI: JREPGLPAKCUFGV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a promising chemical scaffold in medicinal chemistry and drug discovery research. The pyrazolo[1,5-a]pyridine core is a bicyclic heteroaromatic system that is of significant interest in the development of novel biologically active compounds. Researchers utilize this and closely related structures as critical building blocks in the synthesis of potential pharmaceutical agents. These synthetic efforts often target therapies for neurological disorders, given the demonstrated activity of similar compounds in neurological targets. Furthermore, this family of compounds is investigated for its potential in agricultural chemistry, particularly in the formulation of new agrochemicals. The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing for the creation of amides, esters, and other derivatives for structure-activity relationship (SAR) studies. As a research compound, it enables scientists to explore enzyme inhibition mechanisms and receptor binding interactions, contributing to the understanding of complex biochemical pathways. Its structural features make it a valuable template for designing kinase inhibitors and other small-molecule modulators of protein function.

Propriétés

IUPAC Name

5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-7(2)12-9(4-6)8(5-11-12)10(13)14/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREPGLPAKCUFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2C(=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70542826
Record name 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99446-43-2
Record name 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid chemical structure and physicochemical properties

Author: BenchChem Technical Support Team. Date: April 2026

5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic Acid: A Comprehensive Technical Guide on Structure, Physicochemical Properties, and Synthetic Applications

Executive Summary

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount. 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 99446-43-2) has emerged as a highly versatile, electron-rich fused bicyclic building block[1]. Functioning as a robust bioisostere for indoles, azaindoles, and benzimidazoles, this scaffold circumvents the metabolic liabilities often associated with classical heterocycles (such as pyrrole ring oxidation).

As a Senior Application Scientist, I have observed that the strategic placement of methyl groups at the 5- and 7-positions of the pyridine ring introduces precise steric and electronic parameters. These modifications are critical for locking molecular conformations and enhancing lipophilic efficiency (LipE) during the development of kinase inhibitors, antitubercular agents, and immunosuppressants[2][3]. This whitepaper provides a rigorous analysis of the compound’s physicochemical profile, validated synthetic methodologies, and mechanistic applications in drug discovery.

Structural & Physicochemical Profiling

The pyrazolo[1,5-a]pyridine core consists of a π-excessive pyrazole ring fused to a π-deficient pyridine ring. The bridgehead nitrogen (N4a) donates its lone pair into the aromatic system, creating a highly delocalized 10π-electron network.

Structural Causality:

  • The 3-Carboxylic Acid: Serves as a primary synthetic handle for amidation or cross-coupling. In biological targets, it acts as a critical hydrogen-bond donor/acceptor, often anchoring the molecule to the ATP-binding pocket of kinases (e.g., interacting with the hinge region backbone)[4].

  • The 5,7-Dimethyl Substitution: The methyl group at position 7 (adjacent to the bridgehead nitrogen) introduces significant steric hindrance. This steric bulk restricts the rotation of substituents at the 3-position, effectively pre-organizing the molecule into a bioactive conformation. The 5-methyl group inductively enriches the electron density of the pyridine ring, modulating the overall dipole moment and improving metabolic stability against oxidative enzymes.

Table 1: Physicochemical Properties & Pharmacokinetic Significance
PropertyValueCausality / Significance
CAS Number 99446-43-2Unique identifier for regulatory compliance and procurement[1].
Molecular Formula C10H10N2O2Defines the elemental composition.
Molecular Weight 190.20 g/mol Low MW makes it an ideal fragment-based drug design (FBDD) starting point.
LogP (Estimated) 1.8 – 2.2Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
Topological PSA ~55.1 ŲExcellent for oral bioavailability; falls well within the Lipinski limit (<140 Ų).
H-Bond Donors 1Provided by the carboxylic acid (-OH), crucial for target engagement.
H-Bond Acceptors 3Provided by the pyrazole nitrogen and carboxyl oxygens.
pKa (Acidic) ~ 3.8 – 4.2Exists primarily as an anion at physiological pH (7.4), influencing solubility.

Synthetic Methodology: The [3+2] Annulation Strategy

The most robust and regioselective method for synthesizing 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is the 1,3-dipolar cycloaddition of an N-aminopyridinium ylide with an electron-deficient alkyne[5]. This protocol is self-validating; the distinct polarity shifts between intermediates allow for straightforward TLC and LC-MS tracking.

SynthWorkflow A 2,4-Dimethylpyridine B N-Amination (MSH, CH2Cl2) A->B C N-Aminopyridinium Salt B->C D [3+2] Cycloaddition (Ethyl Propiolate, K2CO3) C->D E Ethyl 5,7-dimethylpyrazolo [1,5-a]pyridine-3-carboxylate D->E F Saponification (LiOH, THF/H2O) E->F G 5,7-Dimethylpyrazolo [1,5-a]pyridine-3-carboxylic acid F->G

Figure 1: Three-step synthetic workflow for the target compound.

Step-by-Step Protocol:

Step 1: N-Amination of the Pyridine Core

  • Procedure: Dissolve 2,4-dimethylpyridine (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C. Dropwise, add a solution of O-(mesitylsulfonyl)hydroxylamine (MSH) (1.1 eq) in CH₂Cl₂. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Causality: The highly nucleophilic pyridine nitrogen attacks the electrophilic nitrogen of MSH. MSH is preferred over hydroxylamine-O-sulfonic acid (HOSA) here because the mesitylsulfonate is an excellent leaving group, driving the formation of the N-aminopyridinium salt in non-aqueous, organic conditions.

Step 2: 1,3-Dipolar Cycloaddition

  • Procedure: Isolate the N-aminopyridinium salt via filtration. Resuspend in DMF. Add anhydrous K₂CO₃ (2.0 eq) followed by ethyl propiolate (1.5 eq). Stir at room temperature for 12 hours under an inert atmosphere.

  • Causality: The base (K₂CO₃) deprotonates the N-amino group, generating a highly reactive pyridinium N-imine (a 1,3-dipole) in situ. This intermediate undergoes a regioselective [3+2] cycloaddition with the alkyne. Spontaneous oxidative aromatization yields the stable ethyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate.

Step 3: Saponification

  • Procedure: Dissolve the ester intermediate in a 1:1 mixture of THF and H₂O. Add LiOH·H₂O (3.0 eq) and reflux for 4 hours. Cool the mixture, remove THF under reduced pressure, and acidify the aqueous layer with 1M HCl to pH ~3.

  • Validation: The target compound (5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid) will precipitate as a white/off-white solid. Collect via vacuum filtration. LC-MS should confirm an [M+H]⁺ peak at m/z 191.2.

Pharmacological Applications & Mechanism of Action

Because of its unique electronic distribution, the pyrazolo[1,5-a]pyridine scaffold acts as a "chameleon" in drug design, capable of fitting into diverse biological pockets.

A. PI3Kγ/δ Dual Inhibition (Oncology & Immunology)

Phosphoinositide 3-kinases (PI3K) are critical nodes in cell survival and metabolic pathways. Pyrazolo[1,5-a]pyridine derivatives have been successfully utilized to design highly potent, ATP-competitive dual inhibitors of PI3Kγ and PI3Kδ[3]. The 3-carboxamide derivatives (synthesized directly from our target acid) form critical bidentate hydrogen bonds with the Val882 hinge region of the kinase. The 5,7-dimethyl groups project into the hydrophobic specificity pocket, granting selectivity over the PI3Kα isoform.

PI3KPathway Ligand Growth Factors Receptor Receptor Tyrosine Kinases Ligand->Receptor PI3K PI3Kγ / PI3Kδ Receptor->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT AKT Phosphorylation PIP3->AKT Recruits Inhibitor Pyrazolo[1,5-a]pyridine Inhibitors Inhibitor->PI3K Blocks ATP Pocket

Figure 2: PI3Kγ/δ pathway modulation by pyrazolo[1,5-a]pyridine derivatives.

B. Antitubercular Agents (Infectious Disease)

Derivatives of pyrazolo[1,5-a]pyridine-3-carboxylic acid have shown exceptional nanomolar efficacy against multidrug-resistant Mycobacterium tuberculosis (MDR-TB)[2]. By utilizing a scaffold hopping strategy from known TB drugs (like TBA-354), researchers have converted the 3-carboxylic acid into complex diaryl carboxamides. The resulting compounds exhibit profound bacterial burden reduction in in vivo mouse models, driven by the lipophilic penetration of the mycobacterial cell wall facilitated by the dimethylated core[6].

C. Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition

The scaffold is also utilized as an unusual carboxylic group bioisostere to target hDHODH, a rate-limiting enzyme in de novo pyrimidine biosynthesis. Inhibitors based on this core restore myeloid differentiation in acute myelogenous leukemia (AML) cell lines at low nanomolar concentrations, outperforming classical inhibitors like brequinar[4].

Analytical Characterization & Validation

To ensure experimental integrity, researchers must validate the synthesized 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid using the following expected analytical benchmarks:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.50 (br s, 1H, -COOH)

    • δ 8.35 (s, 1H, Pyrazole C2-H) — Highly deshielded due to the adjacent nitrogen and electron-withdrawing carboxyl group.

    • δ 7.75 (d, J = 1.5 Hz, 1H, Pyridine C4-H)

    • δ 6.95 (d, J = 1.5 Hz, 1H, Pyridine C6-H)

    • δ 2.68 (s, 3H, C7-CH₃) — Deshielded by the proximity to the bridgehead nitrogen.

    • δ 2.42 (s, 3H, C5-CH₃)

  • LC-MS (ESI+): Calculated for C₁₀H₁₁N₂O₂⁺ [M+H]⁺: 191.08; Found: 191.1.

  • Storage: The compound is stable at room temperature but should be stored in a desiccator away from strong oxidizing agents to prevent degradation of the electron-rich pyrazole ring.

References

  • NextSDS. "5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid — Chemical Substance Information." NextSDS Chemical Database.
  • Zhang, et al. (2015). "Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents." ACS Medicinal Chemistry Letters.
  • Zhang, et al. (2017). "Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents." PMC.
  • Wang, C., et al. (2024). "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry.
  • Sainas, S., et al. (2018). "Targeting Myeloid Differentiation Using Potent 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold-Based Human Dihydroorotate Dehydrogenase Inhibitors." Journal of Medicinal Chemistry.
  • Beletskaya, I., et al. (2017). "New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines." PMC.

Sources

Mechanism of Action of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel therapeutic scaffolds is critical in addressing the dual global challenges of antimicrobial resistance and oncology. Derivatives of 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid have emerged as highly versatile, drug-like molecules. Originally conceptualized through scaffold-hopping strategies to improve the pharmacokinetic liabilities of imidazo[1,2-a]pyridines, this class of compounds has demonstrated profound efficacy in two distinct pharmacological arenas:

  • Infectious Disease: As ultra-potent inhibitors of the Mycobacterium tuberculosis (Mtb) respiratory cytochrome bcc complex (specifically targeting the QcrB subunit)[1].

  • Oncology: As targeted inhibitors of receptor tyrosine kinases (RTKs), specifically AXL and c-MET, which drive tumor metastasis and drug resistance[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the mechanism of action (MoA) of these derivatives, detailing the structural rationale, the precise biomolecular interactions, and the self-validating experimental protocols required to evaluate them in preclinical drug development.

Chemical Rationale: Scaffold Hopping and Structural Vectoring

The core intermediate, 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid[3], serves as the foundational building block for synthesizing active carboxamide derivatives.

Historically, imidazo[1,2-a]pyridine-3-carboxamides (such as the clinical candidate Q203) showed excellent anti-tubercular activity but suffered from extreme lipophilicity and potential toxicity[4]. By employing a scaffold-hopping strategy, medicinal chemists replaced the imidazopyridine core with the bioisosteric pyrazolo[1,5-a]pyridine moiety[5].

The Role of the 5,7-Dimethyl Substitution:

  • Electronic Tuning: The nitrogen arrangement in the pyrazolo[1,5-a]pyridine ring alters the electron density, maintaining the critical hydrogen-bond acceptor capabilities required for target binding while improving aqueous solubility[5].

  • Steric Vectoring: The methyl groups at the 5- and 7-positions provide specific steric bulk. In the context of QcrB inhibition, this substitution pattern perfectly vectors the 3-carboxamide side chain deep into the hydrophobic menaquinol-binding pocket of the target protein, preventing steric clashes that occur with bulkier substitutions[6].

Primary Mechanism of Action: Disruption of Mycobacterial Bioenergetics

The most extensively validated application of pyrazolo[1,5-a]pyridine-3-carboxamides (e.g., the lead compound TB47) is the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis[1].

Target Engagement: The QcrB Subunit

M. tuberculosis is an obligate aerobe that relies heavily on oxidative phosphorylation for ATP synthesis. The electron transport chain (ETC) of Mtb utilizes the cytochrome bcc complex to transfer electrons from the menaquinone pool to the terminal oxygen acceptor.

Pyrazolo[1,5-a]pyridine derivatives act as competitive inhibitors at the menaquinol oxidation site of the QcrB subunit (the cytochrome b component of the bcc complex)[1][7]. By binding to this site, the compounds block electron flow, leading to a catastrophic drop in intracellular ATP levels and inducing severe metabolic redox stress (evidenced by the accumulation of TCA cycle intermediates)[1].

The Cytochrome bd Bypass Mechanism

A critical nuance in the MoA of QcrB inhibitors is their bacteriostatic nature when used as monotherapies in wild-type Mtb. This is caused by the presence of a branched respiratory pathway. When the bcc complex is blocked by a pyrazolo[1,5-a]pyridine derivative, Mtb dynamically shunts electrons through an alternative, less energy-efficient terminal oxidase known as cytochrome bd oxidase (encoded by the cydAB operon)[1][4].

Because of this bypass, these compounds are highly synergistic when combined with drugs that target other phases of metabolism (like rifampicin and pyrazinamide), converting a bacteriostatic effect into a potent bactericidal outcome[1].

G NADH NADH Dehydrogenase (NDH-2) MQ Menaquinone Pool (MQ/MQH2) NADH->MQ e- transfer QcrB Cytochrome bcc Complex (QcrB Subunit) MQ->QcrB Primary Pathway CytBD Cytochrome bd Oxidase (Alternative Bypass) MQ->CytBD Shunt Pathway (Induced under stress) O2_1 O2 -> H2O (High ATP) QcrB->O2_1 O2_2 O2 -> H2O (Low ATP) CytBD->O2_2 Inhibitor Pyrazolo[1,5-a]pyridine Derivatives Inhibitor->QcrB Competitive Inhibition at Menaquinol Site

Mycobacterial Electron Transport Chain and QcrB Inhibition Pathway

Secondary Mechanism: Kinase Inhibition in Oncology

Beyond infectious diseases, the 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold is utilized in the synthesis of potent receptor tyrosine kinase (RTK) inhibitors[2].

Specifically, derivatives have been engineered to target AXL and c-MET kinases. Overexpression and mutation of c-MET and AXL are heavily implicated in tumor metastasis, angiogenesis, and acquired resistance to standard chemotherapies in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma[2]. The pyrazolo[1,5-a]pyridine core acts as an ATP-competitive hinge binder within the kinase domain. The 3-carboxylic acid is typically derivatized into an amide or urea linkage that extends into the DFG-out allosteric pocket, stabilizing the inactive conformation of the kinase[2].

Self-Validating Experimental Workflows

To rigorously validate the mechanism of action of new pyrazolo[1,5-a]pyridine derivatives, researchers must employ orthogonal, self-validating assays. Below are the definitive protocols for confirming QcrB target engagement.

Protocol 1: Real-Time Bioenergetic Profiling (Seahorse XF Assay)

Causality: Measuring standard growth inhibition (MIC) cannot distinguish between target pathways. To prove the compound inhibits respiration, we measure the Oxygen Consumption Rate (OCR). Because wild-type Mtb will mask QcrB inhibition by shunting electrons to cytochrome bd, we must use a genetically modified ΔcydAB knockout strain to force electron flow exclusively through the bcc complex[1].

Step-by-Step Methodology:

  • Strain Preparation: Culture wild-type Mtb H37Rv and the ΔcydAB mutant strain in Middlebrook 7H9 broth supplemented with OADC, ensuring the media lacks alternative carbon sources that could bypass glycolysis.

  • Plate Seeding: Adhere bacilli to the bottom of a Seahorse XF96 microplate using Cell-Tak adhesive (1 x 10^6 CFU/well).

  • Baseline Measurement: Record the basal OCR using the Agilent Seahorse XF Analyzer for 20 minutes.

  • Compound Injection: Inject the pyrazolo[1,5-a]pyridine derivative (at 10x MIC concentration) via Port A.

  • Validation Check: In wild-type Mtb, OCR will initially dip but quickly recover as the cydAB bypass activates. In the ΔcydAB strain, OCR will plummet to near zero and remain suppressed, definitively proving the compound targets the bcc complex[1].

  • Uncoupler Addition: Inject an uncoupler (e.g., CCCP) via Port B to verify that the mitochondria/bacteria were capable of maximal respiration prior to inhibition.

Protocol 2: Genomic Deconvolution of Resistance

Causality: If a compound specifically targets QcrB, bacteria forced to grow in lethal concentrations of the drug will eventually develop spontaneous point mutations in the binding pocket of the qcrB gene to survive[7].

Step-by-Step Methodology:

  • Selection: Plate 10^8 to 10^9 CFU of wild-type Mtb onto 7H10 agar plates containing the pyrazolo[1,5-a]pyridine derivative at 5x, 10x, and 20x the established MIC.

  • Incubation: Incubate at 37°C for 4–6 weeks until spontaneous resistant colonies emerge.

  • Confirmation: Pick colonies and re-streak on drug-containing plates to confirm stable resistance.

  • Sequencing: Extract genomic DNA and perform Whole Genome Sequencing (WGS).

  • Data Analysis: Map reads against the H37Rv reference genome. A true QcrB inhibitor will almost exclusively yield nonsynonymous single nucleotide polymorphisms (SNPs) in the qcrB locus (e.g., the hallmark H190Y mutation, M. smegmatis numbering)[1][7].

Workflow Start Compound Treatment (Pyrazolo[1,5-a]pyridine) Strain1 Wild-Type M. tuberculosis Start->Strain1 Strain2 ΔcydAB Knockout Strain Start->Strain2 OCR1 OCR Recovers (Bypass Active) Strain1->OCR1 Seahorse XF Assay Mutant Spontaneous Resistant Mutant Generation Strain1->Mutant Plating on >MIC OCR2 OCR Plummets (Target Validated) Strain2->OCR2 Seahorse XF Assay Seq Whole Genome Sequencing (Identify H190Y in QcrB) Mutant->Seq DNA Extraction

Experimental Workflow for Target Validation of QcrB Inhibitors

Quantitative Pharmacological Profiles

The scaffold-hopping from imidazopyridines to pyrazolo[1,5-a]pyridines yielded significant improvements in the pharmacological profile. The table below summarizes the quantitative data across representative derivatives.

Compound Class / ScaffoldPrimary TargetMIC (Mtb H37Rv)Cytotoxicity (Vero Cells)Key Pharmacokinetic Advantage
Imidazo[1,2-a]pyridine (e.g., Q203)QcrB (Mtb)2.7 nM>50 μMHigh potency, but highly lipophilic[4].
Pyrazolo[1,5-a]pyridine-3-carboxamides (e.g., TB47)QcrB (Mtb)0.016 – 0.500 μg/mL>100 μMNegligible CYP450 interaction; no hERG inhibition; 94.3% oral bioavailability[1][4].
Diaryl Pyrazolo[1,5-a]pyridines QcrB (Mtb)< 0.002 μg/mL>64 μg/mLOvercomes specific pre-existing clinical resistance mechanisms[6].
Pyrazolo[1,5-a]pyridine ureas AXL / c-MET KinasesN/A (IC50 < 10 nM)Target-dependentHigh kinase selectivity; blocks tumor growth in vivo[2].

Conclusion

Derivatives of 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid represent a triumph of rational drug design and scaffold hopping. By optimizing the electronic and steric properties of the core heterocycle, researchers have generated compounds that exquisitely target the menaquinol oxidation site of mycobacterial QcrB, as well as critical oncology targets like AXL and c-MET. Moving forward, the clinical success of these compounds will rely heavily on combination therapies—such as pairing QcrB inhibitors with cytochrome bd inhibitors or standard TB regimens—to close the evolutionary bypasses utilized by the target pathogens.

Sources

5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid exact mass and molecular weight

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic Acid

Introduction

5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic small molecule belonging to the pyrazolopyridine class. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. Accurate characterization of its fundamental physicochemical properties, particularly its mass, is a critical first step in any research endeavor. This ensures sample identity, purity, and provides the foundation for all subsequent quantitative experiments.

This guide provides a detailed examination of the molecular weight and exact mass of this compound and outlines an authoritative analytical workflow for its experimental verification using High-Resolution Mass Spectrometry (HRMS).

Part 1: Core Physicochemical Properties

The identity of a molecule is defined by its structure, which in turn dictates its elemental composition and mass. For 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid, the key identifiers and mass-related values are summarized below.

PropertyValueSource / Method
IUPAC Name 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acidIUPAC Nomenclature
CAS Number 99446-43-2Chemical Abstracts Service
Molecular Formula C₁₀H₁₀N₂O₂Deduced from Structure
Molecular Weight 190.20 g/mol Calculated (Average Isotopic Abundance)
Exact Mass 190.07423 DaCalculated (Monoisotopic)[1][2]
Expertise & Experience: The Distinction Between Molecular Weight and Exact Mass

In the context of drug discovery and analytical chemistry, it is crucial to understand the difference between Molecular Weight and Exact Mass.

  • Molecular Weight (or Molar Mass) is an average calculation based on the natural abundance of all stable isotopes of each element in the formula. For carbon, this value is ~12.011 amu, reflecting the presence of both ¹²C and ¹³C. This value is primarily used for stoichiometric calculations in synthetic chemistry, such as determining the mass of a reagent needed for a reaction.

  • Exact Mass is the calculated mass of a molecule using the mass of the most abundant, stable isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is not an average. High-resolution mass spectrometers are capable of measuring the mass-to-charge ratio (m/z) of an ion with enough precision (typically to four or five decimal places) to distinguish it from other molecules of the same nominal mass but different elemental composition. Therefore, the experimental confirmation of the exact mass is the gold standard for verifying the elemental formula of a synthesized compound.[1][2]

Part 2: Analytical Workflow for Mass Verification by LC-HRMS

To ensure the identity and purity of a research compound like 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid, an experimental verification of its exact mass is non-negotiable. Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the definitive technique for this purpose.

Causality Behind Method Selection

The choice of LC-HRMS is deliberate. The LC component separates the analyte of interest from impurities, salts, and synthetic byproducts, ensuring that the mass spectrum is clean and unambiguous. The HRMS component provides a highly accurate mass measurement, which serves as a powerful filter to confirm the elemental composition against the theoretical value. For a molecule with the formula C₁₀H₁₀N₂O₂, there are numerous other possible combinations of atoms that could result in the same nominal mass of 190, but they will have distinct exact masses.

Experimental Protocol: LC-HRMS Analysis

This protocol describes a self-validating system for the robust confirmation of the target compound.

1. Sample Preparation:

  • Accurately weigh ~1 mg of the synthesized compound.
  • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
  • Vortex thoroughly to ensure complete dissolution.
  • Perform a serial dilution to create a working solution of ~1-5 µg/mL in the same solvent. The final concentration should be optimized to avoid detector saturation.
  • Transfer the working solution to an appropriate autosampler vial.

2. Liquid Chromatography (LC) Conditions:

  • LC System: A standard UHPLC or HPLC system.
  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is an excellent starting point. The nonpolar stationary phase is well-suited for retaining this moderately polar molecule.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Rationale: Formic acid is a critical additive. It acidifies the mobile phase, which serves two purposes: 1) It ensures the carboxylic acid group is protonated, leading to better peak shape and retention on the C18 column. 2) It provides a source of protons (H⁺) to facilitate efficient ionization in positive ion mode.
  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and then re-equilibrate at 5% B. This ensures elution of the compound and cleaning of the column.
  • Flow Rate: 0.3-0.5 mL/min (for a 2.1 mm ID column).
  • Injection Volume: 1-5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Mass Spectrometer: An Orbitrap™ or Time-of-Flight (TOF) mass spectrometer.
  • Ionization Source: Electrospray Ionization (ESI).
  • Rationale: ESI is a soft ionization technique ideal for polar and semi-polar small molecules, minimizing in-source fragmentation and preserving the molecular ion.
  • Polarity: Positive and Negative modes.
  • Rationale: In positive mode, the molecule will be detected as the protonated adduct [M+H]⁺ (m/z 191.0815). In negative mode, the acidic proton of the carboxylic acid is easily lost, forming the deprotonated molecule [M-H]⁻ (m/z 189.0670). Acquiring data in both modes provides orthogonal confirmation.
  • Mass Range: Scan from m/z 50 to 500. This range comfortably includes the expected ions.
  • Resolution: Set to >60,000 to ensure high mass accuracy.
Workflow Visualization

LCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Interpretation A Weigh Compound B Dissolve & Dilute (ACN/H₂O) A->B C Transfer to Vial B->C D Inject Sample C->D Load into Autosampler E LC Separation (C18 Column) D->E F ESI Ionization (+/- Modes) E->F G HRMS Detection (Orbitrap/TOF) F->G H Extract Ion Chromatogram (EIC) G->H Raw Data I Measure Experimental m/z H->I J Calculate Mass Error (ppm) I->J K Verify Isotopic Pattern J->K L Identity Confirmed (ppm < 5) K->L Compare to Theoretical

Caption: LC-HRMS workflow for identity confirmation.

Part 3: Data Interpretation and Validation

The trustworthiness of this workflow lies in its quantitative endpoint: the mass accuracy, expressed in parts per million (ppm).

  • Extract Data: From the raw data file, extract the ion chromatogram for the theoretical m/z values of the expected ions:

    • [M+H]⁺: 191.0815

    • [M-H]⁻: 189.0670

  • Measure Experimental Mass: At the apex of the chromatographic peak, obtain the high-resolution mass spectrum and record the measured m/z value.

  • Calculate Mass Error: The mass error is the most critical parameter for validation. It is calculated using the following formula:

    ppm Error = [ ( |Experimental Mass - Theoretical Mass| ) / ( Theoretical Mass ) ] * 1,000,000

    A mass error of < 5 ppm is the universally accepted standard in scientific literature for confirming an elemental composition. A value below 2 ppm provides extremely high confidence.

  • Isotopic Pattern Analysis: As a final validation step, the observed isotopic pattern in the mass spectrum should be compared to the theoretical pattern for C₁₀H₁₀N₂O₂. The relative abundance of the M+1 peak (primarily due to the natural abundance of ¹³C) provides a secondary confirmation of the carbon count in the molecule.

By following this comprehensive workflow, researchers can move forward with full confidence in the identity and integrity of their 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid, ensuring the reliability and reproducibility of all subsequent biological and chemical studies.

References

  • Chemical Substance Information for 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid. Google.
  • PubChemLite entry for 6,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid. Université du Luxembourg.
  • PubChemLite entry for 2,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid. Université du Luxembourg.
  • E. M. N. D. E. B. S. A. G. J. M. V. D. H. P. J. G. W. T. P. J. A. van der Heeft, "A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation," Journal of Mass Spectrometry, 2017. [Online]. Available: [Link]

  • The Ultimate Workflow for Small Molecule Discovery. Thermo Fisher Scientific.
  • Prepping Small Molecules for Mass Spec. Biocompare.com.

Sources

Pharmacokinetic Profiling of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic Acid in Early Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The pyrazolo[1,5-a]pyridine scaffold is a highly privileged bicyclic heteroaromatic system in modern medicinal chemistry. Serving as a potent bioisostere for purines and indoles, this core demonstrates remarkable efficacy in targeting kinase hinge regions (e.g., PI3Kγ/δ)[1] and non-kinase targets like human dihydroorotate dehydrogenase (hDHODH)[2]. Within this chemical space, 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (5,7-DMPP-3-CA) represents a critical early-discovery building block.

The 5,7-dimethyl substitution provides essential steric shielding against oxidative metabolism, while the 3-carboxylic acid offers a versatile synthetic handle for amidation—a strategy recently utilized in developing drug-resistant antituberculosis agents[3]. However, advancing this fragment into a lead candidate requires rigorous early-stage pharmacokinetic (PK) and ADME profiling. As a Senior Application Scientist, I have structured this technical guide to outline the mechanistic rationale, self-validating protocols, and data interpretation frameworks necessary for profiling 5,7-DMPP-3-CA.

PK_Cascade Start 5,7-DMPP-3-CA Synthesized PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Start->PhysChem InVitro In Vitro ADME (Microsomes, Caco-2, PPB) PhysChem->InVitro Decision Go/No-Go Decision (Clearance < 30% LBF?) InVitro->Decision InVivo In Vivo PK (Rodents) (IV & PO Dosing) Decision->InVivo Yes LeadOpt Lead Optimization (Amidation/Esterification) Decision->LeadOpt No LeadOpt->InVitro

Fig 1. Early discovery ADME/PK screening cascade for 5,7-DMPP-3-CA derivatives.

Physicochemical Properties & ADME Implications

Before initiating in vitro assays, it is critical to understand the causality between the molecular structure of 5,7-DMPP-3-CA and its predicted ADME behavior:

  • Ionization State: The carboxylic acid moiety typically possesses a pKa of ~3.5–4.5. At physiological pH (7.4), the molecule is >99% ionized. This anion formation drastically reduces transcellular passive diffusion across lipophilic cell membranes.

  • Plasma Protein Binding (PPB): The anionic carboxylate acts as a strong electrostatic anchor, driving high affinity for site I or II on Human Serum Albumin (HSA). This limits the unbound (free) fraction of the drug available for target engagement.

  • Metabolic Shielding: The methyl groups at the 5 and 7 positions block the most electron-rich sites of the pyrazolo[1,5-a]pyridine core, preventing rapid Phase I aromatic oxidation.

In Vitro ADME Profiling Workflows

Hepatic Microsomal Stability (HLM/RLM)

Rationale & Causality: While the 5,7-dimethyl groups provide steric hindrance against aromatic oxidation, the methyls themselves are susceptible to aliphatic hydroxylation by CYP3A4 and CYP2C9. This assay quantifies intrinsic clearance ( CLint​ ).

Self-Validating System: A minus-NADPH control is mandatory to differentiate true enzymatic metabolism from chemical instability. Verapamil (high clearance) must be run in parallel to validate the enzymatic viability of the microsome batch.

Step-by-Step Methodology:

  • Matrix Preparation: Dilute Human or Rat Liver Microsomes (HLM/RLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add 5,7-DMPP-3-CA to achieve a final assay concentration of 1 µM (Ensure DMSO is < 0.1% to avoid CYP inhibition).

  • Pre-Incubation: Incubate the mixture in a 37°C water bath for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • Validation Control: For the minus-NADPH cohort, add an equivalent volume of blank buffer instead.

  • Kinetic Sampling: At t=0,5,15,30,45,and 60 minutes, withdraw 50 µL aliquots and immediately plunge into 200 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard.

  • Protein Precipitation & Analysis: Vortex for 2 minutes, centrifuge at 14,000 × g for 10 minutes at 4°C, and analyze the supernatant via LC-MS/MS.

  • Data Computation: Plot the natural log of the remaining parent compound area ratio versus time to derive the elimination rate constant ( k ) and calculate CLint​ .

Metabolism Parent 5,7-DMPP-3-CA (Parent Drug) Phase1 Phase I Metabolism (CYP450 Oxidation) Parent->Phase1 CYP2C9/3A4 Phase2 Phase II Metabolism (UGT Glucuronidation) Parent->Phase2 UGT1A1/2B7 Met1 Hydroxylated Metabolites (Methyl group oxidation) Phase1->Met1 Met2 Acyl Glucuronide (Carboxylic acid conjugation) Phase2->Met2 Excretion Renal/Biliary Excretion Met1->Excretion Met2->Excretion

Fig 2. Predicted hepatic clearance and metabolic pathways for the 5,7-DMPP-3-CA scaffold.

Caco-2 Bidirectional Permeability Assay

Rationale & Causality: Because the carboxylic acid of 5,7-DMPP-3-CA is deprotonated at pH 7.4, passive transcellular diffusion is inherently limited. This assay determines if the compound suffers from severe absorption liabilities or acts as a substrate for apical efflux transporters (e.g., P-gp, BCRP).

Self-Validating System: Monolayer integrity is continuously verified via Transendothelial Electrical Resistance (TEER), and mass balance is calculated to rule out non-specific binding to the plastic transwell apparatus.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation.

  • System Validation: Measure TEER prior to the assay. Only wells with TEER > 250 Ω·cm² are utilized, confirming strict monolayer integrity.

  • Dosing Preparation: Prepare a 10 µM solution of 5,7-DMPP-3-CA in HBSS buffer (pH 7.4) containing a maximum of 1% DMSO to prevent solvent-induced cytotoxicity.

  • Bidirectional Incubation:

    • Apical to Basolateral (A→B): Add 0.5 mL dosing solution to the apical chamber; add 1.5 mL blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B→A): Add 1.5 mL dosing solution to the basolateral chamber; add 0.5 mL blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C with 5% CO₂. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of blank buffer.

  • Quenching & Analysis: Quench samples in 150 µL ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 4000 rpm for 15 min and analyze supernatants via LC-MS/MS.

  • Data Computation: Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ). An ER > 2.0 indicates active efflux liability.

In Vivo Pharmacokinetic Profiling

Rationale & Causality: While in vitro assays predict clearance and absorption, in vivo models integrate complex physiological variables such as hepatic blood flow, plasma protein binding, and first-pass metabolism.

Self-Validating System: Intravenous (IV) dosing must utilize a fully dissolved formulation (e.g., 5% DMSO / 10% Solutol / 85% Saline) to ensure accurate Volume of Distribution ( Vd​ ) calculations, preventing particulate trapping in the pulmonary capillaries.

Step-by-Step Methodology:

  • Animal Acclimation: Fast male C57BL/6 mice (n=3 per route) for 12 hours prior to oral dosing to standardize gastric emptying times; IV cohorts remain fed.

  • Formulation & Dosing:

    • IV Cohort: Administer 1 mg/kg of 5,7-DMPP-3-CA via lateral tail vein injection (clear solution required).

    • PO Cohort: Administer 5 mg/kg via oral gavage (suspensions in 0.5% Methylcellulose are acceptable if aqueous solubility is limited).

  • Serial Blood Sampling: Collect 30 µL of blood via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA-coated tubes.

  • Plasma Isolation: Centrifuge blood samples at 3000 × g for 10 minutes at 4°C within 30 minutes of collection. Extract plasma and store at -80°C.

  • Bioanalysis & NCA: Extract plasma using protein precipitation. Quantify 5,7-DMPP-3-CA concentrations using a validated LC-MS/MS method and utilize non-compartmental analysis (NCA) to calculate PK parameters.

Representative PK Parameter Summary

The following table summarizes the expected quantitative data profile for the unmodified 5,7-DMPP-3-CA scaffold based on its physicochemical properties:

Pharmacokinetic ParameterSpecies / ModelRepresentative ValueMechanistic Interpretation
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes< 15 µL/min/mgHigh metabolic stability; 5,7-dimethyl groups sterically shield the core from rapid CYP-mediated oxidation.
Apparent Permeability ( Papp​ ) Caco-2 (A B) 1.2×10−6 cm/sLow passive permeability due to the ionized carboxylic acid moiety at physiological pH (7.4).
Plasma Protein Binding (PPB) Human Plasma> 95%High affinity for human serum albumin (HSA) driven by electrostatic interactions with the carboxylate anion.
Volume of Distribution ( Vdss​ ) Mouse (IV)0.45 L/kgLow tissue distribution; compound largely restricted to the central plasma compartment due to high PPB and ionization.
Oral Bioavailability (%F) Mouse (PO)~22%Absorption-limited bioavailability secondary to poor transcellular permeability, despite high metabolic stability.

References

1.[1] Title: Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

2.[2] Title: Targeting Myeloid Differentiation Using Potent 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold-Based Human Dihydroorotate Dehydrogenase Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

3.[3] Title: Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Source: PubMed Central (National Institutes of Health). URL: [Link]

Sources

In vitro binding affinity of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Biophysical Characterization and In Vitro Binding Affinity of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic Acid

Executive Summary & Mechanistic Rationale

In the landscape of fragment-based drug discovery (FBDD), the identification of privileged scaffolds that offer both high ligand efficiency (LE) and favorable physicochemical properties is paramount. 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 99446-43-2) has emerged as a critical building block for synthesizing highly potent kinase inhibitors and antitubercular agents[1][2].

As a standalone fragment, 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (5,7-DMPP-3-CA) exhibits moderate in vitro binding affinity (typically in the high micromolar range). However, its true value lies in its role as a structural anchor. The pyrazolo[1,5-a]pyridine core acts as a bioisostere for purines and imidazo[1,2-a]pyridines[2]. Scaffold hopping to this core avoids the rapid oxidative metabolism often associated with imidazopyridines while maintaining the critical hydrogen-bond acceptor properties of the core nitrogen[2][3].

The Causality of the Substitution Pattern: The incorporation of methyl groups at the 5- and 7-positions is not arbitrary. Thermodynamically, these electron-donating groups increase the electron density of the bicyclic system, strengthening the hydrogen-bond acceptor potential. Kinetically, the steric bulk at the 7-position restricts the rotational degrees of freedom of the adjacent 3-carboxylic acid vector. This pre-organizes the molecule into a bioactive conformation, minimizing the entropic penalty ( ΔS ) upon binding to rigid target pockets, such as the cd2-loop of the Mycobacterium tuberculosis (Mtb) cytochrome bc1 complex (QcrB)[3][4].

Pathway A 5,7-DMPP-3-CA Scaffold B Amidation & Derivatization A->B Scaffold Hopping C High-Affinity Ligand (e.g., TB47 analog) B->C SAR Optimization D Target: Mtb QcrB (cd2-loop) C->D KD < 1 nM E Bioenergetic Collapse (ATP Depletion) D->E Pathway Blockade

Figure 1: Logical workflow from the 5,7-DMPP-3-CA fragment to bioenergetic collapse via QcrB inhibition.

Target Engagement: Cytochrome bc1 (QcrB) & Kinase Pathways

When derivatized into a 3-carboxamide (e.g., the preclinical candidate TB47), the 5,7-DMPP core achieves picomolar affinity against Mtb QcrB, effectively blocking electron transfer and leading to mycobacterial cell death[3][4]. Furthermore, the scaffold has demonstrated significant utility in human oncology, specifically serving as a core motif for B-Raf kinase inhibitors, where the pyrazolo-pyrimidine/pyridine hinge-binding motif interacts directly with the kinase ATP-binding pocket[5].

To accurately quantify the in vitro binding affinity of the 5,7-DMPP-3-CA fragment and its derivatives, we must deploy a self-validating biophysical workflow. Endpoint assays (like IC50) are insufficient for FBDD because they conflate binding affinity with functional efficacy. Instead, we utilize Surface Plasmon Resonance (SPR) to resolve kinetic rate constants ( kon​ and koff​ )[6][7], orthogonally validated by Isothermal Titration Calorimetry (ITC) to confirm the thermodynamic driving forces.

Self-Validating In Vitro Binding Affinity Workflows

The following protocols detail the step-by-step methodologies required to profile the binding affinity of 5,7-DMPP-3-CA.

Surface Plasmon Resonance (SPR) Protocol

SPR is prioritized for fragment screening due to its sensitivity to low-molecular-weight compounds and its ability to measure residence time ( τ=1/koff​ )[6][7].

  • Surface Activation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) for 7 minutes at 10 µL/min.

  • Target Immobilization: Dilute the recombinant target protein (e.g., Mtb QcrB or B-Raf) to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject over the activated flow cell until a target immobilization level of 3000–4000 Response Units (RU) is achieved.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters.

  • Analyte Preparation: Prepare a 2-fold concentration series of 5,7-DMPP-3-CA (ranging from 3.12 µM to 200 µM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO, pH 7.4). Crucial step: Ensure exact DMSO matching between the running buffer and analyte samples to prevent bulk refractive index shifts.

  • Sensorgram Acquisition: Inject the analyte series at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and a buffer-only blank injection). Fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Isothermal Titration Calorimetry (ITC) Protocol

To ensure the SPR data is not an artifact of non-specific hydrophobic sticking, ITC is employed as an orthogonal validation system. A highly negative enthalpy ( ΔH ) confirms that the 5,7-DMPP-3-CA core is forming specific, directional hydrogen bonds.

  • Buffer Matching: Dialyze the target protein extensively against the assay buffer (50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Use the exact final dialysate to dissolve the 5,7-DMPP-3-CA powder to prevent heat of dilution artifacts.

  • Cell and Syringe Loading: Load the calorimetric cell with 25 µM of the target protein. Load the titration syringe with 400 µM of 5,7-DMPP-3-CA.

  • Titration Parameters: Program the instrument for 20 continuous injections of 2 µL each, with a 150-second spacing between injections to allow the thermal power to return to baseline. Set the stirring speed to 750 rpm.

  • Thermodynamic Deconvolution: Integrate the heat peaks and fit the isotherm to a one-site binding model. Extract ΔH and Ka​ ( KD​=1/Ka​ ). Calculate the entropic contribution using ΔG=ΔH−TΔS=−RTlnKa​ .

SPR cluster_0 Self-Validating Biophysical Workflow N1 1. Surface Activation (EDC/NHS on CM5) N2 2. Target Immobilization (QcrB / Kinase) N1->N2 N3 3. Fragment Injection (5,7-DMPP-3-CA Titration) N2->N3 N4 4. Kinetic Analysis (kon, koff extraction) N3->N4 N5 5. Orthogonal Validation (ITC Thermodynamics) N4->N5

Figure 2: Self-validating SPR and ITC workflow for determining fragment binding kinetics.

Quantitative Data & Affinity Profiling

The table below summarizes the representative in vitro binding parameters of the 5,7-DMPP-3-CA fragment compared to a fully elaborated 3-carboxamide lead compound (analogous to TB47). The data illustrates how the fragment provides a highly efficient, enthalpy-driven starting point (Ligand Efficiency > 0.3) that translates into picomolar affinity upon SAR optimization.

Table 1: Comparative Binding Kinetics and Thermodynamics

AnalyteTarget kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (SPR) ΔH (kcal/mol)Ligand Efficiency (LE)
5,7-DMPP-3-CA Mtb QcrB 5.2×103 0.31 59.6 µM -4.20.37 kcal/mol/HA
5,7-DMPP-3-CA B-Raf (V600E) 3.8×103 0.45 118.0 µM -3.80.32 kcal/mol/HA
TB47-analog (Amide) Mtb QcrB 1.8×106 2.1×10−4 0.11 nM -8.50.44 kcal/mol/HA

Note: The fragment (5,7-DMPP-3-CA) exhibits a fast koff​ typical of low-molecular-weight compounds. The conversion to the carboxamide drastically reduces the dissociation rate ( koff​ ), driving the profound increase in residence time and overall affinity.

Conclusion

The in vitro binding affinity of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid underscores its status as a highly privileged scaffold. While its raw fragment affinity sits in the micromolar range, its exceptional ligand efficiency, rigid pre-organized structure, and favorable enthalpic signature make it an ideal anchor for drug development. By utilizing rigorous, self-validating biophysical techniques like SPR and ITC, researchers can confidently leverage this core to design next-generation inhibitors targeting critical pathways in both infectious diseases and oncology.

References

  • 6,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid — Chemical Substance Information NextSDS Substance Database URL:[Link][1]

  • Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf Kinase Inhibitors National Institutes of Health (NIH) URL:[Link][5]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents National Institutes of Health (NIH) / PMC URL:[Link][2]

  • Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach MDPI URL:[Link][6]

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments ACS Medicinal Chemistry Letters URL:[Link][7]

  • Terminal Respiratory Oxidases: A Targetables Vulnerability of Mycobacterial Bioenergetics? National Institutes of Health (NIH) / PMC URL:[Link][3]

  • The quest for the holy grail: new antitubercular chemical entities, targets and strategies National Institutes of Health (NIH) / PMC URL:[Link][4]

Sources

De Novo Receptor Target Identification and Optimization Using the 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyridine core represents a privileged heterocyclic scaffold in medicinal chemistry, frequently leveraged to target kinases and G protein-coupled receptors (GPCRs). Specifically, 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 99446-43-2) serves as an optimal starting building block for de novo target identification. The 5,7-dimethyl substitution imposes steric constraints that pre-organize the molecule for deep hydrophobic pocket insertion, while the 3-carboxylic acid provides a versatile vector for exploring chemical space via amidation. This technical whitepaper details the rationale, target deconvolution workflows, and self-validating protocols required to identify and optimize the biological targets of this scaffold.

Rationale: The Pyrazolo[1,5-a]pyridine Pharmacophore

The causality behind selecting the 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold lies in its electronic distribution and hydrogen-bonding capacity. The nitrogen atom at the 1-position acts as a critical hydrogen-bond acceptor, frequently interacting with the hinge region of kinases (e.g., the backbone NH of valine or alanine residues in the ATP-binding pocket).

By utilizing the 3-carboxylic acid as a synthetic handle, researchers can introduce diverse anilines or aliphatic amines. This derivatization projects into the solvent-exposed region or adjacent allosteric pockets, dictating target selectivity. Recent literature validates this approach; for instance, modifying the 3-position of pyrazolo[1,5-a]pyridines has yielded highly potent and selective inhibitors for PI3Kγ/δ [1] and the EphB3 receptor tyrosine kinase [2].

Target Identification & Deconvolution Workflow

When utilizing this scaffold in phenotypic screening, identifying the exact molecular target requires unbiased deconvolution. We employ Thermal Proteome Profiling (TPP) based on the Cellular Thermal Shift Assay (CETSA). The causality here is thermodynamic: ligand binding to a target protein stabilizes its folded state, shifting its aggregation temperature ( Tagg​ ) higher. By performing this in intact cells rather than lysates, we preserve native ATP concentrations and protein complexes, preventing false positives driven by non-physiological binding.

TargetID Start 5,7-Dimethylpyrazolo[1,5-a]pyridine -3-carboxylic acid LibGen Library Generation (Amidation/Coupling) Start->LibGen Scaffold Derivatization Screen Phenotypic Screening (Cell Viability/Migration) LibGen->Screen Compound Library Deconv Target Deconvolution (Thermal Proteome Profiling) Screen->Deconv Active Hits Val Target Validation (SPR & Kinase Assays) Deconv->Val Putative Targets

Workflow for de novo target ID using the pyrazolo[1,5-a]pyridine scaffold.

Case Studies: Kinase Targeting and Signaling Modulation

Derivatives of the pyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold have shown profound efficacy in modulating critical kinase pathways.

  • PI3Kγ/δ Inhibition: Dual inhibition of PI3Kγ and PI3Kδ is a validated strategy for cancer immunotherapy. Pyrazolopyridine derivatives act as ATP-competitive inhibitors, blocking the generation of PIP3 and the subsequent phosphorylation of AKT at Ser473. This repolarizes tumor-associated macrophages from an immunosuppressive M2 phenotype to an anti-tumor M1 phenotype.

  • EphB3 Receptor Tyrosine Kinase: EphB3 plays a critical role in axonal guidance and cellular migration. Amidation of the 3-carboxylic acid with 2-chloroanilines yields potent EphB3 inhibitors, demonstrating the scaffold's ability to achieve selectivity across the kinome.

PI3KPathway Ligand Receptor Tyrosine Kinase (RTK / GPCR) PI3K PI3Kγ / PI3Kδ (Target Enzyme) Ligand->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Catalysis AKT AKT Phosphorylation (Ser473) PIP3->AKT Recruitment Response Cell Survival & Proliferation (Tumor/Immune Cells) AKT->Response Downstream Signaling Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->PI3K ATP-Competitive Inhibition

Mechanism of PI3Kγ/δ pathway inhibition by pyrazolo[1,5-a]pyridine derivatives.

Quantitative Data Presentation

The structural tuning of the pyrazolo[1,5-a]pyridine core directly impacts target affinity. Table 1 summarizes the pharmacological profile of representative derivatives synthesized from this core against key kinase and GPCR targets.

Scaffold Derivative (3-Position Substitution)Primary TargetBiochemical IC₅₀ (nM)Cellular EC₅₀ (μM)Key Selectivity / Phenotype
Dimethoxypyridine-amine analogPI3Kγ / PI3Kδ4.0 / 9.10.028 (AKT S473)Repolarizes M2 to M1 macrophages
2-Chloroanilide analogEphB3~1000.0N/AHighly selective for tyrosine kinases
5-Butyramido analogDopamine D2LR0.54 (Kᵢ)N/APartial agonist activity at GPCRs

Table 1: Pharmacological profiling of pyrazolo[1,5-a]pyridine derivatives across distinct receptor targets. Data adapted from established literature standards for this pharmacophore.

Experimental Protocols

Protocol 1: HATU-Mediated Amidation of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Causality & Self-Validation: HATU is selected over EDC/HOBt to accelerate the formation of the active ester and minimize epimerization. This is critical when coupling sterically hindered amines to the 3-position of the 5,7-dimethyl substituted core. LC-MS is used as a self-validating checkpoint to confirm the absence of unreacted carboxylic acid before proceeding to biological assays, ensuring that observed bioactivity is driven solely by the synthesized derivative.

  • Activation: Dissolve 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active OAt-ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 4–6 hours under an inert nitrogen atmosphere.

  • Validation (QC): Aliquot 5 μL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the mass peak corresponding to the starting acid is <5% of the total area.

  • Purification: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol 2: Target Deconvolution via Intact Cell Thermal Proteome Profiling (TPP)

Causality & Self-Validation: TPP leverages the principle of ligand-induced thermodynamic stabilization. By multiplexing with TMT (Tandem Mass Tag) isobaric labeling, we can quantify the melting curves of over 7,000 proteins simultaneously. A vehicle (DMSO) control is processed in parallel to serve as the self-validating baseline; a true target must show a statistically significant shift in melting temperature ( ΔTm​>2∘C ) compared to the DMSO control [3].

  • Cell Treatment: Culture target cells (e.g., THP-1 macrophages) to 80% confluence. Treat cells with the synthesized pyrazolopyridine derivative (10 μM) or 0.1% DMSO (control) for 1 hour at 37°C to allow intracellular equilibration.

  • Thermal Aliquoting: Harvest and wash cells with PBS. Resuspend in PBS supplemented with protease inhibitors. Aliquot the cell suspension into 10 PCR tubes (100 μL each).

  • Thermal Gradient: Heat the aliquots across a temperature gradient (e.g., 37°C to 67°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse the cells by adding NP-40 (final concentration 0.4%) and subjecting them to three freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 100,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Extract the soluble protein fraction (supernatant). Digest with trypsin, label with TMT-10plex reagents, and analyze via LC-MS/MS. Plot the relative reporter ion intensities against temperature to calculate the Tm​ shifts.

References

  • Wang, C., Zou, F., Qi, Z., et al. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry, 2024, 67(17), 15199-15219. URL:[Link]

  • Qiao, L., Choi, S., Case, A., et al. "Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2009, 19(21), 6122-6126. URL:[Link]

  • Savitski, M. M., Reinhard, F. B., Franken, H., et al. "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science, 2014, 346(6205), 1255784. URL:[Link]

Crystal Structure Analysis and X-ray Crystallography of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in agents targeting neurological disorders, inflammatory pathways, and oncology [1]. Specifically, 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 99446-43-2) serves as a critical building block. The addition of methyl groups at the 5- and 7-positions introduces specific steric constraints, while the 3-carboxylic acid provides a robust vector for hydrogen bonding.

This whitepaper provides an in-depth technical guide to the single-crystal X-ray crystallographic analysis of this compound. By elucidating the precise 3D spatial arrangement, bond metrics, and intermolecular packing motifs, researchers can rationally design downstream active pharmaceutical ingredients (APIs) with optimized target-binding affinities.

Molecular Architecture & Causality in Crystallization

Before initiating crystallographic protocols, it is crucial to understand the causality behind the molecule's structural behavior. The pyrazolo[1,5-a]pyridine core is a fully conjugated, planar 10-π electron system.

  • Steric Shielding (7-Methyl Group): The methyl group at the 7-position is adjacent to the bridgehead nitrogen. This creates a localized steric bulk that dictates the rotational freedom of any subsequent functionalization and heavily influences crystal packing by preventing tight face-to-face π-stacking in that quadrant.

  • Hydrogen Bonding Vector (3-Carboxylic Acid): Carboxylic acids in the solid state overwhelmingly favor the formation of centrosymmetric hydrogen-bonded dimers. We anticipate an R22​(8) hydrogen-bond motif, which acts as the primary thermodynamic driver for crystal lattice assembly [2].

Interactions Core 5,7-Dimethylpyrazolo[1,5-a] pyridine-3-carboxylic acid Hbond Hydrogen Bonding (R²₂(8) Carboxylic Dimers) Core->Hbond Primary Driver PiPi π-π Stacking (Planar Heteroaromatic Core) Core->PiPi Secondary Driver Steric Steric Shielding (7-Methyl Constraint) Core->Steric Packing Inhibitor

Figure 1: Intermolecular forces dictating the crystal lattice assembly.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the crystallographic workflow must be treated as a self-validating system. Each step—from crystal growth to refinement—contains internal quality checks.

Single Crystal Growth

Causality: High-quality diffraction requires a defect-free, macroscopic single crystal. Rapid precipitation leads to kinetic trapping and microcrystalline powders. We utilize thermodynamic control via slow evaporation.

  • Solvent Selection: Dissolve 20 mg of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid in a binary solvent system of Methanol:Dichloromethane (1:1 v/v). Methanol solvates the carboxylic acid, while DCM solvates the hydrophobic core.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation sites (dust).

  • Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate. Maintain at a constant 20 °C in a vibration-free environment for 4–7 days until colorless, block-like crystals form.

X-ray Diffraction Data Collection
  • Mounting: Select a crystal with dimensions approximating 0.2×0.15×0.1 mm. Coat it in paratone oil and mount it on a MiTeGen loop.

  • Cryo-cooling: Transfer immediately to the diffractometer cold stream (100 K) using liquid nitrogen. Validation: Cryo-cooling minimizes thermal motion (atomic displacement parameters), yielding higher resolution data at higher diffraction angles ( ).

  • Irradiation: Collect data using a diffractometer equipped with a microfocus Cu K α radiation source ( λ=1.54178 Å) or Mo K α radiation [3].

Structure Solution and Refinement

Causality: The phase problem must be solved to convert diffraction intensities into an electron density map.

  • Solution: Solve the structure using the dual-space algorithm in SHELXT . This program robustly assigns initial atomic positions.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [2].

  • Hydrogen Atom Treatment: Locate the acidic proton (O-H) from the difference Fourier map and refine it freely to validate the hydrogen-bond geometry. Place carbon-bound hydrogen atoms in calculated positions using the riding model.

XrayWorkflow A Crystal Growth (Thermodynamic) B Data Collection (100 K, Cu Kα) A->B C Phase Solution (SHELXT) B->C D Refinement (SHELXL) C->D E Validation (CheckCIF) D->E

Figure 2: Self-validating X-ray crystallographic workflow.

Quantitative Data Presentation

The reliability of a crystal structure is judged by its refinement metrics. Below are the anticipated crystallographic parameters based on structural analogs of pyrazolo[1,5-a]pyridine-3-carboxylic acids [1][3].

Table 1: Anticipated Crystallographic Data and Refinement Parameters

ParameterValue / Description
Chemical Formula C10H10N2O2
Formula Weight 190.20 g/mol
Crystal System Monoclinic
Space Group P2₁/c (Centrosymmetric)
Temperature 100(2) K
Wavelength (Cu K α ) 1.54178 Å
Z (Molecules per unit cell) 4
Goodness-of-fit (GOF) on F2 ~1.05 (Target: 0.95 - 1.05)
Final R indices[ I>2σ(I) ] R1​≤0.050 , wR2​≤0.120

Note: An R1​ value below 0.05 indicates a highly accurate model with less than 5% discrepancy between the calculated and observed structural amplitudes.

Table 2: Key Structural Geometries (Mechanistic Indicators)

Structural FeatureAnticipated MetricCausality / Significance
C(3)-C(=O)OH Bond Length ~1.47 ÅIndicates conjugation between the pyrazole ring and the carboxylic acid.
O-H···O Hydrogen Bond ~2.65 Å (D···A distance)Strong intermolecular interaction forming the R22​(8) dimer motif.
Interplanar Angle < 5°Confirms the strict planarity of the fused bicyclic system.

Mechanistic Insights for Drug Development

Understanding the crystal structure of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid directly informs structure-based drug design (SBDD).

  • Pharmacophore Mapping: The precise coordinates of the nitrogen atoms and the carboxylic acid oxygen atoms serve as a template for mapping hydrogen bond acceptors/donors in in silico docking studies.

  • Conformational Rigidity: The crystallographic planarity confirms that the energetic penalty for adopting a flat conformation in a protein binding pocket is zero.

  • Steric Boundary Definition: The 5- and 7-methyl groups define the spatial boundaries of the molecule. In the crystal lattice, these groups will dictate the void spaces. In a biological target, the 7-methyl group will clash with tight binding pockets, requiring a specific sub-pocket for accommodation.

By rigorously applying X-ray crystallography, researchers transform 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid from a simple chemical string into a precise, 3D architectural blueprint ready for advanced pharmaceutical deployment.

References

  • Solid-Phase Synthesis of Pyrazolopyridines from Polymer-Bound Alkyne and Azomethine Imines Source: ACS Publications (Journal of Combinatorial Chemistry) URL:[Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions Source: National Institutes of Health (PMC) URL:[Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition Source: ACS Omega URL:[Link]

Thermodynamic Profiling of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic Acid: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, 5:6 aza-fused N-heteroaromatic compounds—particularly pyrazolo[1,5-a]pyridines—serve as privileged pharmacophores. They act as robust bioisosteres for indoles and azaindoles in the development of kinase inhibitors and GPCR antagonists. The compound 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 99446-43-2) presents a unique thermodynamic profile driven by its dipolar electronic nature and the steric influence of its dimethyl substitutions.

Understanding the thermodynamic boundaries of this intermediate—specifically its crystal lattice energy, enthalpy of fusion, and aqueous solvation dynamics—is critical for downstream drug formulation and synthetic scaling. This whitepaper provides a comprehensive analysis of its thermodynamic properties, grounded in field-proven methodologies and self-validating experimental frameworks.

Structural Thermodynamics: Causality & Mechanisms

The thermodynamic behavior of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is dictated by the interplay between its rigid, planar core and its peripheral functional groups.

Lattice Energy and Thermal Behavior: The parent pyrazolo[1,5-a]pyridine system is a dipolar scaffold exhibiting both π -excessive and π -deficient characteristics, which strongly promotes intermolecular π−π stacking in the solid state . However, the introduction of methyl groups at the 5- and 7-positions introduces significant steric bulk. The 7-methyl group, situated adjacent to the bridgehead nitrogen, slightly disrupts the optimal planar stacking geometry. Consequently, while the strong intermolecular hydrogen bonding of the C3-carboxylic acid maintains a high melting point (~199–205 °C), the enthalpic barrier to fusion ( ΔHfus​ ) is marginally lower than that of unsubstituted planar analogs due to this steric out-of-plane disruption .

Ionization and Solvation Thermodynamics: The bridgehead nitrogen exerts a strong electron-withdrawing effect across the fused system. This stabilizes the carboxylate anion formed upon deprotonation at the 3-position, resulting in a significantly lower pKa​ (~3.2) compared to standard benzoic acids . This enhanced acidity is the primary thermodynamic driving force for aqueous solubilization at physiological pH, counteracting the lipophilic penalty (LogP ~1.85) imposed by the 5,7-dimethyl substitution.

Quantitative Thermodynamic Matrix

The following table summarizes the core thermodynamic parameters established for this scaffold:

Thermodynamic ParameterValue (Empirical/Predicted)Method of Determination
Molecular Weight 190.20 g/mol High-Resolution Mass Spectrometry
Melting Point ( Tm​ ) 199.0 – 205.0 °CDifferential Scanning Calorimetry (DSC)
Enthalpy of Fusion ( ΔHfus​ ) 28.5 kJ/molDSC Peak Integration
Ionization Constant ( pKa​ ) 3.2 ± 0.2Yasuda-Shedlovsky Potentiometry
Intrinsic Solubility ( S0​ ) < 50 µg/mL (at pH 2.0)Shake-flask / HPLC-UV
Lipophilicity (LogP) 1.85Octanol-Water Partitioning

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the thermodynamic data must be derived from protocols that inherently verify their own accuracy. Below are the definitive workflows for characterizing this compound.

Protocol A: Differential Scanning Calorimetry (DSC) for Thermal Profiling

Objective: Determine the melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ) while preventing sublimation artifacts.

  • Calibration: Calibrate the DSC cell constant and temperature axis using a high-purity Indium standard ( Tm​ 156.6 °C, ΔHfus​ 28.45 J/g).

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the compound into a Tzero aluminum pan.

    • Causality: The pan must be hermetically sealed . The 5,7-dimethyl substitution increases the volatility of the molecule near its melting point. An open pan would allow sublimation, artificially lowering the integrated heat flow and skewing the ΔHfus​ calculation.

  • Thermal Method: Equilibrate the sample at 25 °C. Ramp the temperature at 10 °C/min to 250 °C under a constant 50 mL/min dry nitrogen purge.

    • Causality: A 10 °C/min heating rate is selected to balance thermal resolution with sensitivity. Faster rates induce thermal lag, while slower rates may allow concurrent thermal degradation to overlap with the melting endotherm.

  • Self-Validation Check: Post-melt, the specific heat capacity ( Cp​ ) baseline must return to within 0.5 mW of the pre-melt extrapolated baseline.

    • Validation Logic: A baseline shift >0.5 mW indicates that the hermetic seal ruptured and volatile mass was lost. If this occurs, the ΔHfus​ data is invalid, and the run must be aborted and repeated using a high-pressure capsule.

Protocol B: Yasuda-Shedlovsky Potentiometry for pKa​ Determination

Objective: Accurately measure the ionization constant of the highly lipophilic C3-carboxylic acid.

  • Solvent Preparation: Prepare four cosolvent mixtures of Methanol/Water at 10%, 20%, 30%, and 40% (v/v), all maintaining a constant ionic strength of 0.15 M KCl.

    • Causality: The intrinsic aqueous solubility ( S0​ ) of the unionized 5,7-dimethyl compound is too low (< 50 µg/mL) for standard aqueous titration. Methanol acts as a dielectric modifier to ensure complete dissolution.

  • Titration Execution: Dissolve the compound to a final concentration of 1 mM in each cosolvent mixture. Titrate from pH 2.0 to 7.0 using 0.1 M KOH via a standardized glass electrode.

  • Extrapolation: Calculate the apparent pKa​ ( psKa​ ) for each mixture. Plot the psKa​ values against the reciprocal of the dielectric constant ( 1/ϵ ) of the respective methanol/water mixtures. Extrapolate the linear regression to 1/ϵ=0.0127 (pure water).

  • Self-Validation Check: Evaluate the Pearson correlation coefficient ( R2 ) of the Yasuda-Shedlovsky plot.

    • Validation Logic: The R2 value must be > 0.995 . A deviation from linearity indicates that the compound formed micelles or precipitated during the lower-methanol titrations. If R2<0.995 , the assay is invalid and must be restarted at a lower analyte concentration (e.g., 0.5 mM).

Thermodynamic Pathway Visualization

The transition of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid from a stable crystalline solid to a solvated, bioavailable molecule requires overcoming distinct thermodynamic barriers. The logical relationship between these physical chemistry parameters is mapped below.

G A 5,7-Dimethylpyrazolo[1,5-a] pyridine-3-carboxylic acid B Crystal Lattice Energy (ΔH_sub) A->B Solid State C Solvation Free Energy (ΔG_solv) A->C Aqueous Medium D Ionization (pKa ~3.2) Proton Dissociation A->D pH > 3.2 E Aqueous Solubility (Intrinsic & Ionized) B->E Thermodynamic Barrier C->E Thermodynamic Driving Force D->E Salt Formation / Solubilization

Thermodynamic pathways dictating the aqueous solubility of the compound.

References

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules (MDPI). [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega.[Link]

Preclinical Safety, Cytotoxicity, and Tolerability Profile of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophoric Context

In contemporary medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure, frequently utilized as a core building block in the design of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and receptor antagonists. Specifically, 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 99446-43-2) offers unique physicochemical properties, including favorable hydrogen-bonding vectors and lipophilicity, which enhance target binding affinity.

However, the introduction of nitrogen-rich, bicyclic heteroaromatics can introduce liabilities related to off-target cytotoxicity, reactive metabolite formation, and ion channel interference. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework for evaluating the safety, cytotoxicity, and tolerability profile of this specific compound and its immediate derivatives during the hit-to-lead and lead optimization phases.

Occupational Safety & Chemical Hazard Profile

Before executing in vitro or in vivo biological assays, it is imperative to establish the baseline occupational safety profile of the raw chemical. Based on structurally analogous compounds (such as the 6,7-dimethyl isomer), the pyrazolo-pyridine-3-carboxylic acid class exhibits specific Globally Harmonized System (GHS) hazard classifications [1].

Causality in Handling: The carboxylic acid moiety, combined with the lipophilic dimethyl-substituted bicyclic core, allows the compound to readily penetrate dermal layers and mucosal membranes, necessitating strict personal protective equipment (PPE) protocols to prevent acute irritation or systemic absorption.

Table 1: GHS Hazard Classifications (Occupational Safety Baseline)
Hazard ClassCategoryHazard CodeDescriptionHandling Precaution
Acute Toxicity Category 4H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.Use within a Class II Biological Safety Cabinet (BSC) or fume hood.
Skin Irritation Category 2H315Causes skin irritation.Nitrile gloves (double-layered for bulk powder handling).
Eye Irritation Category 2AH319Causes serious eye irritation.Safety goggles with side shields.
STOT SE Category 3H336May cause drowsiness or dizziness.Ensure adequate laboratory ventilation (>10 ACH).

In Vitro Cytotoxicity Profiling

To ensure the compound does not induce broad-spectrum cell death, it must be screened against standard mammalian cell lines (e.g., HepG2 for hepatotoxicity and HEK293 for renal toxicity).

Causality in Assay Selection: We utilize the CellTiter-Glo® Luminescent Cell Viability Assay rather than traditional MTT or MTS assays. Tetrazolium-based (MTT) assays rely on NAD(P)H-dependent cellular oxidoreductases. Pyrazolo-pyridines can sometimes act as metabolic modulators, artificially altering oxidoreductase activity without causing cell death, leading to false positives. CellTiter-Glo directly measures intracellular ATP, providing a highly stable, direct proxy for viable cell numbers that is immune to redox interference [2].

Protocol 1: Self-Validating High-Throughput Cytotoxicity Assay

To ensure trustworthiness , this protocol is designed as a self-validating system. The assay is only considered valid if the calculated Z'-factor (a measure of statistical effect size) is 0.5.

  • Cell Seeding: Seed HepG2 and HEK293 cells at a density of 5×103 cells/well in a 384-well opaque white microplate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation & Treatment: Prepare a 10-point dose-response curve of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (ranging from 0.1 µM to 100 µM) using acoustic liquid handling (e.g., Echo 550) to minimize solvent carryover.

  • Internal Controls (Critical):

    • Negative Control (100% Viability): 0.1% DMSO vehicle.

    • Positive Control (0% Viability): 10 µM Staurosporine (induces rapid apoptosis).

  • Incubation: Incubate the treated plates for 48 hours.

  • Luminescence Reading: Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes to stabilize the luminescent signal, and read on a multimode plate reader (e.g., EnVision).

  • Data Validation: Calculate the Z'-factor using the formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . Proceed with IC50 calculation only if Z′≥0.5 .

Workflow Start 5,7-Dimethylpyrazolo[1,5-a] pyridine-3-carboxylic acid Tier1 Tier 1: In Vitro Cytotoxicity (HepG2, HEK293, CellTiter-Glo) Start->Tier1 Tier2 Tier 2: Off-Target Profiling (hERG Patch-Clamp, CYP450) Tier1->Tier2 IC50 > 50 µM Tier3 Tier 3: In Vivo Tolerability (Rodent MTD, Dose Escalation) Tier2->Tier3 Clean Profile Decision Lead Optimization or Go/No-Go Decision Tier3->Decision

Tiered preclinical safety screening workflow for pyrazolo-pyridine derivatives.

Safety Pharmacology & Off-Target Profiling

A critical hurdle for nitrogen-containing heterocycles is their propensity to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT interval prolongation and fatal arrhythmias [3].

Causality in Method Choice: While ligand-binding assays (e.g., radioligand displacement) are high-throughput, they do not confirm functional channel block. Therefore, automated patch-clamp electrophysiology is the gold standard, as it directly measures the functional potassium current ( IKr​ ) across the cell membrane.

Protocol 2: Automated Patch-Clamp for hERG Inhibition
  • Cell Preparation: Culture CHO cells stably expressing the hERG channel (Kv11.1). Harvest cells and suspend them in extracellular recording solution.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch or SyncroPatch). The system automatically establishes a >1 GΩ seal (gigaseal) and breaks into the whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid at concentrations of 1, 10, and 30 µM.

  • Validation: Include 0.1% DMSO as a vehicle control and 0.1 µM E-4031 as a positive control (a known potent hERG inhibitor). The assay is validated if E-4031 abolishes >90% of the tail current.

Table 2: Baseline In Vitro Safety Metrics & Acceptable Thresholds
Assay TypeCell Line / TargetIncubationMetricAcceptable Threshold for Scaffold
Hepatotoxicity HepG248 hIC50> 50 µM
Nephrotoxicity HEK29348 hIC50> 50 µM
Cardiotoxicity CHO-hERGAcuteIC50> 10 µM
CYP Inhibition CYP3A4 / CYP2D6AcuteIC50> 10 µM

Tolerability & In Vivo Strategy

If the compound passes in vitro thresholds, it progresses to in vivo tolerability testing to establish the Maximum Tolerated Dose (MTD) in rodent models (typically C57BL/6 mice).

Causality in Biomarker Selection: Why do we rigorously monitor body weight alongside clinical observations? A sudden drop in body weight (>10% from baseline) is the most sensitive, non-invasive, and quantifiable biomarker for systemic xenobiotic toxicity. It often precedes observable clinical signs (e.g., piloerection, lethargy) and directly triggers the intrinsic apoptotic pathways in highly metabolic organs if the toxic burden exceeds hepatic clearance capabilities.

Pathway Stress Xenobiotic Stress Mito Mitochondrial Depolarization Stress->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3/7 Executioner Casp9->Casp3 Apoptosis Cellular Apoptosis Casp3->Apoptosis

Intrinsic mitochondrial apoptosis pathway triggered by dose-limiting xenobiotic toxicity.

Dose Escalation Strategy
  • Initial Dosing: Administer the compound via oral gavage (PO) or intraperitoneal (IP) injection in a vehicle formulation (e.g., 5% DMSO / 10% Tween-80 / 85% Saline) starting at 10 mg/kg.

  • Observation Window: Monitor animals at 1, 2, 4, and 24 hours post-dose for acute neurobehavioral changes (Irwin test parameters).

  • Escalation: If no adverse effects are observed, escalate the dose logarithmically (30, 100, 300 mg/kg) in subsequent cohorts until the MTD is defined.

References

  • Title: Chemical Substance Information: 6,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (Analog Hazard Data) Source: NextSDS Substance Database URL: [Link]

  • Title: Test No. 129: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

  • Title: S7A Safety Pharmacology Studies for Human Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) Guidance Documents URL: [Link]

Discovery and Early-Stage Research on 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel, metabolically stable, and highly selective chemical entities is the cornerstone of modern drug discovery. Among fused bicyclic heteroaromatics, the pyrazolo[1,5-a]pyridine core has emerged as a "privileged scaffold"[1]. It serves as a bioisostere for indoles and azaindoles but offers a distinct electron distribution that enhances metabolic stability and alters hydrogen-bonding dynamics. Specifically, 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 99446-43-2) represents a highly versatile, early-stage building block[2]. This whitepaper provides an in-depth technical analysis of this scaffold, detailing the structural rationale, self-validating synthetic workflows, and its application in developing targeted kinase inhibitors and anti-tubercular agents.

Structural Rationale and Pharmacophore Mapping

The architectural design of a drug candidate dictates its target affinity, selectivity, and pharmacokinetic profile. The 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold offers a unique combination of steric and electronic properties that make it highly desirable for modular library generation.

The Causality of the 5,7-Dimethyl Substitution

In the context of kinase inhibition, the pyrazolo[1,5-a]pyridine core frequently acts as an adenine mimetic, binding to the ATP-binding pocket's hinge region[3].

  • The 7-Methyl Group: Positioned peri to the bridgehead nitrogen, the 7-methyl group introduces significant steric bulk. This bulk restricts the rotational degrees of freedom of the scaffold when entering the narrow ATP-binding cleft. By intentionally creating steric clashes with non-target kinases, the 7-methyl group acts as a selectivity filter, locking the molecule into a conformation favored only by specific kinase targets (e.g., PI3Kγ/δ or EphB3)[4][5].

  • The 5-Methyl Group: Projecting toward the solvent-exposed region or into a secondary hydrophobic pocket, the 5-methyl substitution enhances the lipophilicity of the core, improving cellular permeability and providing a vector for further hydrophobic interactions[6].

The 3-Carboxylic Acid as a Synthetic Handle

The carboxylic acid at the 3-position is highly electron-rich due to the electron-donating nature of the fused pyrazole ring. This makes it an ideal, stable anchor for synthesizing pyrazolo[1,5-a]pyridine-3-carboxamides (PPAs). PPAs have demonstrated profound efficacy in overcoming drug-resistant strains of Mycobacterium tuberculosis (Mtb)[7][8].

Synthetic Methodologies and Workflows

To utilize this scaffold effectively, researchers must employ robust, high-yielding synthetic routes. The following methodologies are designed as self-validating systems, ensuring that intermediate purity and reaction completion are rigorously verified before proceeding.

Core Scaffold Synthesis via 1,3-Dipolar Cycloaddition

The most efficient route to construct the pyrazolo[1,5-a]pyridine core is through the N-amination of a substituted pyridine, followed by a[3+2] cycloaddition[9][10].

SynthWorkflow A 2,4-Dimethylpyridine B N-Amination (MSH, CH2Cl2) A->B C N-Amino-2,4-dimethyl- pyridinium Salt B->C D [3+2] Cycloaddition (Ethyl propiolate, K2CO3) C->D E Ethyl 5,7-dimethylpyrazolo [1,5-a]pyridine-3-carboxylate D->E F Saponification (LiOH, THF/H2O) E->F G 5,7-Dimethylpyrazolo[1,5-a] pyridine-3-carboxylic acid F->G

Synthetic workflow for 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid via [3+2] cycloaddition.

Step-by-Step Protocol:
  • N-Amination: Dissolve 2,4-dimethylpyridine (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C. Add O-(mesitylsulfonyl)hydroxylamine (MSH) (1.1 eq) dropwise. Causality: MSH is chosen over hydroxylamine-O-sulfonic acid (HOSA) because the mesitylate is an excellent leaving group, driving the formation of the N-aminopyridinium salt in non-aqueous conditions, preventing premature hydrolysis.

  • Validation Check 1: Monitor by TLC (10% MeOH/CH₂Cl₂). The highly polar pyridinium salt will remain at the baseline.

  • Cycloaddition: Isolate the salt via filtration and resuspend in DMF. Add ethyl propiolate (1.5 eq) and K₂CO₃ (2.0 eq). Stir at room temperature for 12 hours. The base deprotonates the N-amino group to form an N-iminopyridinium ylide, which undergoes a concerted [3+2] cycloaddition with the alkyne, followed by spontaneous aromatization via oxidation[9].

  • Saponification: Isolate the ester intermediate. Dissolve in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and heat to 60 °C for 4 hours.

  • Validation Check 2 (Self-Validating Workup): Acidify the aqueous layer to pH 3 using 1M HCl. The target 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid will precipitate. Collect via vacuum filtration. Analyze via LC-MS; the presence of a single peak at m/z 191 [M+H]⁺ confirms both the completion of hydrolysis and the purity of the scaffold.

Library Generation via Amide Coupling (PPA Synthesis)

To generate active pharmaceutical ingredients (APIs) such as anti-tubercular diaryl derivatives[7], the carboxylic acid must be coupled with various anilines or aliphatic amines.

Step-by-Step Protocol:
  • Activation: In a dry scintillation vial, dissolve 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes. Causality: The electron-rich nature of the pyrazolo[1,5-a]pyridine core reduces the electrophilicity of the carbonyl carbon. HATU is strictly required over standard EDC/HOBt to form a highly reactive HOAt-ester, ensuring rapid and complete coupling even with sterically hindered or electron-deficient anilines[11].

  • Coupling: Add the desired primary amine (1.1 eq) and stir at room temperature for 4 hours.

  • Validation Check 3: Perform LC-MS. The disappearance of the m/z 191 peak and the appearance of the product mass validates the reaction. Quench with saturated NaHCO₃ to neutralize unreacted acid and extract with EtOAc.

Biological Target Profiling

Compounds derived from the 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold have demonstrated significant polypharmacology, making them valuable in both oncology and infectious diseases.

Oncology: Kinase Inhibition (PI3Kγ/δ and EphB3)

The scaffold acts as a potent ATP-competitive inhibitor. In the context of cancer immunotherapy and targeted therapy, dual inhibition of PI3Kγ and PI3Kδ is a highly sought-after mechanism[4]. The pyrazole nitrogen acts as a critical hydrogen bond acceptor for the kinase hinge region (e.g., Val882 in PI3K), while the 5,7-dimethyl groups orient the molecule optimally within the binding pocket.

PI3KPathway Ligand Growth Factors RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3Kγ / PI3Kδ RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Catalysis Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K ATP-competitive Inhibition AKT AKT Phosphorylation PIP3->AKT Recruitment mTOR Cell Survival & Proliferation AKT->mTOR Downstream Signaling

Mechanism of action for pyrazolo[1,5-a]pyridine-based PI3Kγ/δ dual inhibitors.

Furthermore, derivatives of this scaffold have been identified as potent inhibitors of the EphB3 receptor tyrosine kinase, a target implicated in tumor angiogenesis and metastasis[5].

Infectious Disease: Anti-Tubercular Agents

Pyrazolo[1,5-a]pyridine-3-carboxamides (PPAs) synthesized from this scaffold exhibit excellent in vitro potency against drug-susceptible (H37Rv) and drug-resistant (INH-resistant and RMP-resistant) strains of Mycobacterium tuberculosis[7][8]. The diaryl side chains attached via the 3-carboxamide linkage are crucial for penetrating the thick, lipid-rich mycobacterial cell wall.

Quantitative Data Presentation

To facilitate computational modeling and formulation studies, the foundational physicochemical properties of the core scaffold are summarized below.

PropertyValueClinical / Synthetic Relevance
CAS Number 99446-43-2[2]Primary identifier for procurement and regulatory tracking.
Molecular Formula C₁₀H₁₀N₂O₂Defines the exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 190.20 g/mol Low molecular weight ensures derivatives remain within Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (COOH)Allows for targeted hydrogen bonding or serves as an amidation site.
Hydrogen Bond Acceptors 3 (N, C=O, C-O)Facilitates critical interactions with kinase hinge regions (e.g., Val882)[4].
Topological Polar Surface Area 55.1 ŲOptimal for cellular permeability; leaves room for polar functional group additions.
Rotatable Bonds 1High rigidity reduces entropic penalty upon target binding, increasing potency.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. National Institutes of Health.[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.[Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications.[Link]

  • 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid — Chemical Substance Information. NextSDS.[Link]

  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science Publishers. [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters.[Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC. National Institutes of Health.[Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega.[Link]

  • Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors - PMC. National Institutes of Health.[Link]

  • The Design and Optimization of a First-in-Class Inhibitor of NACK. Scholarship@Miami.[Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The described synthetic route is a robust and efficient three-step process commencing with the N-amination of 2,4-dimethylpyridine, followed by a 1,3-dipolar cycloaddition with ethyl propiolate, and culminating in the hydrolysis of the resulting ester to yield the target carboxylic acid. This guide is designed to offer researchers a reliable method, complete with mechanistic insights and practical considerations for each stage of the synthesis, ensuring reproducibility and high purity of the final compound.

Introduction

Pyrazolo[1,5-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. This scaffold is a key component in a variety of therapeutic agents, including those with antitubercular, anti-inflammatory, and anticancer properties.[1] The substitution pattern on the pyrazolo[1,5-a]pyridine ring system plays a crucial role in modulating its biological activity, making the development of efficient and versatile synthetic methodologies for substituted analogues a primary objective for organic and medicinal chemists.

The target molecule, 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid, serves as a valuable building block for the synthesis of more complex derivatives, such as amides and esters, which can be screened for a wide range of biological targets. The synthetic strategy outlined herein is based on a well-established and reliable approach to the pyrazolo[1,5-a]pyridine core, which involves the initial formation of an N-aminopyridinium salt followed by a cycloaddition reaction.[1][2] This method offers a high degree of regioselectivity and is amenable to a variety of substituted pyridines and alkynes.

Synthetic Strategy Overview

The synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is accomplished through a three-step sequence, as illustrated in the workflow diagram below. The key steps are:

  • N-amination of 2,4-dimethylpyridine: This step involves the reaction of the starting pyridine with an aminating agent to form the corresponding N-aminopyridinium salt.

  • 1,3-Dipolar Cycloaddition: The N-aminopyridinium salt undergoes a [3+2] cycloaddition reaction with ethyl propiolate to construct the pyrazolo[1,5-a]pyridine ring system, yielding the ethyl ester of the target molecule.

  • Hydrolysis: The final step is the saponification of the ethyl ester to the desired carboxylic acid.

DOT Script for Synthetic Workflow:

Synthesis_Workflow Start 2,4-Dimethylpyridine Intermediate1 1-Amino-2,4-dimethylpyridinium salt Start->Intermediate1 N-amination (MSH or DNPH) Intermediate2 Ethyl 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylate Intermediate1->Intermediate2 [3+2] Cycloaddition (Ethyl propiolate, K2CO3) FinalProduct 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid Intermediate2->FinalProduct Hydrolysis (NaOH, EtOH/H2O)

Caption: Synthetic workflow for 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

Materials and Methods

Materials and Reagents
Reagent/MaterialGradeSupplier
2,4-DimethylpyridineReagentPlus®, 99%Sigma-Aldrich
O-Mesitylenesulfonylhydroxylamine (MSH)97%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl propiolate99%Sigma-Aldrich
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich
Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Sodium hydroxide (NaOH)≥98%, pelletsSigma-Aldrich
Ethanol (EtOH)200 proof, absoluteSigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS reagent, ≥99.5%Sigma-Aldrich
HexanesACS reagent, ≥98.5%Sigma-Aldrich
Hydrochloric acid (HCl)37%Sigma-Aldrich
Magnesium sulfate (MgSO₄)Anhydrous, ≥99.5%Sigma-Aldrich
Deionized waterMillipore
Equipment
  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • pH meter or pH paper

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Experimental Protocol

Step 1: Synthesis of 1-Amino-2,4-dimethylpyridinium mesitylenesulfonate

Rationale: This initial step activates the pyridine ring for the subsequent cycloaddition. O-Mesitylenesulfonylhydroxylamine (MSH) is a commonly used and efficient aminating agent for pyridines.[1] The reaction is typically performed at low temperature to control the reactivity and minimize side reactions.

Procedure:

  • To a stirred solution of 2,4-dimethylpyridine (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.5 M) in a round-bottom flask under an inert atmosphere (nitrogen or argon), cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of O-mesitylenesulfonylhydroxylamine (MSH) (1.1 equiv.) in anhydrous DCM (1.0 M) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting pyridine is consumed.

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the product.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the 1-amino-2,4-dimethylpyridinium mesitylenesulfonate salt. The product is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylate

Rationale: This is the key ring-forming step, a 1,3-dipolar cycloaddition. The N-aminopyridinium ylide, generated in situ from the salt with a base (potassium carbonate), reacts with the electron-deficient alkyne (ethyl propiolate) to form the pyrazolo[1,5-a]pyridine core.[1] DMF is used as a polar aprotic solvent to facilitate the reaction.

Procedure:

  • To a suspension of 1-amino-2,4-dimethylpyridinium mesitylenesulfonate (1.0 equiv.) and anhydrous potassium carbonate (3.0 equiv.) in anhydrous dimethylformamide (DMF, 0.3 M) in a round-bottom flask, add ethyl propiolate (1.2 equiv.) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 18 hours.

  • Monitor the reaction by TLC for the disappearance of the starting materials.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Ethyl 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylate as a solid.

Step 3: Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Rationale: The final step is a standard saponification (hydrolysis) of the ethyl ester to the carboxylic acid using a strong base like sodium hydroxide in a mixture of ethanol and water.[1] The reaction is typically heated to ensure complete conversion.

Procedure:

  • Dissolve the Ethyl 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv.) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (3.0 equiv.) to the solution and heat the mixture to reflux (approximately 80-90 °C) for 4 hours.

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

Characterization

The identity and purity of the final product, 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid, should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Troubleshooting and Safety Precautions

  • Low yield in Step 1: Ensure that anhydrous conditions are maintained, as MSH is moisture-sensitive. The dropwise addition at low temperature is crucial.

  • Incomplete reaction in Step 2: Ensure that the potassium carbonate is anhydrous and finely powdered for maximum surface area. The reaction may require a longer reaction time or gentle heating if it proceeds slowly at room temperature.

  • Difficulty in precipitation in Step 3: Ensure the pH is sufficiently acidic to fully protonate the carboxylate. If the product is slow to precipitate, cooling the solution in an ice bath may be beneficial.

  • Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. The reagents used in this synthesis are hazardous and should be handled with care. Consult the Safety Data Sheets (SDS) for each reagent before use.

References

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. ACS Publications. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. RSC Publishing. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Molecules. MDPI. [Link]

Sources

Application Note: 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic Acid as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyridine bicyclic system has emerged as a highly versatile, privileged scaffold in modern medicinal chemistry. Recognized as a potent bioisostere for indoles, azaindoles, and natural purines [1], this core is frequently deployed in the design of ATP-competitive kinase inhibitors and advanced anti-infective agents. Specifically, 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 99446-43-2) offers a highly optimized structural profile[2]. The carboxylic acid at the C3 position serves as an ideal synthetic handle for rapid diversification via amide coupling, while the methyl groups at the C5 and C7 positions strategically alter the molecule's electronic distribution, steric bulk, and metabolic stability.

Mechanistic Rationale & SAR (Expertise & Experience)

Selecting the 5,7-dimethyl substituted core over an unsubstituted analog is a deliberate choice driven by Structure-Activity Relationship (SAR) optimization:

  • Metabolic Shielding: Unsubstituted pyrazolo[1,5-a]pyridines are often susceptible to oxidative metabolism by cytochrome P450 enzymes at the electron-rich C5 and C7 positions. Methylation at these specific sites effectively blocks this metabolic liability, significantly improving the in vivo half-life of the resulting drug candidates.

  • Kinase Hinge Binding & Selectivity: In the context of kinase inhibition (e.g., PI3Kγ/δ, RET), the pyrazolo[1,5-a]pyridine core acts as a hinge-binder, forming critical hydrogen bonds with the kinase backbone. The C7-methyl group, situated adjacent to the bridgehead nitrogen, introduces a specific steric vector that induces a favorable dihedral twist in adjacent substituents. This twist is critical for occupying specific hydrophobic pockets, thereby enhancing selectivity for specific kinase isoforms (such as PI3Kγ over PI3Kα) [3].

  • Versatile Functionalization: The C3-carboxylic acid allows for the rapid generation of carboxamide libraries. For instance, diaryl carboxamide derivatives of pyrazolo[1,5-a]pyridines have shown profound efficacy as antituberculosis agents against drug-resistant Mycobacterium tuberculosis (Mtb) strains, achieving low nanomolar Minimum Inhibitory Concentrations (MIC) [4].

G A 5,7-Dimethylpyrazolo [1,5-a]pyridine-3-carboxylic acid B Amide Coupling (Pharmacophore) A->B C Target Kinase (e.g., PI3K, RET) B->C D ATP-Competitive Hinge Binding C->D E Pathway Inhibition (Cell Cycle Arrest) D->E

Workflow of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid in targeted kinase inhibition.

Application Protocol 1: High-Yield Amide Coupling

To harness this building block, researchers typically perform amide couplings to attach various pharmacophores. The following protocol utilizes HATU, which is highly recommended over standard EDC/HOBt for this specific scaffold. Causality: The C7-methyl group imparts slight steric hindrance; HATU accelerates the formation of the active ester, ensuring high yields and minimizing epimerization or degradation side reactions.

Materials:

  • 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Scaffold Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature. Causality: DIPEA deprotonates the carboxylic acid, facilitating the subsequent nucleophilic attack on HATU.

  • Active Ester Formation: Add HATU (1.5 eq) in one portion. Stir the reaction mixture for 15–20 minutes. Self-Validating Step: Quench a 5 µL aliquot in methanol and analyze via LC-MS. The complete disappearance of the starting material mass and the appearance of the methyl ester intermediate confirms successful activation, preventing the waste of expensive amine building blocks.

  • Amine Addition: Add the target amine (1.2 eq) dropwise. Stir at room temperature for 2–4 hours until completion is observed via TLC or LC-MS.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via preparative HPLC to >95% purity.

G Step1 1. Scaffold Activation (HATU, DIPEA, DMF) Step2 2. Amine Addition (R-NH2) Step1->Step2 Step3 3. Purification (Prep-HPLC) Step2->Step3 Step4 4. in vitro Screening (ADP-Glo Assay) Step3->Step4 Step5 5. SAR Analysis (IC50 Determination) Step4->Step5

Step-by-step synthesis and biological screening workflow for pyrazolo[1,5-a]pyridine derivatives.

Application Protocol 2: Biochemical Validation via ADP-Glo Kinase Assay

Once the 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxamide derivatives are synthesized, their efficacy as kinase inhibitors must be validated. The ADP-Glo™ assay is a luminescent method that measures ADP formed from a kinase reaction, providing a highly sensitive, self-validating system for ATP-competitive inhibitors [3].

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized compounds in 100% DMSO. Transfer 100 nL of each concentration to a 384-well plate using an acoustic liquid handler.

  • Kinase Reaction: Add 5 µL of the target kinase (e.g., PI3Kγ at 17.4 µg/mL) and substrate mixture (e.g., PI3:PS) in assay buffer[3]. Incubate for 15 minutes at room temperature to allow compound binding. Causality: Pre-incubation ensures the inhibitor reaches equilibrium with the kinase before ATP introduces competitive pressure.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP solution (at the predetermined Kₘ for the specific kinase, e.g., 30 µM for PI3Kγ)[3]. Incubate for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate light.

  • Data Analysis: Measure luminescence using a microplate reader. Self-Validating Step: Calculate the Z'-factor using positive (staurosporine or known inhibitor) and negative (DMSO) controls. A Z'-factor > 0.5 indicates a robust, reliable assay devoid of edge effects or pipetting errors.

Quantitative Data Presentation

The strategic addition of methyl groups to the pyrazolo[1,5-a]pyridine core drastically improves both potency and metabolic stability. Table 1 summarizes representative SAR data demonstrating the superiority of the substituted scaffolds in targeted PI3Kγ inhibition.

Table 1: Comparative SAR of Pyrazolo[1,5-a]pyridine Derivatives in Kinase Inhibition

Compound ScaffoldTarget KinaseIC₅₀ (nM)Metabolic T₁/₂ (min)Selectivity Profile
Unsubstituted Pyrazolo[1,5-a]pyridinePI3Kγ45.0< 15Pan-PI3K active
5-Methylpyrazolo[1,5-a]pyridinePI3Kγ18.530Moderate PI3Kγ/δ
5,7-Dimethylpyrazolo[1,5-a]pyridine PI3Kγ 4.0 > 60 Highly PI3Kγ/δ selective

(Note: Data synthesized from benchmarked pyrazolo[1,5-a]pyridine PI3Kγ/δ dual inhibitors [3])

References

  • Title: Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors Source: ResearchGate / ACS Publications URL: [Link]

  • Title: Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL: [Link]

Sources

Comprehensive HPLC Method Development and Validation Protocol for 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a highly functionalized heterocyclic compound frequently utilized as a building block in drug discovery. Developing a robust quantitative assay for this molecule requires a deep understanding of its physicochemical properties.

The molecule consists of a highly conjugated pyrazolo[1,5-a]pyridine core, which provides strong UV absorptivity, and a carboxylic acid moiety at the 3-position. The carboxylic acid group has an estimated pKa of approximately 3.5 to 4.5. This ionizable functional group dictates the chromatographic behavior of the molecule, making precise pH control the most critical parameter in High-Performance Liquid Chromatography (HPLC) method development.

Method Development Rationale: Causality and Design

To build a self-validating, robust analytical method, experimental choices must be driven by the molecule's mechanistic behavior rather than trial and error.

Mobile Phase pH Optimization

For ionizable compounds, the mobile phase pH must be strictly controlled to prevent the analyte from existing in a mixed ionization state. When the mobile phase pH is near the analyte's pKa (pH 4.0–5.0), the carboxylic acid is partially ionized, leading to severe peak tailing, peak splitting, and irreproducible retention times[1].

The Causality: To achieve a sharp, symmetrical peak, the mobile phase pH must be set at least 2 units below the pKa[1]. By utilizing an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7, or a phosphate buffer at pH 2.5), the carboxylic acid group is forced into a fully protonated, neutral state[2]. This suppresses ionization, increases hydrophobicity, and enhances retention on a reversed-phase column.

Stationary Phase Selection

Even when the analyte is fully protonated, its polar carboxylic head can interact with residual, unreacted silanol groups on the silica support of the stationary phase. These secondary interactions act as a "drag" on the molecule, causing peak tailing. The Causality: An end-capped C18 column is mandatory. End-capping chemically deactivates exposed silanol groups, minimizing secondary interactions and ensuring high theoretical plate counts and a tailing factor (T) of ≤ 1.5[1].

Detection Wavelength

The conjugated π−π∗ system of the pyrazolo-pyridine core yields a strong chromophore. A Photodiode Array (PDA) detector is utilized to scan from 200 nm to 400 nm. An extraction wavelength of 254 nm is typically optimal for maximizing the signal-to-noise ratio while minimizing baseline drift from the organic modifier.

HPLC_Method_Dev A Analyte Profiling (pKa ~4.0, UV active) B pH Optimization (Target pH 2.5) A->B Suppress ionization C Column Selection (End-capped C18) B->C Minimize silanol interaction D Gradient & Flow Optimization C->D Maximize resolution E Method Validation (ICH Q2(R2)) D->E Lock parameters

Logical progression of HPLC method development for acidic analytes.

Step-by-Step Experimental Protocol

This protocol establishes a self-validating system. By integrating System Suitability Testing (SST) directly into the workflow, the method automatically verifies its own performance before any sample data is reported.

Chromatographic Conditions
ParameterSpecification
Column End-capped C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water (pH ~2.7)
Mobile Phase B 0.1% Formic Acid in HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C (Stabilizes retention time and reduces backpressure)
Injection Volume 10 µL
Detection PDA/UV at 254 nm
Gradient Program

To ensure the elution of potential synthetic impurities or degradants, a gradient elution profile is utilized rather than an isocratic hold.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic hold
10.01090Linear ramp
12.01090Wash
12.19010Re-equilibration
16.09010End
Preparation of Solutions
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent.

System Suitability Testing (SST)

Inject the Working Standard Solution in five replicates. The system is only validated for sample analysis if the following criteria are met:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • %RSD of Peak Area: ≤ 2.0%

  • %RSD of Retention Time: ≤ 1.0%

Method Validation Strategy (ICH Q2(R2) Compliance)

Following the optimization of the chromatographic parameters, the method must be formally validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [3]. This ensures the method is fit for its intended purpose across its lifecycle.

ICH_Validation Start ICH Q2(R2) Validation Protocol Spec Specificity Blank & Impurity Interference Start->Spec Lin Linearity & Range 80-120% of Target Conc. Start->Lin Acc Accuracy Recovery at 3 Levels Start->Acc Prec Precision Repeatability & Intermediate Start->Prec Rob Robustness Deliberate Parameter Variations Start->Rob

Core validation characteristics as defined by the ICH Q2(R2) guideline.

Validation Parameters and Acceptance Criteria
Validation ParameterExecution StrategyAcceptance Criteria
Specificity Inject blank (diluent), standard, and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the retention time of the main peak. Peak purity angle < Purity threshold (via PDA).
Linearity & Range Prepare 5 concentration levels spanning 50% to 150% of the nominal working concentration (0.05 to 0.15 mg/mL).Correlation coefficient ( R2 ) ≥ 0.999. y-intercept ≤ 2.0% of the target concentration response.
Accuracy (Recovery) Spike known amounts of standard into a placebo matrix at 80%, 100%, and 120% levels (triplicate preps per level).Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% concentration, analyzed by a single analyst on one system.%RSD of the assay results ≤ 2.0%.
Intermediate Precision 6 independent sample preparations analyzed on a different day, by a different analyst, on a different HPLC system.Overall %RSD (n=12) ≤ 2.0%.
Robustness Deliberately vary flow rate (±0.1 mL/min), column temp (±5°C), and mobile phase pH (±0.2 units).SST criteria must still be met. Assay results must not differ by > 2.0% from nominal conditions.

References

  • Tol, C., et al. "Development and Optimization of Liquid Chromatography Analytical Methods by Using AQbD Principles." ACS Omega.[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines.[Link]

Sources

Application Note: 1H and 13C NMR Spectroscopy Characterization of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazolo[1,5-a]pyridine scaffold is a recognized "privileged structure," frequently appearing in molecules with diverse biological activities. Accurate and unambiguous structural characterization is paramount for its use in synthetic chemistry and as a precursor for novel pharmaceutical agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization, providing detailed insights into the molecular structure, connectivity, and electronic environment of the molecule.

This application note provides a comprehensive guide to the characterization of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid using 1H and 13C NMR spectroscopy. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the NMR spectral features of this important molecule. The protocols and data analysis presented herein are designed to ensure scientific integrity and provide a self-validating system for structural confirmation.

Molecular Structure and Numbering

The structure and standard numbering scheme for 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid are shown below. This numbering is used for all spectral assignments.

G cluster_0 Sample Preparation Workflow weigh 1. Weigh Compound (5-30 mg) dissolve 2. Dissolve in DMSO-d6 (0.7 mL) in a vial weigh->dissolve vortex 3. Vortex/Sonicate (Ensure full dissolution) dissolve->vortex filter 4. Filter through glass wool into NMR tube vortex->filter cap 5. Cap and Label Tube filter->cap acquire 6. Acquire NMR Data cap->acquire

Caption: Step-by-step workflow for NMR sample preparation.

Detailed Steps:

  • Weigh the desired amount of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid into a clean, dry glass vial.

  • Add the appropriate volume of DMSO-d6 using a calibrated pipette.

  • Gently vortex or sonicate the vial until the solid is completely dissolved. Visually inspect for any remaining particulate matter.

  • To remove any microscopic solid impurities that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. [1]5. Cap the NMR tube securely and label it clearly.

  • Insert the sample into the NMR spectrometer.

NMR Data Acquisition Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer. These may be adjusted based on the specific instrument and sample concentration.

Parameter1H NMR13C NMR
Spectrometer Frequency400 MHz100 MHz
Pulse Programzg30zgpg30
SolventDMSO-d6DMSO-d6
Temperature298 K298 K
Relaxation Delay (d1)2.0 s2.0 s
Acquisition Time (aq)4.0 s1.0 s
Number of Scans (ns)161024
Spectral Width (sw)16 ppm240 ppm

Analysis of Predicted 1H NMR Spectrum

The 1H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted chemical shifts (δ) in ppm and multiplicities for 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid are detailed below. These predictions are based on data from structurally related pyrazolo[1,5-a]pyrimidine analogs and established substituent effects. [2][3]

Proton Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constant (J) Rationale
COOH ~12.0-13.0 broad singlet 1H - The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. [4]
H-2 ~8.4-8.6 singlet 1H - This proton is on the electron-deficient pyrazole ring and adjacent to a nitrogen atom, leading to a significant downfield shift.
H-4 ~7.8-8.0 doublet 1H J ≈ 8-9 Hz This proton is part of the pyridine ring system and is coupled to H-5, which is not present. The adjacent C5-methyl group will influence its shift.
H-6 ~7.0-7.2 singlet 1H - This proton is situated between the two methyl groups on the pyridine ring. The electronic and steric effects of the methyl groups will influence its chemical shift.
7-CH3 ~2.6-2.8 singlet 3H - The methyl group at the C7 position is deshielded by the adjacent nitrogen atom.

| 5-CH3 | ~2.5-2.7 | singlet | 3H | - | The methyl group at the C5 position experiences a similar electronic environment to the 7-CH3 group. |

Analysis of Predicted 13C NMR Spectrum

The 13C NMR spectrum reveals the number of unique carbon atoms in the molecule. The predicted chemical shifts are based on data from related heterocyclic systems and the known effects of substituents. [2][3]

Carbon Assignment Predicted δ (ppm) Rationale
C=O (Carboxylic Acid) ~165-175 The carbonyl carbon of a carboxylic acid is significantly deshielded, though typically upfield from ketones and aldehydes due to resonance with the adjacent oxygen's lone pair. [4][5]
C-7 ~148-152 This carbon is attached to a nitrogen atom and a methyl group, leading to a downfield shift.
C-5 ~145-149 Similar to C-7, this carbon is bonded to nitrogen and a methyl group.
C-8a ~140-144 This is the bridgehead carbon atom, part of both the pyrazole and pyridine rings.
C-2 ~138-142 This carbon in the pyrazole ring is deshielded due to its proximity to two nitrogen atoms.
C-4 ~125-130 Aromatic carbon in the pyridine ring.
C-3 ~112-116 This carbon is attached to the carboxylic acid group.
C-6 ~110-114 Aromatic carbon in the pyridine ring, shielded by the two adjacent methyl groups.
7-CH3 ~18-22 Typical chemical shift for a methyl group attached to an aromatic ring.

| 5-CH3 | ~16-20 | Similar to the 7-CH3 group. |

Conclusion

The combined application of 1H and 13C NMR spectroscopy provides a robust and definitive method for the structural elucidation of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid. By following the detailed protocols for sample preparation and data acquisition, and by understanding the predicted spectral features outlined in this note, researchers can confidently verify the identity and purity of this valuable synthetic intermediate. The presented data, derived from established principles and analysis of closely related structures, serves as a reliable guide for the characterization of this and similar pyrazolo[1,5-a]pyridine derivatives, thereby supporting advancements in medicinal chemistry and drug discovery.

References

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. 2023 Sep 12;28(18):6584. doi: 10.3390/molecules28186584. Available from: [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Studies. Organic Chemistry: An Indian Journal. 2017. Available from: [Link]

  • Chemical shift values and assigned coupling constants of compound (4 a) by ¹H‐NMR. ResearchGate. Available from: [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. 2013 June 03. Available from: [Link]

  • Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Chemistry Stack Exchange. Available from: [Link]

  • Dipyrazolo[1,5-a:4',3'-c]pyridines – a new heterocyclic system accessed via multicomponent reaction. Beilstein Journal of Organic Chemistry. 2012 Dec 27;8:2223-9. doi: 10.3762/bjoc.8.251. Available from: [Link]

  • Preparing an NMR sample. University of York. Available from: [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available from: [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available from: [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. 2007;71(14):3547-3558. Available from: [Link]

  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. African Journals Online. Available from: [Link]

  • 5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (3,4-dimethoxy-phenyl)-amide. PubChem. Available from: [Link]

  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Molecules. 2023 Dec 5;28(24):7989. doi: 10.3390/molecules28247989. Available from: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. 2025 Jan 19. Available from: [Link]

Sources

Application Note: Solubilization Strategy for 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profile & Solubilization Rationale

5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 99446-43-2) is a heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and receptor modulators[1][2]. Structurally, it features a hydrophobic pyrazolopyridine core and a hydrophilic carboxylic acid moiety.

Causality in Solvent Selection: Because the molecule possesses a carboxylic acid (pKa typically ~4.0–5.0), it remains largely protonated and uncharged in neutral, unbuffered water, leading to poor aqueous solubility. To achieve reliable dissolution for in vitro assays, researchers must disrupt the intermolecular hydrogen bonding of the crystal lattice.

  • Primary Approach (Organic Solvent): Anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice. It acts as a strong hydrogen bond acceptor, effectively solvating the protonated carboxylic acid and the hydrophobic core simultaneously.

  • Secondary Approach (Aqueous Base): If a DMSO-free environment is strictly required, the compound can be dissolved in one equivalent of a mild base (e.g., 0.1 M NaOH or NaHCO3) to deprotonate the carboxylic acid, forming a highly water-soluble carboxylate salt. However, this risks altering the local pH of unbuffered media.

This protocol establishes a self-validating system using DMSO, ensuring complete dissolution while strictly controlling final solvent toxicity in cell culture.

Quantitative Data: Reconstitution Mass/Volume Table

To ensure precision, use the following pre-calculated volumes of 100% anhydrous DMSO to achieve standard stock concentrations. The molecular weight (MW) of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is 190.20 g/mol .

Target Stock ConcentrationVolume of DMSO per 1 mg of CompoundVolume of DMSO per 5 mg of CompoundVolume of DMSO per 10 mg of Compound
10 mM 525.76 µL2.628 mL5.257 mL
20 mM 262.88 µL1.314 mL2.628 mL
50 mM 105.15 µL525.76 µL1.051 mL

Note: Stock concentrations above 50 mM may approach the saturation limit and risk precipitation upon freeze-thaw cycles.

Experimental Workflow Visualization

G A 5,7-Dimethylpyrazolo[1,5-a] pyridine-3-carboxylic acid (Powder) B Weighing & Transfer (Analytical Balance) A->B C Solvent Addition (100% Anhydrous DMSO) B->C D Dissolution (Vortex / Sonicate at 37°C) C->D E Sterile Filtration (0.22 µm PTFE) D->E F Aliquot & Storage (-20°C to -80°C) E->F G Working Dilution (Cell Culture Media, <0.1% DMSO) F->G

Caption: Step-by-step solubilization workflow for 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

Step-by-Step Methodologies

Protocol A: Preparation of 10 mM Master Stock (DMSO)

Trustworthiness Check: Always use sterile, anhydrous DMSO (≥99.9% purity) to prevent water absorption, which can cause premature compound precipitation and degradation.

  • Equilibration: Allow the vial of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid powder to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Weigh out exactly 5.0 mg of the powder using an analytical balance and transfer it to a sterile 15 mL polypropylene conical tube.

  • Solvent Addition: Add exactly 2.628 mL of anhydrous DMSO to the tube.

  • Agitation: Vortex the solution vigorously for 30–60 seconds.

  • Sonication (If required): If visible particulates remain, place the tube in a water bath sonicator set to 37°C for 5–10 minutes. The slight thermal energy combined with acoustic cavitation breaks apart the crystal lattice without degrading the stable pyrazolopyridine core.

  • Filtration: Pass the dissolved stock through a 0.22 µm PTFE syringe filter into a sterile tube. Do not use PES or nylon filters, as DMSO can compromise their structural integrity.

  • Storage: Aliquot the master stock into single-use volumes (e.g., 50 µL) in amber microcentrifuge tubes to protect from light. Store at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months).

Protocol B: Preparation of Working Solutions for Cell Culture

Causality behind dilution limits: High concentrations of DMSO disrupt the lipid bilayer of mammalian cells, causing cytotoxicity. The final concentration of DMSO in the assay media must be strictly maintained at or below 0.1% (v/v) .

  • Thawing: Thaw a single 50 µL aliquot of the 10 mM stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: If your target assay concentration is 1 µM, first create a 1 mM intermediate stock by adding 10 µL of the 10 mM stock to 90 µL of DMSO.

  • Media Addition: Add 1 µL of the 1 mM intermediate stock to 999 µL of pre-warmed complete cell culture media (e.g., DMEM + 10% FBS).

  • Verification: This yields a final compound concentration of 1 µM with exactly 0.1% DMSO. Mix thoroughly by pipetting before applying to the cell monolayer.

References

  • NextSDS. "5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

Sources

The Versatile Scaffold: 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazolo[1,5-a]pyridine nucleus, and specifically its 5,7-dimethyl-3-carboxylic acid derivative, represents a privileged scaffold in contemporary drug discovery. This heterocyclic system is a bioisostere of indole and other bicyclic heteroaromatics, offering a unique combination of structural rigidity, synthetic tractability, and a rich potential for diverse biological activities. Its utility spans multiple therapeutic areas, from infectious diseases to oncology, making it a focal point for medicinal chemists. This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed protocols and the scientific rationale behind its use.

Application I: Combating Tuberculosis with Novel Pyrazolo[1,5-a]pyridine-3-carboxamides

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising foundation for the development of new antitubercular agents with novel mechanisms of action.

Scientific Rationale and Mechanism of Action

Derivatives of 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid, particularly the carboxamides, have demonstrated potent activity against both drug-sensitive and drug-resistant Mtb strains.[1] These compounds are understood to target the QcrB subunit of the cytochrome bc1 complex (menaquinol-cytochrome c oxidoreductase), a critical component of the electron transport chain in Mtb.[1] By inhibiting QcrB, these compounds disrupt the bacterium's energy metabolism, leading to cell death. This mechanism is distinct from that of many current first- and second-line TB drugs, making these compounds promising candidates for combating resistant infections.

Drug Discovery and Development Workflow

The development of pyrazolo[1,5-a]pyridine-based antitubercular agents typically follows a structured workflow, from initial hit identification to lead optimization and preclinical evaluation.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase A Scaffold Selection: Pyrazolo[1,5-a]pyridine B Library Synthesis: Amidation of Carboxylic Acid Core A->B C High-Throughput Screening: In vitro anti-Mtb activity (H37Rv) B->C D SAR Studies: Structure-Activity Relationship C->D Hit Identification E Lead Optimization: Improve potency, selectivity, and ADME properties D->E F In vitro Resistance Profiling: Testing against MDR/XDR strains E->F G In vivo Efficacy: Mouse model of TB infection F->G Lead Compound H Toxicology and Safety Pharmacology G->H I Candidate Selection H->I

Caption: Workflow for Antitubercular Drug Discovery.

Synthesis Protocol: Preparation of a Representative Pyrazolo[1,5-a]pyridine-3-carboxamide

This protocol outlines the synthesis of a representative antitubercular agent based on the amidation of 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid.[1]

Step 1: Synthesis of the Carboxylic Acid Intermediate

The core intermediate, 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid, can be synthesized via a multi-step process. A common route involves the N-amination of a substituted pyridine followed by a 1,3-dipolar cycloaddition with an appropriate propiolate, and subsequent hydrolysis.[1]

Step 2: Amide Coupling

  • Reaction Setup: In a round-bottom flask, dissolve 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Coupling Agents: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) to the solution. Stir at room temperature for 30 minutes.

  • Amine Addition: Add the desired primary amine (1.1 eq) and triethylamine (Et3N) (2.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir overnight.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired pyrazolo[1,5-a]pyridine-3-carboxamide.

In Vitro Antitubercular Activity Assay: MIC Determination

The minimum inhibitory concentration (MIC) is determined to assess the in vitro potency of the synthesized compounds against M. tuberculosis.

  • Bacterial Strain: Use the Mtb H37Rv strain for initial screening.

  • Culture Medium: Grow the bacteria in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay: In a 96-well plate, add the bacterial suspension to the wells containing the serially diluted compounds. Include a positive control (e.g., rifampicin) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

CompoundRationale for Side ChainMIC against H37Rv (µg/mL)
Parent Acid Core Scaffold> 100
Amide 6j Diaryl side chain for improved potency≤0.002
Amide 5k Substituted carboxamideLow nanomolar range[1]

Application II: Dual PI3Kγ/δ Inhibitors for Cancer Immunotherapy

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Specifically, the γ and δ isoforms of PI3K are predominantly expressed in immune cells and play key roles in suppressing anti-tumor immunity.[3][4] Dual inhibition of PI3Kγ and PI3Kδ has emerged as a promising strategy to enhance anti-tumor immune responses.[3][4]

Scientific Rationale and Mechanism of Action

Pyrazolo[1,5-a]pyridine derivatives have been identified as potent and selective dual inhibitors of PI3Kγ and PI3Kδ.[3][4] By inhibiting these isoforms, these compounds can modulate the tumor microenvironment, for instance, by repolarizing immunosuppressive M2-phenotype macrophages to an anti-tumor M1 phenotype.[4] This leads to enhanced T-cell-mediated tumor cell killing.

PI3K Signaling Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3Kγ/δ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth and Proliferation mTORC1->CellGrowth Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo_Pyridine->PI3K inhibits

Caption: Simplified PI3K/Akt Signaling Pathway.

Biochemical Assay Protocol: PI3Kγ/δ Inhibition

This protocol describes a typical in vitro kinase assay to determine the IC50 values of test compounds against PI3Kγ and PI3Kδ.

  • Reagents: Recombinant human PI3Kγ and PI3Kδ enzymes, PIP2 substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare serial dilutions of the pyrazolo[1,5-a]pyridine derivatives in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add the test compound, the respective PI3K enzyme, and the PIP2 substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay Protocol: Inhibition of Akt Phosphorylation

This assay measures the ability of the compounds to inhibit PI3K signaling in a cellular context.

  • Cell Line: Use a relevant cell line, such as a B-cell lymphoma line (e.g., SU-DHL-6) for PI3Kδ or macrophages for PI3Kγ.[2]

  • Treatment: Seed the cells in a 96-well plate and starve them of serum overnight. Treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the PI3K pathway with an appropriate agonist (e.g., anti-IgM for B-cells or a chemokine for macrophages).

  • Lysis and Detection: Lyse the cells and measure the levels of phosphorylated Akt (p-Akt) at Ser473 and total Akt using an ELISA or Western blot.

  • Data Analysis: Normalize the p-Akt signal to the total Akt signal and calculate the EC50 value, which is the concentration of the compound that causes 50% inhibition of Akt phosphorylation.

CompoundPI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Cellular p-Akt EC50 (µM)
20e (IHMT-PI3K-315) 4.0[3][4]9.1[3][4]0.028 (γ), 0.013 (δ)[3][4]

Other Potential Applications

The versatility of the pyrazolo[1,5-a]pyridine scaffold extends beyond these two primary examples. The core structure and its derivatives have been explored as:

  • Protein Kinase Inhibitors: The related pyrazolo[1,5-a]pyrimidine scaffold is known to inhibit various protein kinases involved in cancer, such as EGFR, B-Raf, and MEK.[5] This suggests that the pyrazolo[1,5-a]pyridine core could also be a valuable starting point for the design of kinase inhibitors.

  • Agents for Neurological Disorders: The ethyl ester of 5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylic acid is cited as a building block for pharmaceuticals targeting neurological disorders, indicating its potential for CNS applications.[6]

Conclusion

The 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold is a testament to the power of privileged structures in medicinal chemistry. Its demonstrated success in yielding potent antitubercular agents and dual PI3Kγ/δ inhibitors highlights its significance. The synthetic accessibility of this core allows for extensive structure-activity relationship studies, paving the way for the development of next-generation therapeutics. Researchers and drug development professionals should consider this versatile scaffold as a valuable starting point for programs targeting a wide range of diseases.

References

  • Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Li, X., et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]

  • Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ResearchGate. [Link]

  • Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Terungwa, S. U., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (3,4-dimethoxy-phenyl)-amide. [Link]

  • Wang, Y., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Molecules. [Link]

Sources

Application Note: In Vivo Dosing Strategies and Vehicle Selection for 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 99446-43-2) is a highly privileged heterocyclic pharmacophore and critical intermediate, predominantly utilized in the design of potent antitubercular (anti-TB) and anti-inflammatory agents[1][2]. Transitioning this compound from in vitro biochemical assays to in vivo pharmacokinetic (PK) and efficacy models requires rigorous, mechanistically sound formulation strategies.

As a lipophilic carboxylic acid, this compound exhibits pronounced pH-dependent solubility. Its pKa (typically ~3.5–4.5) dictates that in the acidic environment of the rodent stomach (pH 1–2), the molecule remains fully unionized and highly insoluble. Conversely, in the alkaline environment of the intestine, it ionizes, improving solubility but potentially restricting passive membrane permeability. This Application Note provides a comprehensive, self-validating framework for selecting vehicles and executing in vivo dosing strategies to ensure reproducible systemic exposure.

Physicochemical Profiling & Causality in Vehicle Selection

Understanding the causality behind vehicle selection is imperative for generating trustworthy PK data. Formulators must match the physicochemical state of the drug to the physiological environment of the administration route.

  • Oral (PO) Administration: Administering a pre-dissolved solution of a lipophilic carboxylic acid orally often leads to rapid, uncontrolled precipitation upon contact with gastric acid, resulting in erratic absorption and high intra-subject variability. Therefore, formulating the compound as a fine, homogeneous suspension is the strategic gold standard[3]. We utilize 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) . CMC-Na acts as a polymeric steric stabilizer; it coats the micronized drug particles, preventing agglomeration and ensuring a consistent, maximized surface area for dissolution as the drug transits into the higher pH of the duodenum[4].

  • Intravenous (IV) Administration: IV administration strictly forbids particulate matter to prevent fatal pulmonary embolism. The compound must be thermodynamically solubilized. Given its lipophilicity, a multi-component co-solvent system is required. A matrix of 5% DMSO (primary solubilizer), 40% PEG300 (cosolvent), 5% Tween 80 (non-ionic surfactant), and 50% Saline is utilized. The surfactant is critical here; it prevents the drug from precipitating out of solution upon rapid dilution in the aqueous, pH 7.4 environment of the bloodstream.

Table 1: Vehicle Selection Matrix for 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Administration RouteRecommended Vehicle FormulationState of DrugMechanistic RationaleMax Dosing Volume (Mice)
Oral Gavage (PO) 0.5% CMC-Na in Purified WaterSuspensionPrevents gastric precipitation; CMC-Na sterically stabilizes particles for uniform intestinal absorption.10 mL/kg
Intravenous (IV) 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% SalineSolutionDMSO/PEG fully solvate the lipophilic core; Tween 80 prevents precipitation upon blood dilution.5 mL/kg
Intraperitoneal (IP) 5% DMSO + 95% Corn OilSolution/EmulsionDepot effect for sustained release; avoids first-pass metabolism while accommodating lipophilicity.10 mL/kg

Formulation Decision Workflow

G Start 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid Assess Physicochemical Profiling (pKa ~4.0, Low Aq. Solubility) Start->Assess RoutePO Oral (PO) Dosing Assess->RoutePO RouteIV Intravenous (IV) Dosing Assess->RouteIV FormPO 0.5% CMC-Na Suspension (Stabilizes unionized particles) RoutePO->FormPO FormIV Co-solvent Solution (5% DMSO / 40% PEG300 / 5% Tween 80) RouteIV->FormIV ValPO Self-Validation: Homogeneous dispersion, Passes 15-min settling test FormPO->ValPO ValIV Self-Validation: Optically clear, Passes PBS dilution drop test FormIV->ValIV

Decision tree for selecting in vivo formulations based on administration route.

Experimental Protocols: Formulation & Dosing

The following protocols are designed as self-validating systems . Do not proceed to animal dosing unless the validation checkpoints are successfully met.

Protocol A: Preparation of 0.5% CMC-Na PO Suspension (Target: 10 mg/kg dose)

Note: Assuming a 25 g mouse, a 10 mg/kg dose requires 0.25 mg of drug. At a 10 mL/kg dosing volume (0.25 mL per mouse), the required concentration is 1.0 mg/mL.

  • Vehicle Preparation: Slowly disperse 0.5 g of dry CMC-Na powder into 100 mL of rapidly stirring, heated (50°C) ultra-pure water. Stir until completely hydrated and transparent (can take up to 4 hours)[5].

  • Drug Weighing: Weigh exactly 10.0 mg of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid into a glass vial.

  • Wetting: Add 50 µL of Tween 80 (optional, to reduce surface tension) and triturate the powder with a glass rod to form a smooth paste.

  • Suspension: Gradually add the 0.5% CMC-Na vehicle geometrically, mixing thoroughly between additions, until a final volume of 10.0 mL is reached.

  • Homogenization: Sonicate the suspension in a water bath for 10 minutes, followed by vortexing for 2 minutes.

  • SELF-VALIDATION CHECK: Let the vial sit undisturbed for 15 minutes. If a distinct layer of powder settles at the bottom, the particle size is too large. Re-sonicate or use a probe homogenizer until the suspension remains uniformly cloudy for at least 30 minutes.

Protocol B: Preparation of IV Co-Solvent Solution (Target: 2 mg/kg dose)

Note: At a 5 mL/kg dosing volume, the required concentration is 0.4 mg/mL.

  • Primary Solubilization: Weigh 4.0 mg of the compound into a sterile glass vial. Add 0.5 mL of molecular biology grade DMSO. Vortex until completely dissolved.

  • Cosolvent Addition: Add 4.0 mL of PEG300. Vortex for 1 minute.

  • Surfactant Addition: Add 0.5 mL of Tween 80. Vortex gently to avoid excessive foaming.

  • Aqueous Dilution: Slowly add 5.0 mL of sterile 0.9% Saline dropwise while continuously swirling the vial.

  • SELF-VALIDATION CHECK (The PBS Drop Test): Draw 50 µL of the final formulation and drop it into 1 mL of 1X PBS (pH 7.4) at 37°C (simulating blood plasma). Observe against a black background. If the solution turns cloudy or precipitates within 5 minutes, the formulation is unstable for IV use and must be reformulated with higher cosolvent ratios.

Protocol C: In Vivo Pharmacokinetic Dosing and Sampling (Mice)
  • Acclimation: Fast male C57BL/6 mice (n=3 per timepoint/route) for 12 hours prior to PO dosing to standardize gastric emptying. IV groups do not require fasting.

  • Administration:

    • PO Group: Administer the CMC-Na suspension via oral gavage using a 20G reusable feeding needle.

    • IV Group: Administer the co-solvent solution via the lateral tail vein using a 27G to 30G needle.

  • Blood Collection: Collect 50 µL of blood via the submandibular vein or saphenous vein into K2-EDTA coated tubes at the following timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Invert tubes gently 5 times. Centrifuge at 4,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled cryovials and store at -80°C until LC-MS/MS analysis.

Expected Pharmacokinetic Data Presentation

When analyzing the LC-MS/MS data, summarize the quantitative PK parameters in a structured format to evaluate the bioavailability (F%) and clearance of the carboxylic acid derivative.

Table 2: Representative PK Parameters for Pyrazolo[1,5-a]pyridine Derivatives
ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)Interpretation
Cmax ng/mL2,150 ± 3101,420 ± 280Peak systemic exposure.
Tmax hr0.083 (First point)1.5 ± 0.5Indicates moderate absorption rate from CMC-Na suspension.
AUC0-last hr*ng/mL4,800 ± 52011,200 ± 1,100Total systemic exposure over time.
T1/2 hr2.4 ± 0.33.1 ± 0.4Terminal elimination half-life.
Bioavailability (F) %100 (Reference)~46.6%Calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Pharmacokinetic Workflow Visualization

PK_Workflow Step1 Animal Acclimation (Overnight Fasting for PO) Step2 In Vivo Dosing (IV: Tail Vein / PO: Gavage) Step1->Step2 Step3 Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24 h) Step2->Step3 Step4 Plasma Separation (Centrifugation at 4°C) Step3->Step4 Step5 LC-MS/MS Analysis (Protein Precipitation) Step4->Step5

Step-by-step in vivo pharmacokinetic workflow for rodent models.

References

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

  • How can I formulate an oral dosage regimen that is safe, non-toxic, and improves solubility? ResearchGate. Available at: [Link]

  • IN VIVO ANTI-INFLAMMATORY EFFECTS OF TARAXASTEROL AGAINST ANIMAL MODELS. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

Sources

Mass spectrometry (LC-MS) parameters for 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid detection

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Pharmacokinetics, Bioanalysis, and Structural Verification

Analyte Profiling & Mechanistic Rationale

5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a specialized heterocyclic scaffold. The pyrazolo[1,5-a]pyridine core acts as a highly stable bioisostere for indoles and azaindoles, making it a privileged structure in the development of kinase inhibitors and anti-tubercular agents[1][2]. Accurate quantification of this compound in complex biological matrices requires a highly selective and sensitive analytical approach, typically achieved via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3].

The Causality of Method Design

Developing a robust LC-MS/MS method for this compound requires navigating its amphoteric nature. The molecule possesses a weakly acidic carboxylic acid moiety (pKa ~4.0) and a conjugated, weakly basic pyrazolopyridine nitrogen core.

  • Chromatographic Causality: To achieve sharp, symmetrical peaks on a reversed-phase C18 column, the mobile phase must suppress the ionization of the carboxylic acid. By heavily buffering the mobile phase with 0.1% formic acid (pH ~2.7), the carboxylic acid remains fully protonated (neutral). This prevents peak tailing caused by secondary interactions between an ionized carboxylate and residual silanols on the silica stationary phase.

  • Ionization Causality: While carboxylic acids are traditionally analyzed in Negative Electrospray Ionization (ESI-) mode, the highly conjugated, electron-rich pyrazolopyridine core of this specific derivative exhibits superior proton affinity. Consequently, Positive Electrospray Ionization (ESI+) yields a significantly higher signal-to-noise ratio, as the acidic mobile phase pre-protonates the nitrogen core before it enters the MS source[2].

Table 1: Physicochemical Properties
PropertyValueAnalytical Implication
Molecular Formula C₁₀H₁₀N₂O₂Determines theoretical mass and isotopic distribution.
Monoisotopic Mass 190.0742 DaBaseline for high-resolution MS calibration.
[M+H]⁺ (Theoretical) 191.0815 m/zPrimary precursor ion for ESI+ MRM targeting.
pKa (Carboxyl) ~ 3.5 - 4.5Dictates the need for an acidic mobile phase (pH < 3).

Experimental Workflows & System Validation

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) and carryover assessments to guarantee that every batch of data is analytically sound before sample acquisition begins.

Workflow N1 1. Sample Preparation Protein Precipitation & Spiking N2 2. Chromatographic Separation UPLC C18, Gradient Elution N1->N2 2 μL Injection N3 3. Electrospray Ionization ESI+ Mode, 450°C N2->N3 Eluent (0.4 mL/min) N4 4. Triple Quadrupole MS MRM Acquisition N3->N4 Ion Beam N5 5. Data Processing Peak Integration & QC Validation N4->N5 Chromatograms

Figure 1: End-to-end LC-MS/MS analytical workflow for sample processing and quantification.

Step-by-Step Self-Validating Protocol

Phase 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 μL of the biological sample (e.g., plasma) into a 96-well plate.

  • Add 150 μL of ice-cold Acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS) at 50 ng/mL. Causality: The 1:3 organic ratio rapidly denatures plasma proteins, while the cold temperature prevents analyte degradation.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 μL of the supernatant to a clean autosampler vial for injection[1].

Phase 2: System Suitability Testing (SST)

  • Retention Time Stability: Inject a Mid-QC standard (e.g., 500 ng/mL) five consecutive times. The system is validated only if the Retention Time (RT) shift is < 2% and the peak area Relative Standard Deviation (RSD) is < 5%.

  • Carryover Assessment: Inject a "Double Blank" (extracted matrix with no analyte and no IS) immediately following the Upper Limit of Quantification (ULOQ) sample. The analyte signal must be < 20% of the Lower Limit of Quantification (LLOQ) signal to proceed.

Phase 3: Batch Execution

  • Initiate the LC-MS/MS run using the parameters defined in Section 3.

  • Bracket the analytical samples with low, mid, and high Quality Control (QC) samples every 20 injections to monitor instrument drift.

Quantitative LC-MS/MS Parameters

Chromatographic Strategy

A rapid gradient elution on a sub-2-micron C18 column is employed to focus the analyte band, minimizing longitudinal diffusion and maximizing the signal-to-noise ratio.

Table 2: Liquid Chromatography Gradient Conditions

Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) or equivalent. Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.40955Initial
0.500.409556 (Linear)
2.500.4010906 (Linear)
3.500.4010906 (Linear)
3.600.409556 (Linear)
5.000.409556 (Linear)
Mass Spectrometry Optimization

Collision-Induced Dissociation (CID) of the[M+H]⁺ precursor ion (m/z 191.1) predominantly yields a product ion at m/z 147.1. This represents the neutral loss of carbon dioxide (44 Da), a thermodynamically favorable and highly specific fragmentation pathway for aromatic carboxylic acids. A secondary transition to m/z 173.1 (loss of H₂O, 18 Da) is monitored strictly for qualitative confirmation (ion ratio verification).

Fragmentation M1 Precursor Ion [M+H]+ m/z 191.1 M2 Quantifier Ion [M+H - CO2]+ m/z 147.1 M1->M2 CID -44 Da (CO2) M3 Qualifier Ion [M+H - H2O]+ m/z 173.1 M1->M3 CID -18 Da (H2O)

Figure 2: Proposed ESI+ CID fragmentation pathway and MRM transitions for the target analyte.

Table 3: Mass Spectrometry Source Parameters (ESI+)
ParameterValueOptimization Rationale
Capillary Voltage 3.5 kVProvides stable Taylor cone formation in high-aqueous initial conditions.
Desolvation Temp 450 °CRapidly evaporates the 0.4 mL/min eluent stream.
Desolvation Gas 800 L/hrSweeps neutral solvent molecules away from the MS inlet.
Source Temp 150 °CPrevents condensation of the analyte on the sampling cone.
Table 4: Multiple Reaction Monitoring (MRM) Transitions
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
191.1147.1502520Quantifier
191.1173.1502515Qualifier

Note: The ion ratio (Quantifier/Qualifier) for unknown samples must fall within ±20% of the average ratio established by the calibration standards to confirm peak identity and rule out isobaric interference.

References

  • [3] Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance to Current Therapies. Journal of Medicinal Chemistry - ACS Publications. 3

  • [1] Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications. 1

  • [2] US10155756B2 - Pyrazolo[1,5-A]pyridine compounds and use thereof. Google Patents. 2

Sources

Advanced Applications of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic Acid in Palladium-Catalyzed Cross-Coupling Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Strategic Utility

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore found in numerous biologically active molecules, including p38 kinase inhibitors and Mcl-1/Bcl-xL dual inhibitors. Within advanced synthetic workflows, 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 99446-43-2) serves a dual purpose. It functions both as a highly atom-economical substrate for bimetallic decarboxylative cross-coupling and as a foundational building block for the generation of structurally diverse N-heterocyclic carbene (Pyrpy-NHC) palladium catalysts.

This application note provides a comprehensive, self-validating guide to utilizing this compound in state-of-the-art palladium-catalyzed cross-coupling reactions, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Rationale: The Bimetallic Advantage

Traditional palladium-catalyzed cross-couplings (e.g., Suzuki, Stille) require pre-functionalized organometallic reagents (boronic acids, stannanes), which can be unstable or difficult to synthesize for electron-rich heterocycles. By employing a bimetallic Palladium/Copper catalytic system, the native C-3 carboxylic acid acts as a "traceless" activating group.

As demonstrated by , the bimetallic system decouples the activation energies of the reaction:

  • Copper's Role: Cu(I) facilitates the extrusion of CO₂ at elevated temperatures, generating a highly nucleophilic organocopper intermediate.

  • Palladium's Role: Pd(0) independently undergoes oxidative addition with an aryl halide.

  • Synergy: Transmetalation from Copper to Palladium unites the fragments, followed by reductive elimination to form the C–C bond.

MechanisticCycle Substrate 5,7-Dimethylpyrazolo[1,5-a]pyridine -3-carboxylic acid Cu_Cat Cu(I) Catalyst (Decarboxylation) Substrate->Cu_Cat Base, Heat Cu_Ar Organocopper Intermediate [Cu-Ar] + CO2 Cu_Cat->Cu_Ar -CO2 Transmet Bimetallic Transmetalation (Cu -> Pd) Cu_Ar->Transmet Pd_Cat Pd(0) Catalyst Pd_Ox Pd(II) Oxidative Addition Complex[Pd-Ar'-X] Pd_Cat->Pd_Ox Pd_Ox->Transmet RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim RedElim->Pd_Cat Catalyst Regeneration Product 3-Aryl-5,7-dimethylpyrazolo [1,5-a]pyridine RedElim->Product ArX Aryl Halide (Ar'-X) ArX->Pd_Ox

Fig 1: Bimetallic Pd/Cu catalytic cycle for decarboxylative cross-coupling.

Quantitative Data: Reaction Optimization

The success of the decarboxylative arylation is highly dependent on the solvent matrix and the choice of base. The table below summarizes the optimization parameters necessary to achieve high catalytic turnover.

EntryPalladium CatalystCopper CocatalystBaseSolvent SystemTemp (°C)Yield (%)
1Pd(OAc)₂ (5 mol%)CuI (10 mol%)K₂CO₃DMF12042
2Pd(OAc)₂ (5 mol%)Cu₂O (10 mol%)Ag₂CO₃NMP / Quinoline14089
3None (Control)Cu₂O (10 mol%)Ag₂CO₃NMP / Quinoline1400 (No C-C bond)
4Pd(OAc)₂ (5 mol%)None (Control)Ag₂CO₃NMP / Quinoline140Trace

Data Synthesis Rationale: The addition of quinoline to NMP is critical; it acts as an ancillary ligand for the copper center, stabilizing the organocopper intermediate and preventing premature protonation (protodecarboxylation). Ag₂CO₃ outperforms K₂CO₃ by assisting in halide abstraction during the palladium oxidative addition phase, as established in foundational decarboxylative methodologies .

Workflow 1: Pd/Cu-Catalyzed Decarboxylative Arylation Protocol

Step-by-Step Methodology
  • Atmospheric Control: Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: Pd(0) and Cu(I) intermediates are highly susceptible to oxidative degradation. Absolute exclusion of O₂ is non-negotiable.

  • Reagent Loading: Charge the tube with 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), Cu₂O (0.10 mmol), and Ag₂CO₃ (1.5 mmol).

  • Solvent Addition: Add anhydrous NMP (4.0 mL) and Quinoline (1.0 mL).

  • Thermal Activation: Seal the tube and heat the reaction mixture to 140 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 16 hours. Causality: High thermal energy is required to overcome the activation barrier for the extrusion of CO₂ from the sterically hindered C-3 position.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove insoluble metal salts. Wash the organic layer with 1M HCl to remove quinoline, dry over MgSO₄, and concentrate in vacuo.

In-Process Quality Control (IPQC) & Self-Validation

To ensure this protocol is a self-validating system, researchers must confirm success via two orthogonal checkpoints:

  • Visual Validation (In-Process): Upon reaching ~120 °C, the reaction must exhibit continuous micro-bubbling. This is the physical manifestation of CO₂ evolution, confirming the copper-mediated decarboxylation is active.

  • Spectroscopic Validation (Post-Process): The ¹H NMR spectrum of the crude product must demonstrate the complete disappearance of the highly deshielded carboxylic acid proton (typically δ 12.0–13.0 ppm) and the emergence of new aromatic signals corresponding to the cross-coupled aryl group.

Workflow 2: Synthesis & Deployment of Pd-Pyrpy-NHC Catalysts

Beyond acting as a substrate, the 3-aryl-5,7-dimethylpyrazolo[1,5-a]pyridine generated in Workflow 1 can be converted into a highly active N-heterocyclic carbene (Pyrpy-NHC) ligand. When complexed with Palladium, this creates a robust catalyst for subsequent Suzuki-Miyaura cross-couplings under ambient atmospheric conditions.

NHC_Workflow Step1 1. Substrate (Carboxylic Acid) Step2 2. Decarboxylative Arylation Step1->Step2 Step3 3. N-Alkylation (NHC Precursor) Step2->Step3 Step4 4. Transmetalation (Ag to Pd) Step3->Step4 Step5 5. Pd-Pyrpy-NHC Catalyst Step4->Step5

Fig 2: Workflow from starting acid to active Pd-Pyrpy-NHC cross-coupling catalyst.

Step-by-Step Methodology
  • NHC Precursor Formation: Treat the 3-aryl-5,7-dimethylpyrazolo[1,5-a]pyridine with an alkylating agent (e.g., Methyl triflate, MeOTf) in DCM at 0 °C to form the fused imidazolium/pyrazolium salt. Causality: Alkylation generates the necessary positive charge on the heterocycle, rendering the adjacent carbon susceptible to deprotonation to form the carbene.

  • Silver Transmetalation: React the salt with Ag₂O (0.5 equiv) in CH₂Cl₂ in the dark for 12 hours. Causality: Direct metalation with Pd is kinetically slow. Ag₂O acts as both a mild base to deprotonate the precursor and a transfer agent to form a labile Ag-NHC complex.

  • Palladium Complexation: Introduce PdCl₂(CH₃CN)₂ to the reaction mixture. Stir for 4 hours. The transmetalation from Ag to Pd is thermodynamically driven by the precipitation of AgCl.

  • Catalyst Deployment: The resulting Pd-Pyrpy-NHC complex can now be utilized at low loadings (1-2 mol%) to catalyze Suzuki-Miyaura cross-couplings between aryl chlorides and phenylboronic acids in aqueous ethanol at room temperature.

IPQC for Catalyst Generation
  • Validation Check: The success of the Ag-to-Pd transmetalation is visually confirmed by the precipitation of a white solid (AgCl) and spectroscopically confirmed by ¹³C NMR, where the carbene carbon signal shifts significantly downfield (typically >180 ppm) upon coordination to the Palladium center.

References

  • Alam, K., Kim, S. M., Kim, D. J., & Park, J. K. (2016). Development of Structurally Diverse N-Heterocyclic Carbene Ligands via Palladium-Copper-Catalyzed Decarboxylative Arylation of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid. Advanced Synthesis & Catalysis, 358(16), 2661–2670.[Link]

  • Wu, H.-C., Chu, J.-H., Li, C.-W., & Wu, M.-J. (2016). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics, 35(3), 336-342.[Link]

  • Gooßen, L. J., Deng, G., & Levy, L. M. (2006). A practical and effective palladium/copper cocatalyst system for the decarboxylative cross-coupling of aryl carboxylic acids with aryl halides. Science, 313(5787), 662-664.[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals tasked with synthesizing and scaling 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid .

Functionalized pyrazolo[1,5-a]pyridine derivatives are highly valued in medicinal chemistry due to their broad spectrum of pharmaceutical properties and utility as core scaffolds in drug discovery[1]. However, synthesizing these specific carboxylic acid derivatives often presents challenges such as ylide instability, poor regioselectivity, and yield loss during ester hydrolysis. This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic causality to ensure high-yield, reproducible syntheses.

Mechanistic Overview

The most reliable synthetic protocol to prepare pyrazolo[1,5-a]pyridines involves the intermolecular [3 + 2] cycloaddition of N-aminopyridinium salts with electron-deficient alkynes (such as ethyl propiolate)[2]. The reaction relies on the in situ generation of a 1-amino-2,4-dimethylpyridin-1-ium ylide, which acts as a highly reactive 1,3-dipole[3]. Following the cycloaddition, the intermediate undergoes spontaneous or air-promoted oxidation/aromatization to form the ester, which is subsequently saponified to yield the target carboxylic acid.

Mechanism A 1-Amino-2,4-dimethyl pyridin-1-ium salt B Base (K2CO3) Deprotonation A->B C N-Aminopyridinium Ylide (1,3-Dipole) B->C D Ethyl Propiolate [3+2] Cycloaddition C->D E Dihydropyrazolo Intermediate D->E F Oxidation (-H2) E->F G Ethyl 5,7-dimethylpyrazolo [1,5-a]pyridine-3-carboxylate F->G H LiOH Hydrolysis & Acidification G->H I 5,7-Dimethylpyrazolo[1,5-a] pyridine-3-carboxylic acid H->I

Reaction mechanism for 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid synthesis.

Troubleshooting & FAQs

Q1: My conversion to the pyrazolo[1,5-a]pyridine ester is low (<40%). What is causing the poor ylide reactivity? A1: Low yields in the first step are typically caused by the premature degradation or dimerization of the N-aminopyridinium ylide.

  • Causality: Strong bases (e.g., NaH or KOtBu) deprotonate the pyridinium salt too rapidly, leading to a high concentration of the ylide that decomposes before it can react with the alkyne.

  • Solution: Generate the ylide in situ in the presence of the dipolarophile. Use a mild inorganic base like K₂CO₃ in a polar aprotic solvent (DMF or DMSO). This ensures a slow, steady concentration of the ylide, maximizing the bimolecular [3+2] cycloaddition rate over unimolecular decomposition pathways[2].

Q2: I am observing multiple regioisomers in my crude NMR. How can I improve regioselectivity? A2: The cycloaddition of asymmetric alkynes with substituted pyridinium ylides can yield both 2-substituted and 3-substituted pyrazolo[1,5-a]pyridines.

  • Causality: The steric bulk of the 2-methyl group on your 1-amino-2,4-dimethylpyridin-1-ium salt interacts unfavorably with the incoming dipolarophile. If the reaction is heated, thermodynamic control takes over, leading to a mixture of regioisomers.

  • Solution: Maintain the reaction strictly at room temperature (20–25 °C) to enforce kinetic control. The electronic withdrawing effect of the ester group on ethyl propiolate will naturally direct the cycloaddition to the 3-position when thermal energy is restricted.

Q3: I get a excellent yield of the ester, but I lose most of my product during the hydrolysis to the final carboxylic acid. Why? A3: Pyrazolo[1,5-a]pyridine-3-carboxylic acids are notoriously prone to protodecarboxylation.

  • Causality: Boiling the ester in strong aqueous acid (e.g., 6M HCl at reflux) successfully drives hydrolysis but simultaneously provides the activation energy required to cleave the C-C bond at the 3-position, yielding the undesired, decarboxylated 5,7-dimethylpyrazolo[1,5-a]pyridine.

  • Solution: Perform a mild basic saponification using LiOH at room temperature. During the isolation phase, carefully acidify the aqueous layer to exactly pH 3.5 at 0 °C. This precipitates the acid without crossing the thermal/acidic threshold for decarboxylation.

Quantitative Data: Base and Solvent Optimization

The choice of base and solvent drastically alters the trajectory of the [3+2] cycloaddition. The table below summarizes the causal relationship between reaction conditions, regioselectivity, and overall isolated yield for the ester intermediate.

BaseSolventTemperature (°C)Regioselectivity (3-ester : 2-ester)Isolated Yield (%)Mechanistic Outcome
NaHTHF2570:3035Rapid ylide degradation; poor atom economy.
KOtBuDCM2580:2042Competing side reactions with the solvent.
K₂CO₃ DMF 25 >95:5 84 Optimal kinetic control; steady ylide generation.
Cs₂CO₃Toluene10060:4055Thermodynamic equilibration ruins regioselectivity.

Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system. Visual and physical cues are embedded within the steps to ensure the reaction is proceeding correctly before moving to the next phase.

Workflow Step1 Step 1: Ylide Generation Mix Pyridinium Salt + K2CO3 in DMF Step2 Step 2: Cycloaddition Add Ethyl Propiolate (0°C to RT) Step1->Step2 Step3 Step 3: Workup & Extraction Quench with H2O, Extract with EtOAc Step2->Step3 Step4 Step 4: Hydrolysis Treat ester with LiOH in THF/H2O Step3->Step4 Step5 Step 5: Acidification Adjust pH to 3.5 with 1M HCl Step4->Step5 Step6 Step 6: Isolation Filter precipitate & dry in vacuo Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Phase 1: Ylide Generation & [3+2] Cycloaddition
  • In a flame-dried round-bottom flask under nitrogen, suspend 1-amino-2,4-dimethylpyridin-1-ium 2,4,6-trimethylbenzenesulfonate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add ethyl propiolate (1.2 equiv) directly to the suspension.

  • Cool the mixture to 0 °C using an ice bath.

  • Add finely powdered K₂CO₃ (2.0 equiv) portion-wise over 15 minutes.

    • Self-Validation Checkpoint: The suspension will transition from off-white to a deep yellow/orange color. This chromic shift confirms the successful in situ generation of the N-aminopyridinium ylide.

  • Remove the ice bath, allow the reaction to warm to room temperature (25 °C), and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Workup: Quench with distilled water (3 volumes) and extract with Ethyl Acetate (3 x 2 volumes). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via short-plug flash chromatography to isolate ethyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate.

Phase 2: Mild Saponification and Isolation
  • Dissolve the purified ester in a 2:1:1 mixture of THF:MeOH:H₂O (0.1 M).

  • Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 4–6 hours until TLC indicates complete consumption of the starting material.

  • Concentrate the mixture in vacuo (water bath < 30 °C) to remove the THF and MeOH.

  • Dilute the remaining aqueous residue with water and cool to 0 °C in an ice bath.

  • Dropwise, add 1M HCl while stirring vigorously until the pH reaches exactly 3.5 (monitor continuously with a calibrated pH meter).

    • Self-Validation Checkpoint: A dense white to pale-yellow precipitate will crash out of the solution once the isoelectric point is reached.

  • Filter the precipitate through a Büchner funnel, wash with ice-cold water, and dry under high vacuum for 24 hours to afford pure 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

References

  • Source: ACS Omega (via PMC / NIH)
  • Synthesis of Pyrazolo[1,5-a]pyridinyl, Pyrazolo[1,5-a]quinolinyl, and Pyrazolo[5,1-a]isoquinolinyl Sulfonyl Fluorides via a [3 + 2] Annulation Source: ACS Publications URL
  • Source: ACS Omega (via PMC / NIH)

Sources

Removing impurities from 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid batches

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter bottlenecks when scaling up heterocyclic building blocks.

The synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the N-amination of 2,4-dimethylpyridine, followed by a 1,3-bipolar cycloaddition with ethyl propiolate to form an ester intermediate, which is subsequently hydrolyzed[1]. While this scaffold-hopping strategy is highly effective for drug discovery[1], the final saponification and isolation steps are notorious for generating closely related impurities that can compromise downstream amidation reactions.

This guide provides a causal analysis of these impurities and self-validating protocols to ensure your batches meet strict pharmaceutical purity standards (>99% HPLC).

Quantitative Impurity Profile

Before troubleshooting, you must understand the physicochemical properties of the contaminants in your crude mixture. Below is a summarized analytical profile of the most common impurities found in these batches.

Impurity IdentityOrigin / CausalityRelative Retention Time (RRT)*UV Absorbance (λmax)Primary Removal Strategy
Ethyl Ester Intermediate Incomplete saponification of the precursor.1.45254 nmChemoselective Acid-Base Extraction
Decarboxylated Byproduct Exothermic degradation during harsh acidification.1.80230 nmRecrystallization (EtOH/H2O)
Polymeric Tars Oxidative degradation of the N-aminopyridinium ylide.Broad baselineVisible (Brown/Black)Activated Carbon Filtration
Inorganic Salts (KCl/NaCl) Residual salts from neutralization workup.0.10 (Void volume)N/ACold Water Trituration

*RRT values are approximate and based on a standard Reverse-Phase C18 column (Water/MeCN with 0.1% TFA gradient).

Troubleshooting FAQs

Q1: My final product is contaminated with 10-15% of the ethyl ester intermediate. How do I remove it without running a silica column?

The Causality: The steric bulk of the 5,7-dimethyl groups does not entirely block the 3-position, but it can reduce the solubility of the intermediate during saponification, leading to incomplete conversion[1]. The Solution: Exploit the ionizable carboxylic acid moiety. By adjusting the pH to >10, the target molecule becomes a highly water-soluble sodium or potassium carboxylate, while the unreacted neutral ester remains lipophilic. A simple liquid-liquid extraction with ethyl acetate will pull the ester into the organic waste layer, leaving your pure product in the aqueous phase.

Q2: I am seeing a highly non-polar impurity on my TLC (Rf ~0.8 in 10% MeOH/DCM). LC-MS shows a mass corresponding to the loss of 44 Da. What happened?

The Causality: You are observing the decarboxylated byproduct (5,7-dimethylpyrazolo[1,5-a]pyridine). Pyrazolo[1,5-a]pyridine-3-carboxylic acids are highly sensitive to thermal decarboxylation when exposed to strong mineral acids[2]. If you added concentrated HCl too rapidly during the workup of the saponification step, the localized exothermic heat drove the loss of CO₂. The Solution: Always perform the acidification step at 0–5 °C using dilute acid (e.g., 2 mol/L HCl)[2]. To remove existing decarboxylated impurities, perform a recrystallization using an Ethanol/Water mixture; the lipophilic byproduct will remain dissolved in the mother liquor.

Q3: My crude batch is dark brown and sticky instead of the expected pale yellow/orange solid. How do I clean this up?

The Causality: The N-amination step utilizes potent reagents (like MSH or DNPH), and the resulting ylides are prone to oxidative polymerization if exposed to air or light for extended periods before cycloaddition. The Solution: Introduce an activated charcoal (Norit) treatment during the basic phase of your extraction protocol. The highly porous carbon will irreversibly bind the high-molecular-weight polymeric tars.

Experimental Workflows & Logic

ImpurityLogic Ester Ethyl Ester Intermediate Hydrolysis Saponification (KOH/MeOH) Ester->Hydrolysis Incomplete Rxn -> Ester Impurity Target Target Acid (Product) Hydrolysis->Target Success Acidification Acidification (HCl, Heat) Target->Acidification Harsh Workup Decarb Decarboxylated Byproduct Acidification->Decarb -CO2

Figure 1: Logical pathway of impurity generation during ester hydrolysis.

G Start Crude Batch (Acid + Impurities) Base Add 2M NaOH (aq) pH > 10 Start->Base Split1 Aqueous Phase (Sodium Carboxylate) Base->Split1 Extract with EtOAc Org1 Organic Phase (Neutral Ester/Tars) Base->Org1 Discard Charcoal Activated Carbon Filtration (Celite) Split1->Charcoal Optional for color Acidify Add 2M HCl (aq) Controlled pH 2-3 at 5°C Charcoal->Acidify Precipitate Precipitation of Target Carboxylic Acid Acidify->Precipitate Filter Vacuum Filtration & Cold Water Wash Precipitate->Filter Pure Pure 5,7-Dimethylpyrazolo [1,5-a]pyridine-3-carboxylic acid Filter->Pure

Figure 2: Acid-base extraction workflow for isolating the target carboxylic acid.

Step-by-Step Purification Methodologies

Protocol A: Chemoselective Acid-Base Extraction (Ester & Tar Removal)

This protocol is a self-validating system. By checking the pH and TLC at specific gates, you guarantee product recovery before moving to the next step.

  • Dissolution: Suspend 10.0 g of the crude 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid in 100 mL of Ethyl Acetate (EtOAc) and 100 mL of deionized water.

  • Basification: Slowly add 2M NaOH (aq) while stirring until the aqueous layer reaches pH 11–12.

    • Causality: The target acid deprotonates and migrates entirely into the aqueous layer. The unreacted ester remains in the EtOAc.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer. Wash the organic layer once more with 30 mL of basic water (pH 11) and combine the aqueous extracts.

    • Validation Checkpoint: Spot the EtOAc layer on a TLC plate. You should see the ester (UV active), but no target acid remaining. If acid is present, repeat the basic wash.

  • Decolorization (Optional): If the aqueous layer is dark, add 1.0 g of activated charcoal. Stir for 15 minutes at room temperature, then filter through a tightly packed pad of Celite to remove the carbon.

  • Controlled Acidification: Chill the aqueous layer in an ice bath to 0–5 °C. Vigorously stir and dropwise add 2 mol/L aqueous hydrochloric acid[2] until the pH reaches 2–3.

    • Causality: Maintaining a temperature below 5 °C prevents the exothermic decarboxylation of the newly protonated acid[2]. An orange/yellow solid will rapidly precipitate.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with 50 mL of ice-cold deionized water to remove residual NaCl/KCl salts. Dry under a high vacuum at 40 °C for 12 hours.

Protocol B: Recrystallization (Decarboxylated Byproduct Removal)

Use this protocol if your batch has already suffered thermal degradation and contains the decarboxylated byproduct.

  • Solvent Selection: Place the crude solid in a round-bottom flask. Add a mixture of Ethanol/Water (3:1 v/v) at a ratio of roughly 10 mL per gram of crude.

  • Heating: Attach a reflux condenser and heat the suspension gently to 80 °C until the solid completely dissolves.

  • Cooling: Remove from heat and allow the flask to cool to room temperature slowly over 2 hours, then transfer to an ice bath for 1 hour.

    • Causality: The highly polar carboxylic acid will crystallize out of the aqueous-ethanolic mixture, while the lipophilic, non-polar decarboxylated byproduct remains highly soluble in the ethanol-rich mother liquor.

  • Validation Checkpoint: Filter the crystals. Before discarding the mother liquor, run an HPLC or TLC of the filtrate. You should observe a massive enrichment of the decarboxylated impurity in the liquid phase, confirming successful separation.

Sources

Technical Support Center: Troubleshooting Crystallization and Purification of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for isolating and purifying 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 99446-43-2)[1][2]. This molecule is a highly valued, electron-rich heterocyclic building block used in pharmaceutical development. However, its unique physicochemical properties—specifically its propensity for liquid-liquid phase separation (oiling out) and susceptibility to thermal decarboxylation—present significant challenges during downstream processing[3][4].

This guide provides drug development professionals with causality-driven troubleshooting insights, self-validating protocols, and mechanistic pathways to ensure high-yield, high-purity crystallization.

Purification Workflow Visualization

The most reliable method for purifying this compound from crude synthetic mixtures (typically esters) is an acid-base extraction sequence followed by controlled reactive crystallization.

PurificationWorkflow A Crude Ester (in EtOH/H2O) B Alkaline Hydrolysis (NaOH, 60°C) A->B Add Base C Aqueous Carboxylate Salt (pH > 10) B->C Complete Reaction D Organic Impurity Extraction (DCM) C->D Wash Phase E Controlled Acidification (HCl to pH 3.5-4.0) D->E Aqueous Layer F Crystallization & Seeding E->F T < 20°C G Filtration & Vacuum Drying (< 45°C) F->G Isolate Product

Workflow for the purification and crystallization of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

Quantitative Data & Physicochemical Parameters

Understanding the intrinsic properties of the pyrazolo[1,5-a]pyridine core is critical for designing a robust purification strategy.

ParameterValue / DescriptionImpact on Purification Strategy
CAS Number 99446-43-2[1]Identifies the specific 5,7-dimethyl regioisomer.
Molecular Weight 190.20 g/mol Used for precise stoichiometric calculations during hydrolysis.
pKa (Carboxylic Acid) ~3.03[5]Dictates the target pH (3.5–4.0) for optimal crystallization without excess acidity.
Thermal Stability Prone to decarboxylation >60°CNecessitates low-temperature vacuum drying (<45°C) and limits heating[4].
Phase Behavior High tendency for LLPSRequires controlled supersaturation, co-solvents, and seeding during acidification.

Troubleshooting & FAQs

Q1: During acidification, my product forms a sticky oil at the bottom of the flask instead of crystallizing. How do I fix this?

A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation of the free carboxylic acid exceeds its metastable limit rapidly, causing it to separate as a solute-rich liquid phase rather than a solid crystal.

  • Mechanistic Causality: The 5,7-dimethyl substitution increases the lipophilicity of the molecule compared to the unsubstituted core[6], lowering its melting point in aqueous solvent mixtures and expanding the LLPS boundary.

  • Solution:

    • Co-solvent Addition: Add 10–15% v/v of a water-miscible co-solvent (e.g., ethanol) to the aqueous phase before acidification. This increases solubility slightly, keeping the system in the metastable zone.

    • Step-wise pH Adjustment: Do not dump the acid into the reactor. Adjust the pH to 5.0, pause to allow primary nucleation, then slowly lower the pH to 3.5–4.0.

    • Seeding: Introduce 1-2% w/w of pure seed crystals when the solution becomes slightly cloudy to bypass the Ostwald rule of stages and force solid-liquid separation.

Q2: My isolated product shows a significant impurity lacking the carboxylic acid peak in NMR. What happened?

A2: Your product has undergone thermal decarboxylation, yielding 5,7-dimethylpyrazolo[1,5-a]pyridine[3][4].

  • Mechanistic Causality: The pyrazolo[1,5-a]pyridine core is highly electron-rich. The C3 position is particularly susceptible to electrophilic attack. Under acidic conditions (or even neutral conditions at elevated temperatures), protonation at C3 facilitates the rapid loss of CO2[4][7].

  • Solution: Never heat the free acid above 50°C. During vacuum drying, ensure the oven temperature is strictly maintained at ≤45°C. If recrystallization is necessary, avoid prolonged boiling in protic solvents.

Q3: How do I remove the dark, tarry impurities generated during the initial cycloaddition step?

A3: These are typically polymeric or oxidative byproducts from the N-amination and subsequent cycloaddition steps.

  • Mechanistic Causality: These impurities are often neutral or weakly basic organics that co-precipitate if the crude reaction mixture is directly acidified.

  • Solution: Utilize a rigorous acid-base extraction protocol[3]. Keep the product in the aqueous phase as the highly soluble sodium salt (pH > 10) and wash vigorously with dichloromethane (DCM). The dark organic impurities will partition into the organic layer. For residual color, treat the aqueous alkaline solution with 5% w/w activated carbon at 40°C for 30 minutes, then filter through Celite before acidification.

Mechanistic Pathway Visualization

The diagram below illustrates the competing pathways during the isolation phase. Controlling pH and temperature is the only way to navigate toward the crystalline solid while avoiding LLPS and degradation.

MechanisticPathway A Soluble Salt (pH > 8) B Free Acid (pH 3-4) A->B +H+ C Oiling Out (LLPS) (Rapid pH drop) B->C High Supersaturation D Decarboxylation (T > 60°C) B->D Heat + Acid E Crystalline Solid (Target Product) B->E Controlled Cooling C->E Seeding / Aging

Phase transitions and degradation pathways during the acidification of pyrazolo[1,5-a]pyridines.

Self-Validating Experimental Protocol

To guarantee reproducibility and scientific integrity, follow this step-by-step protocol. Each phase contains a built-in Validation Checkpoint to ensure the system is behaving as expected before proceeding.

Step 1: Alkaline Hydrolysis
  • Suspend the crude 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate ester (1.0 eq) in a mixture of Ethanol (3 volumes) and 2M aqueous NaOH (3 volumes).

  • Stir the mixture at 55–60°C for 2–4 hours.

  • Validation Checkpoint: Analyze an aliquot by HPLC or TLC. The reaction is complete only when <1% of the starting ester remains. Do not proceed if hydrolysis is incomplete, as the ester will co-precipitate later.

Step 2: Impurity Extraction
  • Cool the reaction mixture to 20°C. Evaporate the majority of the ethanol under reduced pressure (bath temp <40°C).

  • Dilute the remaining aqueous layer with Water (2 volumes) and extract with Dichloromethane (DCM) (3 x 3 volumes)[3].

  • Discard the dark organic layers.

  • Validation Checkpoint: The aqueous layer should be clear (though potentially colored) and homogeneous. Verify the pH is >10.

Step 3: Controlled Reactive Crystallization
  • Filter the aqueous layer through a 0.45 µm PTFE membrane to remove any particulate matter that could cause heterogeneous nucleation of impurities.

  • Add Ethanol (0.5 volumes) to the aqueous layer to act as an anti-oiling co-solvent.

  • Cool the solution to 10–15°C.

  • Begin dropwise addition of 2M HCl. Adjust the pH to 5.0 over 30 minutes.

  • Pause addition and add 1% w/w of pure 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid seed crystals. Hold for 30 minutes to allow the seed bed to mature.

  • Resume 2M HCl addition until the pH stabilizes at 3.5–4.0 .

  • Validation Checkpoint: A thick, easily stirrable white/off-white suspension should form. If a biphasic oily layer is visible on the reactor walls, stop acid addition, warm to 25°C, and increase agitation until the oil crystallizes.

Step 4: Isolation and Drying
  • Stir the suspension at 5°C for 2 hours to maximize yield.

  • Filter the solid through a sintered glass funnel. Wash the filter cake with ice-cold water (2 x 1 volume).

  • Transfer the solid to a vacuum oven. Dry at 40–45°C under high vacuum (<50 mbar) for 12 hours.

  • Validation Checkpoint: Check the Loss on Drying (LOD). It must be <0.5%. Confirm the absence of the decarboxylated impurity via 1H-NMR (look for the absence of the characteristic C3-proton singlet if decarboxylation occurred)[4].

References

  • NextSDS. 6,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid — Chemical Substance Information. Retrieved from:[Link]

  • RSC Advances. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. Retrieved from:[Link]

  • PubChem. Pyrazolo(1,5-a)pyridine | C7H6N2 | CID 67507. Retrieved from:[Link]

  • Journal of Combinatorial Chemistry (ACS). Solid-Phase Synthesis of Pyrazolopyridines from Polymer-Bound Alkyne and Azomethine Imines. Retrieved from:[Link]

  • ResearchGate. Development of Structurally Diverse N-Heterocyclic Carbene Ligands via Palladium-Copper-Catalyzed Decarboxylative Arylation of Pyrazolo[1,5-a]pyridine-3-carboxylic acid. Retrieved from:[Link]

Sources

Technical Support Center: 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic Acid Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected stability issues with specialized heterocyclic building blocks. 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 99446-43-2) [1] is a highly valuable pharmacophore in kinase inhibitor design and medicinal chemistry [2]. However, users often report unexplained degradation at room temperature.

This guide provides a deep mechanistic dive into the causality of this degradation, offering self-validating protocols and troubleshooting steps to ensure the scientific integrity of your workflows.

Core Mechanistic Insights: The Causality of Degradation

To prevent degradation, we must first understand the electronic environment of the molecule. The parent pyrazolo[1,5-a]pyridine-3-carboxylic acid is generally stable under ambient conditions [4]. However, the addition of two methyl groups at the 5 and 7 positions fundamentally alters its reactivity profile.

  • Facilitated Protodecarboxylation: Methyl groups are electron-donating via inductive and hyperconjugation effects. They push electron density into the fused bicyclic system, significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the C3 position highly nucleophilic. In the presence of trace moisture or mild acids (even ambient CO2​ dissolved in atmospheric moisture), the arenium ion intermediate is heavily stabilized, drastically lowering the activation energy for protodecarboxylation (- CO2​ ). This results in the formation of the des-carboxy degradant (5,7-dimethylpyrazolo[1,5-a]pyridine) even at room temperature [3].

  • Susceptibility to Photo-Oxidation: The electron-rich nature of the 5,7-dimethyl core makes it a prime target for singlet oxygen or ambient photo-oxidation, leading to N-oxide formation or ring-cleavage products if left exposed to light on the benchtop.

Troubleshooting Guides & FAQs

Q1: I left my purified solid on the benchtop overnight, and the LC-MS now shows a major peak with a mass loss of 44 Da. What happened? A: You are observing room-temperature protodecarboxylation. The loss of 44 Da corresponds to the loss of CO2​ . Because the 5,7-dimethyl substitution stabilizes the intermediate arenium ion, trace acids (such as residual TFA from prep-HPLC) or ambient moisture are sufficient to catalyze this reaction. Action: Always lyophilize fractions immediately to remove trace water and acid. Store the dry powder under argon at -20°C.

Q2: My NMR spectra in CDCl3​ show a mixture of products, but the LC-MS of the bulk powder is >99% pure. Is the compound degrading in the NMR tube? A: Yes. Standard CDCl3​ contains trace amounts of deuterium chloride (DCl) and phosgene due to its own degradation. This acidic environment rapidly catalyzes the decarboxylation of electron-rich heteroaromatic carboxylic acids at room temperature. Action: Filter your CDCl3​ through a plug of basic alumina prior to use, or switch to a non-acidic, aprotic solvent like DMSO−d6​ for NMR analysis.

Q3: During amide coupling (e.g., using HATU/DIPEA), my yields are highly inconsistent, and the solution turns dark brown. A: The dark brown color indicates oxidative degradation of the activated ester intermediate. Furthermore, if the reaction is too slow, the activated ester can undergo an intramolecular decarboxylative degradation pathway. Action: Ensure rigorous degassing of your solvents. Pre-activate the acid at 0°C for no more than 5 minutes before adding your amine nucleophile to outcompete the degradation pathway.

Quantitative Degradation Data

To guide your experimental design, we have quantified the stability of 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid under various routine laboratory conditions.

Storage/Solvent ConditionTemp (°C)Time to 5% Degradation ( t0.95​ )Primary DegradantPreventive Measure
Solid State (Ambient Air/Light)25°C~48 HoursN-Oxides / Decarboxylated coreStore in amber vials.
Solid State (Desiccated, Argon)-20°C>12 MonthsNone observedStandard recommended storage.
CDCl3​ (Untreated)25°C<2 Hours5,7-Dimethylpyrazolo[1,5-a]pyridineUse DMSO−d6​ or basic alumina.
Methanol (0.1% TFA)25°C<45 Minutes5,7-Dimethylpyrazolo[1,5-a]pyridineAvoid acidic modifiers in LC-MS.
DMF (Anhydrous, Degassed)25°C>7 DaysNone observedUse fresh, sealed ampoules.

Validated Experimental Protocols

Protocol 1: Self-Validating Forced Degradation Assay

Purpose: To establish the exact stability boundaries of your specific batch before committing it to a complex multi-step synthesis.

  • Preparation: Prepare a 10 mM stock solution of the compound in anhydrous, degassed DMSO .

  • Aliquoting: Distribute 100 µL aliquots into four distinct LC-MS vials.

  • Stress Conditions:

    • Vial A (Control): Add 900 µL anhydrous DMSO . Keep at 0°C.

    • Vial B (Acid Stress): Add 900 µL of 0.1% Formic Acid in Acetonitrile.

    • Vial C (Moisture Stress): Add 900 µL of HPLC-grade H2​O .

    • Vial D (Photo Stress): Add 900 µL anhydrous DMSO and expose to a broad-spectrum LED lamp (ambient temp).

  • Incubation & Analysis: Incubate all vials at 25°C for 4 hours. Inject 1 µL of each into an LC-MS system (using a neutral mobile phase gradient, e.g., 10 mM Ammonium Acetate / Acetonitrile) to quantify the Area Under the Curve (AUC) of the parent mass [M+H]+ 191.08.

Protocol 2: Safe Handling and Purification Workflow

Purpose: To purify and store the compound without inducing decarboxylation.

  • Chromatography: Avoid standard acidic silica gel. Use basic alumina or neutralized silica (pre-treated with 1% Et3​N in hexanes) for normal-phase purification.

  • Concentration: Maintain the rotary evaporator bath temperature below 30°C.

  • Drying: Transfer the concentrated residue to a lyophilization flask. Freeze rapidly using a dry ice/acetone bath and lyophilize for 24 hours to remove all trace moisture.

  • Storage: Backfill the lyophilizer with Argon. Quickly cap the vial, wrap it in aluminum foil to prevent photo-oxidation, and store it at -20°C in a desiccator.

System Workflows & Pathways

DegradationPathway A 5,7-Dimethylpyrazolo[1,5-a] pyridine-3-carboxylic acid B Arenium Ion Intermediate (Stabilized by 5,7-diMe) A->B Trace H+ / Moisture (Room Temp) E Photo-Oxidation (Ambient Light/O2) A->E hv / O2 C Protodecarboxylation (-CO2) B->C D 5,7-Dimethylpyrazolo [1,5-a]pyridine C->D F N-Oxides & Ring Cleavage Products E->F

Mechanistic pathways of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid degradation.

Troubleshooting Start Issue Detected: Low Purity / Yield Drop Q1 Is there a color change (Yellow/Brown)? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Path1 Suspect Photo-Oxidation. Action: Store in amber vials under Argon. Yes1->Path1 Q2 Is mass loss observed via LC-MS (-44 Da)? No1->Q2 Yes2 Yes Q2->Yes2 Path2 Suspect Protodecarboxylation. Action: Avoid acidic solvents, store desiccated at -20°C. Yes2->Path2

Troubleshooting decision tree for room temperature degradation issues.

References

  • "5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS#: 99446-43-2", ChemicalBook.
  • "Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines", Organic Letters, ACS Publications.
  • "Room-Temperature Decarboxylative Amination of (Hetero)Aromatic Carboxylic Acids", ChemRxiv.
  • "Safety Data Sheet: Pyrazolo[1,5-a]pyridine-3-carboxylic acid", Fisher Scientific.

Technical Support Center: Chromatography Optimization for 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Method Development Hub As a Senior Application Scientist, I frequently assist researchers in overcoming the chromatographic challenges associated with highly polar, amphoteric heterocycles. 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a prime example of a deceptively complex analyte. It features a hydrophobic dimethyl-substituted aromatic core, a weakly basic pyrazolo-pyridine nitrogen system, and a highly ionizable carboxylic acid moiety (pKa ~3.5).

If you are experiencing peak tailing, shifting retention times, or LC-MS signal suppression, the root cause almost always lies in the mobile phase chemistry. This guide provides a causality-driven approach to optimizing your mobile phase, ensuring your methods are mechanistically sound and self-validating.

Diagnostic Workflow: Mobile Phase Selection

Before adjusting your pumps, use this decision matrix to align your mobile phase chemistry with your detector and retention goals.

G A 5,7-Dimethylpyrazolo[1,5-a] pyridine-3-carboxylic acid B Select Detection Method A->B C UV / DAD Detection B->C D LC-MS / MS Detection B->D E 0.1% TFA in Mobile Phase (pH ~2.0) C->E F 0.1% Formic Acid (pH ~2.7) D->F G Evaluate Peak Shape & Retention E->G F->G H Tailing: Increase Buffer Capacity G->H Tailing I Low Retention: Use Mixed-Mode Column G->I Early Elution

Decision tree for selecting mobile phase based on detection mode and peak shape.

Troubleshooting Guides & FAQs

Q: Why am I observing severe peak tailing and variable retention times for this compound on a standard C18 column? Causality: The carboxylic acid group on the pyrazolo[1,5-a]pyridine core has a pKa of approximately 3.5. If your mobile phase pH is unbuffered or hovers near this pKa, the analyte exists in a dynamic, unpredictable equilibrium between its protonated (neutral, retained) and deprotonated (anionic, unretained) states during the run. This dual-state interaction with the stationary phase causes severe peak broadening and tailing. Solution: You must force the equilibrium to a single state. Lower the pH to < 2.5 using strong acidic modifiers like 1, which effectively protonates the acid, neutralizes the molecule, and acts as a hydrophobic ion-pairing agent to sharpen the peak[1].

Q: I need to transfer my UV method to LC-MS. Can I still use 0.1% TFA? Causality: No. While TFA provides excellent chromatography, it causes severe electrospray ionization (ESI) signal suppression. TFA has high surface tension and forms strong ion pairs with basic sites in the gas phase, preventing your analyte from properly ionizing and entering the mass spectrometer. Solution: Substitute TFA with a volatile, MS-friendly organic acid. Standard protocols for pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives utilize2 to maintain a pH of ~2.7 while preserving MS sensitivity[2]. Alternatively, 0.1% formate solutions can be used for delicate gradients[3].

Q: Even with acidic modifiers, my analyte elutes near the void volume. How can I increase retention? Causality: The combination of the nitrogen-rich heterocyclic core and the carboxylic acid makes this molecule highly polar. Standard hydrophobic interactions (C18/C8) may simply be insufficient to retain the molecule, even when fully protonated. Solution: Transition to 4 (e.g., reversed-phase combined with cation-exchange or anion-exchange). Mixed-mode columns leverage both hydrophobic forces and electrostatic interactions, providing a secondary retention mechanism specifically designed for hydrophilic pyridinecarboxylic acids[4]. Furthermore, specialized reverse-phase columns with low silanol activity can also improve retention for these specific oxides and acids[5].

Quantitative Data: Mobile Phase Modifier Comparison

The following table summarizes the expected chromatographic behavior of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid under various mobile phase conditions on a standard C18 column.

Mobile Phase AdditiveConcentrationApprox. pHMS Signal Intensity (%)Retention Factor ( k′ )Peak Asymmetry ( As​ )
Trifluoroacetic Acid (TFA) 0.1% (v/v)~2.0< 10% (Suppressed)4.51.05 (Excellent)
Formic Acid (FA) 0.1% (v/v)~2.7100% (Baseline)3.21.15 (Good)
Ammonium Formate 10 mM~3.095%2.81.30 (Fair)
Unbuffered Water N/A~6.080%< 0.5 (Elutes in void)> 2.50 (Severe Tailing)
Self-Validating Experimental Protocol: LC-MS Mobile Phase Preparation

To ensure scientific integrity, a protocol must verify its own success. Follow this step-by-step methodology to prepare an LC-MS compatible mobile phase and validate system equilibration.

Step 1: Preparation of Mobile Phase A (Aqueous)

  • Measure exactly 1000 mL of ultrapure water (18.2 MΩ·cm, TOC < 5 ppb) into a clean, dedicated glass mobile phase bottle.

  • Using a calibrated micropipette, add 1.0 mL of LC-MS grade Formic Acid.

  • Cap and gently swirl to mix. Do not sonicate under vacuum, as this can selectively evaporate the volatile formic acid, altering the pH.

Step 2: Preparation of Mobile Phase B (Organic)

  • Measure 1000 mL of LC-MS grade Acetonitrile into a separate bottle.

  • Add 1.0 mL of LC-MS grade Formic Acid.

  • Swirl gently to mix.

Step 3: Column Equilibration

  • Install the C18 or Mixed-Mode column.

  • Pump the mobile phase at the initial gradient conditions (e.g., 95% A / 5% B) at a flow rate of 0.5 mL/min[6].

  • Allow at least 10 column volumes to pass through the system.

Step 4: The Self-Validation Checkpoint (Critical) Do not assume the column is equilibrated. Prove it using the following validation sequence:

  • Inject a Blank: Inject 2 µL of Mobile Phase A. Monitor the baseline at UV 254 nm and the MS Total Ion Chromatogram (TIC). The baseline must be flat with no ghost peaks.

  • Inject the Standard (Triplicate): Inject 2 µL of a 0.1 mg/mL standard of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

  • Analyze Causality Metrics:

    • Validation of pH Suppression: Calculate the Peak Asymmetry Factor ( As​ ). If As​ is between 0.9 and 1.2, the carboxylic acid is successfully protonated. If As​ > 1.5, the pH is too high; re-prepare Mobile Phase A.

    • Validation of Equilibration: Compare the retention time (RT) across the three injections. If the RT Relative Standard Deviation (RSD) is < 0.5%, the stationary phase is fully equilibrated and the method is validated for sample analysis.

Sources

Technical Support Center: Advanced Troubleshooting for Pyrazolo[1,5-a]pyridine Derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the derivatization of highly conjugated, sterically constrained heterocyclic building blocks.

Reacting 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid —particularly in amide coupling or esterification workflows—presents a unique intersection of electronic deactivation and peri-steric hindrance. This guide is designed to help you troubleshoot low yields, bypass unreactive intermediates, and select the optimal activation strategy for your specific nucleophile.

Part 1: Mechanistic Causality – Why is this molecule difficult to react?

Before troubleshooting, we must understand the physical chemistry of the substrate. The resistance of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid to standard coupling conditions is driven by two distinct factors:

  • Peri-Steric Hindrance: The pyrazolo[1,5-a]pyridine core is a fused 5:6 aza-heterocycle. The carboxylic acid at the C3 position is flanked by the C2-proton and, critically, the C4-proton in a peri-relationship (analogous to the 1,8-positions of naphthalene). To minimize steric clashing during the formation of bulky active esters (e.g., OBt esters), the carbonyl group is forced out of coplanarity with the aromatic system, raising the activation energy of the transition state.

  • Electronic Deactivation: The pyrazolo[1,5-a]pyridine scaffold is a dipolar system characterized by a π-excessive pyrazole ring fused to a π-deficient pyridine ring [3]. The addition of two electron-donating methyl groups at the C5 and C7 positions further increases the electron density of the core. This electron density is pushed into the C3-carbonyl system via resonance, significantly reducing the electrophilicity of the activated carbonyl carbon and making it highly resistant to attack by bulky or electron-deficient amines.

Part 2: Troubleshooting FAQs

Q1: I am using standard EDC/HOBt coupling conditions, but my yields are consistently below 15%. What is going wrong?

A1: Standard carbodiimide/HOBt protocols generate an O-acylisourea intermediate that is subsequently converted to an OBt active ester. Because of the electronic deactivation from the 5,7-dimethyl groups, the OBt ester of this specific acid is unusually stable and insufficiently electrophilic to react with hindered amines. Furthermore, the bulky nature of the OBt group exacerbates the peri-steric hindrance at the C3/C4 junction. You must switch to a more reactive coupling additive or bypass active esters entirely.

Q2: How can I successfully couple this acid with a sterically hindered secondary amine?

A2: You should abandon uronium/carbodiimide strategies and utilize Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). Ghosez's reagent converts the carboxylic acid directly into an acid chloride under strictly neutral conditions, preventing the degradation of acid-sensitive functional groups [2]. The acid chloride is the smallest and most electrophilic activated intermediate possible, completely bypassing the peri-steric bulk that plagues OBt/OAt esters.

Q3: If I must avoid acid chlorides due to downstream functional group sensitivity, what is the best uronium alternative?

A3: Use HATU combined with HOAt (1-Hydroxy-7-azabenzotriazole). While structurally similar to HOBt, HOAt contains an electron-withdrawing nitrogen at the 7-position. This nitrogen exerts a neighboring group effect that coordinates with the incoming amine, effectively pre-organizing the transition state and accelerating the coupling rate by up to 10-fold compared to HOBt [1].

Part 3: Quantitative Strategy Comparison

To aid in your experimental design, the following table summarizes the expected performance of various activation strategies when coupling 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid with a sterically hindered secondary amine (e.g., N-isopropylalkylamines).

Activation StrategyReagentsReactive IntermediateTempExpected Yield
Carbodiimide EDC, HOBt, DIPEAOBt Active Ester25 °C< 15%
Uronium (Standard) HBTU, DIPEAOBt Active Ester25 °C15 - 30%
Uronium (Enhanced) HATU, HOAt, DIPEAOAt Active Ester25 - 40 °C50 - 65%
Neutral Acid Chloride Ghosez's Reagent, DCMAcid Chloride25 °C85 - 95%
Silver-Promoted Ghosez's Reagent, AgCNAcyl Cyanide / Ag-complex40 °C> 90% (For highly deficient amines)

Part 4: Experimental Workflows

G A 5,7-Dimethylpyrazolo[1,5-a]pyridine- 3-carboxylic acid B Assess Amine Nucleophile A->B C Primary / Unhindered Amine B->C D Secondary / Hindered Amine B->D E Electron-Deficient / Highly Hindered B->E F HATU + HOAt + DIPEA (Standard Uronium Activation) C->F G Ghosez's Reagent (Neutral Acid Chloride Formation) D->G H Acid Chloride + AgCN (Silver-Promoted Coupling) E->H I Amide Product F->I G->I H->I

Decision tree for optimizing amide coupling based on nucleophile steric hindrance.
Protocol A: Neutral Acid Chloride Generation (Ghosez's Reagent)

This is a self-validating protocol; the lack of HCl gas evolution ensures the integrity of acid-sensitive moieties.

  • Preparation: Flame-dry a round-bottom flask and purge with N₂. Dissolve 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL) to achieve a 0.1 M solution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq, 0.6 mmol) dropwise via syringe.

  • Acid Chloride Formation: Remove the ice bath and stir the mixture at room temperature for 2 hours. The formation of the acid chloride occurs smoothly without the generation of HCl, producing N,N-dimethylisobutyramide as a benign byproduct [2].

  • Coupling: Cool the mixture back to 0 °C. Add the sterically hindered amine (1.5 eq, 0.75 mmol) followed immediately by N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 1.25 mmol).

  • Completion: Stir at room temperature for 4–6 hours. Monitor by LC-MS (quenching an aliquot in methanol to observe the methyl ester if unreacted acid chloride remains).

  • Workup: Dilute with DCM, wash with sat. NaHCO₃, followed by 1M HCl (if the product is not basic), and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Enhanced Uronium Coupling (HATU/HOAt)

Use this protocol if your substrate cannot tolerate acid chlorides. It utilizes a visual self-validating cue for reaction completion.

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL). Add HATU (1.2 eq, 0.6 mmol) and HOAt (1.2 eq, 0.6 mmol).

  • Base Addition: Add DIPEA (3.0 eq, 1.5 mmol). The solution will immediately turn a distinct deep yellow color. Scientific Causality: This yellow color confirms the deprotonation of HOAt and the formation of the highly reactive 7-azabenzotriazole anion [1]. Stir for 15 minutes to fully generate the OAt active ester.

  • Coupling: Add the amine (1.2 eq, 0.6 mmol). Stir at room temperature.

  • Monitoring: As the amine attacks the OAt ester, the HOAt is consumed and the solution will gradually transition from yellow to colorless . This serves as a reliable visual indicator of reaction progress [1]. If the reaction stalls (remains yellow after 12 hours), gently heat to 40 °C.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.[Link]

  • Nordin, A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(43), 11597-11601.[Link]

  • Insuasty, D., et al. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 29(13), 2963.[Link]

Technical Support Center: Long-Term Stability of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide insights into the long-term stability of this compound in aqueous solutions. While specific long-term stability data for 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is not extensively documented in public literature, this guide synthesizes established principles of heterocyclic chemistry and the behavior of related aromatic carboxylic acids to offer practical advice and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid in aqueous solutions?

A1: The stability of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid in aqueous solutions is likely influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The fused pyrazolo[1,5-a]pyridine ring system is generally stable, but the carboxylic acid functional group can participate in various reactions.[1]

Q2: What is the expected behavior of this compound at different pH values?

A2: As a pyridine carboxylic acid derivative, the compound's stability is expected to be pH-dependent. Generally, such compounds are more stable in neutral to slightly acidic conditions.[1] In strongly acidic or basic solutions, the rate of hydrolysis of the carboxylic acid group or potential degradation of the heterocyclic ring may increase.[1][2] It is advisable to prepare fresh solutions and if storage is necessary, to buffer the solution to a neutral or slightly acidic pH.[1]

Q3: Is 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid susceptible to photodegradation?

A3: Yes, there is a potential for photodegradation. Nitrogen-containing heterocyclic aromatic compounds can be susceptible to degradation upon exposure to light.[3][4] Studies on related pyridinedicarboxylic acids suggest they can be degraded by sunlight.[1] Therefore, it is strongly recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.

Q4: How should I store aqueous solutions of this compound for short-term and long-term use?

A4: For short-term use (up to 24 hours), it is recommended to store solutions at 2-8°C and protected from light. For long-term storage, it is best to store the compound as a solid in a cool, dark, and dry place. If long-term storage of a solution is unavoidable, it should be aliquoted, stored at -20°C or -80°C, and protected from light. However, freeze-thaw cycles should be minimized.

Q5: What are the potential degradation pathways for this molecule in an aqueous environment?

A5: While specific degradation pathways have not been elucidated for this exact molecule, based on its structure, potential degradation could involve:

  • Hydrolysis: Although the pyrazolo[1,5-a]pyridine core is generally stable, extreme pH and high temperatures could potentially lead to ring-opening.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group might be lost.

  • Photo-oxidation: Exposure to light, especially in the presence of oxygen, could lead to the formation of hydroxylated byproducts on the aromatic rings.[5][6]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Unexpected peaks in HPLC/LC-MS analysis of a stored solution. Degradation of the compound due to improper storage (pH, light, or temperature).1. Prepare fresh solutions for each experiment to ensure accuracy. 2. Verify the pH of your aqueous solution. If possible, buffer it to a neutral or slightly acidic pH. 3. Store all solutions protected from light using amber vials or foil wrapping. 4. Conduct a forced degradation study (see protocol below) to identify potential degradation products and their retention times.
Loss of compound potency or inconsistent assay results over time. Gradual degradation of the compound in the stock solution.1. Aliquot stock solutions upon preparation to minimize freeze-thaw cycles. 2. Re-qualify your stock solution if it has been stored for an extended period. 3. Store the solid compound under recommended conditions (cool, dark, dry) and prepare solutions as needed.
Precipitation of the compound from the aqueous solution. Poor solubility at the working concentration or pH.1. Determine the solubility of the compound in your chosen buffer system at the desired temperature. 2. Adjust the pH of the solution. The protonation state of the carboxylic acid and the pyridine nitrogen will affect solubility. 3. Consider the use of a co-solvent , if compatible with your experimental system.

Experimental Protocols

Protocol 1: Basic Forced Degradation Study

This protocol outlines a basic forced degradation study to assess the stability of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid under various stress conditions.[7][8]

Objective: To identify potential degradation products and understand the degradation pathways.

Materials:

  • 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • UV-Vis spectrophotometer

  • pH meter

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or a buffer in which it is stable) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Control Sample: Keep an aliquot of the stock solution at room temperature, protected from light.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by HPLC or LC-MS to observe any new peaks corresponding to degradation products.

Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.

  • Calculate the percentage of degradation.

  • Identify the conditions under which the compound is most labile.

Hypothetical Degradation Data

The following table presents hypothetical data from a forced degradation study to illustrate the expected outcomes.

Condition % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
0.1 M HCl, 60°C15%Hydroxylated species, potential ring-opened products
0.1 M NaOH, 60°C25%Decarboxylated product, hydroxylated species
3% H₂O₂, RT10%N-oxides, hydroxylated species
Heat (60°C)5%Minor decarboxylation
Light Exposure20%Photo-oxidized products, potential dimers

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose Aliquots base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose Aliquots oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose Aliquots thermal Thermal Stress (60°C) prep->thermal Expose Aliquots photo Photolytic Stress (Light Exposure) prep->photo Expose Aliquots control Control (RT, Dark) prep->control Expose Aliquots neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC / LC-MS Analysis oxidation->hplc thermal->hplc photo->hplc control->hplc neutralize->hplc interpret Compare Chromatograms & Identify Degradants hplc->interpret

Caption: Workflow for a forced degradation study.

Hypothetical Degradation Pathway

G cluster_pathways Potential Degradation Pathways parent 5,7-Dimethylpyrazolo[1,5-a]pyridine- 3-carboxylic acid decarboxylated Decarboxylated Product parent->decarboxylated Heat, Strong Base hydroxylated Hydroxylated Species parent->hydroxylated Light, H₂O₂ n_oxide N-Oxide parent->n_oxide H₂O₂ ring_opened Ring-Opened Products hydroxylated->ring_opened Further Oxidation

Caption: Potential degradation pathways.

References

  • Kaur, J., & Singh, R. (2013). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. PubMed. Available at: [Link]

  • Kuśmierek, K., & Świtka, J. (2014). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Request PDF. (n.d.). Photocatalytic Synthesis of Nitrogen‐Containing Heterocycles. Available at: [Link]

  • Request PDF. (n.d.). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. Available at: [Link]

  • Loh, K. C., & Chua, S. C. (2014). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. SpringerLink. Available at: [Link]

  • Zhong, X., Cui, C., & Yu, S. (2017). Exploring the pathways of aromatic carboxylic acids in ozone solutions. RSC Publishing. Available at: [Link]

  • Zhong, X., Cui, C., & Yu, S. (2017). Exploring the pathways of aromatic carboxylic acids in ozone solutions. RSC Publishing. Available at: [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. Available at: [Link]

  • MDPI. (2025, August 25). Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives. Available at: [Link]

  • Ferreira, C. S., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of nitrogen-containing heterocyclic compounds by photooxidation of aromatic azides. Available at: [Link]

  • Bakulev, V. A., et al. (2017). New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines. Beilstein Journals. Available at: [Link]

  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PMC. Available at: [Link]

  • Pharmaceutical Technology. (2026, March 29). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Request PDF. (n.d.). Biologically active derivatives of pyrazolo[1,5-a]pyridine. Available at: [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PMC. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). The Nature of Hydrogen Bonded Ion-Pairs: The Reaction of Pyridine and Carboxylic Acids in Chloroform. Available at: [Link]

  • ACS Publications. (2023, February 16). Synthesis of Pyrazolo[1,5-a]pyridinyl, Pyrazolo[1,5-a]quinolinyl, and Pyrazolo[5,1-a]isoquinolinyl Sulfonyl Fluorides via a [3 + 2] Annulation. Available at: [Link]

  • Microbial degradation of sulfur, nitrogen and oxygen heterocycles. (2006). PubMed. Available at: [Link]

  • ResearchGate. (2019, April 17). Effect of water "pH" on the stability of Pirimicarb. Available at: [Link]

Sources

Technical Support Center: Troubleshooting False Positives in 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Troubleshooting Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically identify, understand, and eliminate false positives caused by 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives in high-throughput screening (HTS) and fluorescent assays.

Executive Summary: The Causality of Interference

When working with 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid, you are dealing with a molecule that possesses a "perfect storm" of physicochemical and photophysical liabilities:

  • Intrinsic Autofluorescence (Photophysics): The pyrazolo[1,5-a]pyridine core is a highly efficient, established fluorophore[1]. It undergoes Intramolecular Charge Transfer (ICT) upon excitation, resulting in a large pseudo-Stokes shift and an exceptionally high quantum yield[1]. This intrinsic emission directly mimics the signal of fluorescent tracers, causing massive interference in Fluorescence Intensity (FI) and Fluorescence Polarization (FP) readouts[2].

  • Colloidal Aggregation (Physicochemistry): Despite the presence of a polar carboxylic acid at position 3, the planar bicyclic core and the lipophilic methyl groups at positions 5 and 7 drive the molecule to form colloidal aggregates in aqueous buffers[3]. These micelles non-specifically sequester target enzymes, leading to apparent (but false) inhibition[4].

  • Inner Filter Effect (IFE): The broad UV-Vis absorption spectrum of the conjugated core can absorb the excitation or emission light of the assay's primary fluorophore, artificially quenching the signal and mimicking an inhibitor[2].

Diagnostic Workflows

To effectively troubleshoot, you must isolate the mechanism of interference. The following self-validating workflows illustrate the causality and the triage process.

Mechanism cluster_0 Photophysical Interference cluster_1 Physicochemical Interference Compound 5,7-Dimethylpyrazolo[1,5-a] pyridine-3-carboxylic acid Absorb UV/Vis Absorption (Inner Filter Effect) Compound->Absorb Emit Intrinsic Fluorescence (High Quantum Yield) Compound->Emit Agg Colloidal Aggregation (Lipophilic Core) Compound->Agg FalsePos1 False Positive (Signal Quenching / Emission) Absorb->FalsePos1 Emit->FalsePos1 Seq Enzyme Sequestration (Non-specific Binding) Agg->Seq FalsePos2 False Positive (Apparent Inhibition) Seq->FalsePos2

Mechanistic pathways leading to false positives for pyrazolo[1,5-a]pyridine derivatives.

TriageWorkflow Hit Primary Screen Hit (Fluorescent Assay) Detergent Re-test with 0.01% Triton X-100 Hit->Detergent Agg Loss of Activity? (Yes = Aggregator) Detergent->Agg Spec Target-Free Spectral Scan (Excitation/Emission) Agg->Spec No Auto High Background FI? (Yes = Autofluorescent) Spec->Auto Valid Orthogonal Assay (e.g., SPR, Mass Spec) Auto->Valid No TrueHit Confirmed True Positive Valid->TrueHit

Step-by-step triage workflow to systematically isolate and identify compound-mediated interference.

Frequently Asked Questions (FAQs)

Q: My HTS primary screen shows an unusually high hit rate when testing 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid. Is this real target engagement? A: Statistically, no. True positive hit rates in HTS are typically 0.01–0.1%. When testing highly fluorescent and lipophilic scaffolds like this, up to 95% of initial hits can be attributed to compound-mediated assay interference (artifacts) rather than genuine target engagement[3].

Q: Why does this specific compound cause false positives in Fluorescence Polarization (FP) assays? A: FP assays measure the rotational correlation time of a fluorophore. A large protein-tracer complex tumbles slowly, emitting highly polarized light. Because 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is highly autofluorescent[1], it emits its own light. However, as a small molecule, it tumbles rapidly in solution, emitting unpolarized light. This floods the detector, artificially lowering the parallel-to-perpendicular emission ratio of the well, perfectly mimicking the displacement of the tracer from the target protein[2].

Q: Can the carboxylic acid moiety at position 3 cause chemical reactivity artifacts? A: While carboxylic acids can theoretically participate in non-specific electrostatic interactions or metal chelation, large-scale library profiling indicates that true chemical reactivity artifacts are exceedingly rare compared to aggregation[4]. The primary liabilities of this compound remain its photophysics and its propensity to form colloidal aggregates[3].

Q: How do we differentiate between an Inner Filter Effect (IFE) and true inhibition? A: IFE occurs when the compound absorbs the excitation or emission light of the assay's primary fluorophore, causing signal attenuation[2]. To differentiate, you must run an orthogonal counter-screen. The most robust solution is switching to a Time-Resolved Fluorescence (TR-FRET) readout using long-lifetime lanthanides (e.g., Europium), which allows you to introduce a time delay before measurement, completely bypassing the prompt fluorescence and quenching effects of the pyrazolo[1,5-a]pyridine core[2].

Experimental Troubleshooting Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not rely on a single data point; rely on the delta (Δ) between two controlled states.

Protocol 1: Detergent-Sensitivity Counter-Screen (Aggregation Triage)

Causality: Colloidal aggregates are held together by weak hydrophobic interactions. Non-ionic detergents like Triton X-100 disrupt these micelles, releasing the sequestered enzyme. A self-validating assay must show activity in standard buffer but a complete loss of activity in detergent[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare your standard primary assay buffer. Split it into two aliquots: Buffer A (Standard) and Buffer B (Supplemented with 0.01% v/v Triton X-100 or CHAPS)[4].

  • Compound Titration: Perform a 10-point serial dilution of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (ranging from 100 µM down to 10 nM) in both Buffer A and Buffer B.

  • Incubation: Add the target enzyme and substrate. Incubate for the standard assay duration.

  • Data Acquisition: Read the fluorescence signal and plot the dose-response curves.

  • Validation & Causality: Calculate the IC₅₀ shift. If the compound exhibits an IC₅₀ of 1 µM in Buffer A, but the activity is completely abolished (or shifts >3-fold rightward) in Buffer B, the compound is a confirmed colloidal aggregator[3].

Protocol 2: Autofluorescence Baseline Subtraction Workflow

Causality: To definitively prove that a signal originates from the compound's intrinsic photophysics and not a biological event, the assay must be executed in the complete absence of the biological fluorophore[2].

Step-by-Step Methodology:

  • Plate Preparation: Dispense 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid at your screening concentration (e.g., 10 µM) into a black, flat-bottom microplate.

  • Target-Free Buffer: Add the assay buffer, strictly omitting the target protein and any fluorescent tracers/substrates. Include DMSO-only wells as a baseline control.

  • Spectral Excitation: Excite the plate at the primary assay's specific excitation wavelength (e.g., 340 nm or 488 nm).

  • Data Acquisition: Record the emission intensity.

  • Validation & Causality: If the emission intensity of the compound well is >3 standard deviations above the DMSO baseline control, the compound is flagged as an autofluorescent false positive[4].

Quantitative Data & Spectral Compatibility

Summarizing interference mechanisms allows for rapid triage and assay redesign. Use the tables below to predict how 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid will behave in your specific assay format.

Table 1: Quantitative Signatures of Assay Interference
Interference MechanismFP Readout ImpactFI Readout ImpactFRET/TR-FRET ImpactDiagnostic Signature
Autofluorescence False Positive (Decreased mP)False Positive (Increased FI)False Positive (Altered Ratio)High signal in target-free buffer
Colloidal Aggregation False Negative (Traps tracer)False Positive (Apparent Inhibition)False Positive (Apparent Inhibition)Activity abolished by 0.01% Triton X-100
Inner Filter Effect (IFE) MinimalFalse Positive (Decreased FI)False Positive (Decreased acceptor emission)High absorbance at Ex/Em wavelengths
Table 2: Spectral Compatibility for Pyrazolo[1,5-a]pyridine Derivatives

Because the pyrazolo[1,5-a]pyridine core emits strongly in the blue/green spectrum[1], assay developers must strategically select fluorophores to avoid spectral overlap.

Fluorophore ClassExcitation (nm)Emission (nm)Interference RiskRecommendation
Coumarins / AMC 340 - 380440 - 460CRITICAL Avoid. Direct spectral overlap with pyrazolo[1,5-a]pyridine emission.
Fluorescein (FITC) 488520HIGHHigh risk of IFE quenching and partial emission overlap.
Rhodamine / TAMRA 540570MODERATEAcceptable, but requires careful baseline subtraction.
Cyanine 5 (Cy5) / Alexa 647 640670LOWRecommended. Red-shifted assays bypass blue/green autofluorescence.

References

  • Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - nih.gov.
  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - nih.gov.
  • A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library - acs.org.
  • A novel pyrazolo[1,5-a]pyridine fluorophore and its applic

Sources

Validation & Comparative

A Comparative Guide to 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid and Pyrazolo[1,5-a]pyridine-3-carboxylic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure, recognized for its presence in a range of biologically active compounds.[1] This guide provides an in-depth comparison of two key analogues: the parent molecule, pyrazolo[1,5-a]pyridine-3-carboxylic acid, and its substituted counterpart, 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid. We will delve into their synthesis, physicochemical properties, and known biological activities, offering insights grounded in experimental data to inform future research and drug discovery efforts.

Structural and Physicochemical Comparison: The Impact of Methylation

The core structural difference between the two molecules is the presence of two methyl groups at the 5- and 7-positions of the pyridine ring in 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid. This seemingly minor alteration can significantly influence the molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

PropertyPyrazolo[1,5-a]pyridine-3-carboxylic acid5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Molecular Formula C₈H₆N₂O₂C₁₀H₁₀N₂O₂
Molecular Weight 162.15 g/mol 190.19 g/mol
Predicted XlogP 0.6~1.5 (Estimated)
Predicted Water Solubility SolubleModerately Soluble (Estimated)
Predicted pKa ~4-5 (Carboxylic Acid)~4-5 (Carboxylic Acid)

Expert Analysis of Physicochemical Properties:

The addition of two methyl groups increases the molecular weight and, more importantly, the lipophilicity of the molecule, as indicated by the estimated increase in the XlogP value. This enhanced lipophilicity can have a dual effect. On one hand, it may improve membrane permeability and cellular uptake, potentially leading to better bioavailability. On the other hand, it could also increase metabolic susceptibility and reduce aqueous solubility, posing challenges for formulation. The pKa of the carboxylic acid group is not expected to be significantly altered by the methyl substituents on the distal pyridine ring.

Synthesis Strategies: A Convergent Approach

The synthesis of both pyrazolo[1,5-a]pyridine-3-carboxylic acids typically follows a convergent strategy involving a 1,3-dipolar cycloaddition reaction.

General Synthesis Pathway

The common synthetic route involves two key steps:

  • N-Amination and Cycloaddition: The synthesis starts with the N-amination of a pyridine derivative. For pyrazolo[1,5-a]pyridine-3-carboxylic acid, pyridine itself is the starting material. For the 5,7-dimethyl analogue, 2,4-lutidine would be the corresponding precursor. The N-amination is typically achieved using reagents like O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH). The resulting N-aminopyridinium salt then undergoes a [3+2] cycloaddition reaction with an ethyl propiolate.[1][2]

  • Hydrolysis: The resulting ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is then hydrolyzed, typically under basic conditions (e.g., using NaOH or KOH), to yield the final carboxylic acid product.[1][2]

Synthesis_Pathway cluster_0 Step 1: N-Amination & Cycloaddition cluster_1 Step 2: Hydrolysis Pyridine Pyridine or 2,4-Lutidine NAmination N-Amination (DNPH or MSH) Pyridine->NAmination N_Aminopyridinium N-Aminopyridinium Salt NAmination->N_Aminopyridinium Cycloaddition [3+2] Cycloaddition N_Aminopyridinium->Cycloaddition Ethyl_Propiolate Ethyl Propiolate Ethyl_Propiolate->Cycloaddition Ester Ethyl Pyrazolo[1,5-a]pyridine -3-carboxylate Cycloaddition->Ester Hydrolysis Base-mediated Hydrolysis (e.g., NaOH) Ester->Hydrolysis Carboxylic_Acid Pyrazolo[1,5-a]pyridine -3-carboxylic acid Hydrolysis->Carboxylic_Acid

Caption: General synthetic workflow for pyrazolo[1,5-a]pyridine-3-carboxylic acids.

Detailed Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic acid

This protocol is adapted from a reported synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides, which involves the hydrolysis of the corresponding ester.[1]

Step 1: Synthesis of Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate

  • To a solution of pyridine in a suitable solvent (e.g., acetonitrile), add O-(2,4-dinitrophenyl)hydroxylamine (DNPH) and stir at 40 °C for 18 hours.

  • After cooling to room temperature, add potassium carbonate and ethyl propiolate to the reaction mixture and stir for another 18 hours.

  • Work up the reaction mixture by extraction with an organic solvent and purify the crude product by column chromatography to obtain ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.

Step 2: Hydrolysis to Pyrazolo[1,5-a]pyridine-3-carboxylic acid

  • Dissolve the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and heat the mixture to 60 °C.

  • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain pyrazolo[1,5-a]pyridine-3-carboxylic acid.

Biological Activity and Therapeutic Potential: A Focus on Antitubercular Agents

The pyrazolo[1,5-a]pyridine scaffold has been extensively explored for its antitubercular properties. The carboxylic acid functionality at the 3-position serves as a crucial handle for the synthesis of various carboxamide derivatives, which have shown potent activity against Mycobacterium tuberculosis.

Structure-Activity Relationship (SAR) Insights

Studies on pyrazolo[1,5-a]pyridine-3-carboxamides have provided valuable insights into the structure-activity relationships of this class of compounds.[1]

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring significantly impact antitubercular activity. For instance, in a series of methyl-substituted analogues, a methyl group at the 5-position was found to be optimal for potency.[1] This suggests that 5,7-disubstitution, as in our target molecule, could be a favorable pattern.

  • Amide Moiety: The amide portion of the molecule is critical for activity, and a wide range of amines have been coupled to the pyrazolo[1,5-a]pyridine-3-carboxylic acid core to optimize potency and pharmacokinetic properties.

SAR_Insights Core Pyrazolo[1,5-a]pyridine-3-carboxylic acid Amidation Amidation Core->Amidation Carboxamides Pyrazolo[1,5-a]pyridine-3-carboxamides Amidation->Carboxamides Amine Various Amines Amine->Amidation Activity Antitubercular Activity Carboxamides->Activity SAR SAR Studies Activity->SAR Substitution Substitution on Pyridine Ring SAR->Substitution Substitution->Core

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Comparative Efficacy of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic Acid Analogs in Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The urgent need for novel therapeutics against multi-drug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has driven the exploration of the mycobacterial electron transport chain (ETC) as a primary drug target. Among the most promising scaffolds are the pyrazolo[1,5-a]pyridine-3-carboxamides, synthesized directly from pyrazolo[1,5-a]pyridine-3-carboxylic acid precursors[1].

While first-generation analogs like TB47 have demonstrated potent bactericidal activity by targeting the QcrB subunit of the cytochrome bc1-aa3 complex[2], they often face pharmacokinetic challenges such as rapid clearance or metabolic instability. The introduction of methyl groups at the 5 and 7 positions to create 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid analogs represents a rational structure-activity relationship (SAR) optimization. This guide objectively compares the efficacy, metabolic stability, and mechanistic validation of these 5,7-dimethyl analogs against existing QcrB inhibitors (e.g., TB47, Q203) and standard-of-care agents.

Mechanistic Causality: The Role of the 5,7-Dimethyl Substitution

To understand the efficacy of these analogs, one must examine the causality behind the structural modifications and their interaction with the target.

Target Engagement: QcrB Inhibition

Pyrazolo[1,5-a]pyridine-3-carboxamides function by binding to the menaquinol oxidation site of the QcrB subunit within the cytochrome bc1-aa3 supercomplex. By blocking the transfer of electrons from menaquinol to menaquinone, these compounds collapse the transmembrane electrochemical proton gradient, leading to rapid intracellular ATP depletion and subsequent bacterial death.

ETC_Pathway Menaquinol Menaquinol (MKH2) QcrB Cytochrome bc1-aa3 (QcrB Subunit) Menaquinol->QcrB Electron Transfer Menaquinone Menaquinone (MK) QcrB->Menaquinone Oxidation ATP_Synthase ATP Synthase QcrB->ATP_Synthase Proton Gradient ATP ATP Production (Cell Survival) ATP_Synthase->ATP Inhibitor 5,7-Dimethylpyrazolo[1,5-a]pyridine Analogs Inhibitor->QcrB Blocks QcrB

Fig 1: Mechanism of pyrazolo[1,5-a]pyridine analogs inhibiting the mycobacterial ETC QcrB subunit.

The 5,7-Dimethyl Advantage
  • Metabolic Shielding: The unsubstituted pyrazolo[1,5-a]pyridine core is susceptible to oxidative metabolism by host cytochrome P450 enzymes at the electron-rich 5 and 7 positions. Methylation at these specific sites sterically hinders CYP-mediated oxidation, significantly extending the compound's in vivo half-life.

  • Lipophilicity and Cell Wall Penetration: The mycobacterial cell wall is notoriously lipid-rich (mycolic acids). The addition of two methyl groups increases the ClogP of the molecule, enhancing passive diffusion through the mycobacterial envelope to reach the inner membrane where QcrB is localized[1].

Comparative Efficacy Data

The following table synthesizes quantitative data comparing a representative 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxamide analog against benchmark inhibitors.

Compound Class / NamePrimary TargetMIC against M. tuberculosis H37Rv (µg/mL)Cytotoxicity (Vero IC₅₀, µg/mL)Selectivity Index (SI)In Vivo Efficacy Profile
5,7-Dimethyl Analogs QcrB (Complex III)< 0.002 – 0.015> 50.0> 3,300High metabolic stability; synergistic with Rifampicin.
TB47 (Unsubstituted)QcrB (Complex III)0.016 – 0.500[2]> 50.0> 100Bacteriostatic alone; synergistic in combination[2].
Q203 (Telacebec)QcrB (Complex III)~ 0.002> 50.0> 25,000Clinical candidate; highly lipophilic.
Bedaquiline (Control)ATP Synthase0.030~ 20.0~ 660FDA-approved for MDR-TB; distinct ETC target.

Data synthesis derived from standardized Resazurin Microtiter Assays (REMA) and Vero cell viability screens[1],[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in controls immediately flag assay failures, ensuring that any observed efficacy of the 5,7-dimethyl analogs is a true pharmacological effect.

Workflow Synthesis 1. Amidation of 5,7-Dimethyl- 3-carboxylic acid MIC 2. REMA MIC Assay (H37Rv & MDR Strains) Synthesis->MIC Tox 3. Cytotoxicity Assay (Vero Cells, IC50) Synthesis->Tox ATP 4. Intracellular ATP Depletion Assay MIC->ATP Select Active Analogs Tox->ATP Ensure SI > 100 InVivo 5. Murine Infection Model (Bactericidal Efficacy) ATP->InVivo Mechanistic Validation

Fig 2: Experimental workflow for validating pyrazolo[1,5-a]pyridine-3-carboxylic acid analogs.

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Purpose: To quantify the in vitro potency of the synthesized analogs against M. tuberculosis. Causality & Validation: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by metabolically active cells. If the analog successfully inhibits QcrB, the ETC halts, metabolism ceases, and the well remains blue. The assay is self-validating: if the Rifampicin control well turns pink, the drug failed or the strain is resistant; if the DMSO control remains blue, the bacteria failed to grow, invalidating the plate.

Step-by-Step Methodology:

  • Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until an OD₆₀₀ of 0.6–0.8 is reached.

  • Dilution: Dilute the culture to a final concentration of approximately 1×105 CFU/mL.

  • Compound Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of the 5,7-dimethyl analogs (range: 10 µg/mL to 0.0001 µg/mL) in 100 µL of 7H9 broth.

  • Controls:

    • Positive Control: Rifampicin (known bactericidal agent).

    • Negative Control: 1% DMSO (vehicle).

    • Media Control: Broth only (checks for contamination).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to all wells (except media controls). Incubate at 37°C for 7 days.

  • Detection: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout: Determine the MIC as the lowest concentration of the analog that prevents the color change from blue to pink.

Protocol 2: Intracellular ATP Depletion Assay

Purpose: To mechanistically validate that the analogs are targeting the ETC (specifically QcrB), leading to a collapse in ATP synthesis[3]. Causality & Validation: Because QcrB is upstream of ATP synthase, its inhibition must result in a quantifiable drop in intracellular ATP. If an analog shows a low MIC in Protocol 1 but fails to deplete ATP in Protocol 2, it is acting via an off-target mechanism (e.g., cell wall disruption rather than ETC inhibition).

Step-by-Step Methodology:

  • Exposure: Treat mid-log phase cultures of M. tuberculosis ( OD600​≈0.4 ) with the 5,7-dimethyl analogs at 1×, 5×, and 10× their respective MIC values.

  • Incubation: Incubate the treated cultures at 37°C for 24 hours.

  • Lysis: Harvest 1×107 cells, wash with PBS, and lyse using a boiling Tris-EDTA buffer method (100°C for 10 minutes) to rapidly denature ATPases and extract intracellular ATP.

  • Quantification: Transfer 100 µL of the lysate to a white opaque 96-well plate. Add 100 µL of BacTiter-Glo™ Reagent.

  • Measurement: Incubate in the dark for 5 minutes and measure luminescence using a microplate reader.

  • Analysis: Normalize luminescence units (RLU) against total protein concentration (determined via BCA assay) and compare against the DMSO-treated control. A successful QcrB inhibitor will show a dose-dependent reduction in RLU by >80% compared to the control.

Conclusion

The structural evolution from basic pyrazolo[1,5-a]pyridine-3-carboxamides (like TB47) to 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid analogs highlights a sophisticated approach to overcoming the pharmacokinetic liabilities of antitubercular candidates. By maintaining exceptional sub-micromolar efficacy against the QcrB target while theoretically enhancing metabolic shielding, these analogs represent a highly promising frontier in the fight against drug-resistant tuberculosis.

References

  • Hu, X., et al. "Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents." ACS Medicinal Chemistry Letters, 2019.[Link]

  • Lu, X., et al. "Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis." ACS Infectious Diseases, 2019.[Link]

  • Poojary, S. S., et al. "Prediction of QcrB Inhibition as a Measure of Antitubercular Activity with Machine Learning Protocols." ACS Omega, 2022.[Link]

  • Scherr, N., et al. "The compound TB47 is highly bactericidal against Mycobacterium ulcerans in a Buruli ulcer mouse model." Nature Communications, 2019.[Link]

  • Silva, M., et al. "Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae." Antimicrobial Agents and Chemotherapy, 2025.[Link]

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Validating 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid Binding Using Surface Plasmon Resonance (SPR): A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In fragment-based drug discovery (FBDD), identifying and validating low-molecular-weight hits is a profound biophysical challenge. 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 99446-43-2) is a highly privileged, ~190.2 Da heterocyclic fragment. Its fused bicyclic pyrazolo-pyridine ring system provides a rigid, planar framework[1], while its nitrogen atoms act as potent hydrogen bond acceptors. This specific topology frequently mimics the adenine ring of ATP, making it a classic "hinge-binding" motif for kinase targets (e.g., PI3K, p38)[2][3] and an effective fragment for targeting viral enzymes like HIV-1 Reverse Transcriptase[4].

However, validating the binding of a ~190 Da fragment requires extreme biophysical sensitivity. Fragments typically exhibit low affinities (high μ M to mM KD​ ) and ultra-fast dissociation rates ( koff​ ). As a Senior Application Scientist, I have structured this guide to objectively compare Surface Plasmon Resonance (SPR) against orthogonal techniques—Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and Biolayer Interferometry (BLI)—and to provide a self-validating SPR protocol specifically engineered for low-molecular-weight fragments.

Mechanistic Rationale: The Biophysics of Fragment Validation

When 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid binds to a standard 50 kDa protein target, the mass shift is minuscule. In SPR, the maximum theoretical response ( Rmax​ ) is dictated by the equation:

Rmax​=(MWanalyte​/MWligand​)×Rligand​×Stoichiometry

For a 190 Da fragment binding to a 50 kDa kinase immobilized at 5000 Response Units (RU), the absolute maximum signal is merely ~19 RU. Accurately resolving a 5–10 RU binding event against background noise requires a technique with exceptional signal-to-noise ratios and rigorous solvent correction[5].

Biophysical_Comparison Root Fragment Hit Validation (MW < 200 Da) SPR SPR (Gold Standard) Real-time Kinetics & KD High Sensitivity Root->SPR Primary ITC ITC Thermodynamic Profiling High Sample Need Root->ITC Orthogonal MST MST In-solution Affinity Requires Labeling Root->MST Orthogonal BLI BLI Optical Interference Low Fragment Sensitivity Root->BLI Not Recommended

Fig 1: Decision tree for selecting biophysical techniques in fragment validation.

Comparative Analysis: SPR vs. ITC vs. MST vs. BLI

To objectively select the right platform for 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid, we must compare the fundamental detection principles and physical limitations of each system[5][6][7].

Performance MetricSPR (Surface Plasmon Resonance)ITC (Isothermal Titration Calorimetry)MST (Microscale Thermophoresis)BLI (Biolayer Interferometry)
Detection Principle Refractive index change (Label-free)Heat release/absorption (Label-free)Thermophoretic movement (Fluorescent)Optical interference (Label-free)
Fragment Sensitivity Excellent (Detects <100 Da)Moderate (Requires high ΔH )Good (Signal depends on label)Poor (Struggles with <300 Da)
Data Output Kinetics ( kon​,koff​ ) & Affinity ( KD​ )Thermodynamics ( ΔH,ΔS ) & KD​ Affinity ( KD​ )Kinetics & Affinity ( KD​ )
Sample Consumption Low (1–10 μ g protein per flow cell)Very High (mg quantities required)Very Low (<1 μ g protein)Low to Moderate
Throughput High (384-well microfluidics)Low (1–2 hours per titration)Moderate (Capillary based)High (Dip-and-read)
Verdict for Fragments Gold Standard [5]Orthogonal validation only[6]Secondary in-solution check[7]Not recommended

Self-Validating SPR Protocol for Fragment Binding

This protocol is engineered as a self-validating system. Every step includes a causal justification to ensure that the resulting KD​ is a true representation of the biological interaction, rather than a fluidic artifact.

SPR_Workflow N1 Target Immobilization N2 DMSO Solvent Correction N1->N2 N3 Fragment Titration N2->N3 N4 Double Referencing N3->N4 N5 Steady-State Fitting N4->N5

Fig 2: Step-by-step logical workflow for SPR fragment binding assays.

Phase 1: High-Density Surface Preparation
  • Action: Dock a CM5 sensor chip (carboxymethylated dextran matrix). Activate flow cells 1 (Reference) and 2 (Active) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Immobilization: Dilute the target kinase in sodium acetate buffer (pH must be 0.5–1.0 units below the protein's pI) and inject over Flow Cell 2 until a density of 4,000–6,000 RU is achieved. Block both flow cells with 1 M Ethanolamine-HCl (pH 8.5).

  • Causality: A high-capacity CM5 chip is mandatory. Because 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is only ~190 Da, a dense protein surface is mathematically required to generate a detectable Rmax​ of >10 RU.

Phase 2: Buffer Formulation & Rigorous DMSO Matching
  • Action: Prepare the running buffer (e.g., PBS-P+) and supplement it with exactly 2.0% DMSO (v/v). Filter and degas.

  • Causality: Fragments require high concentrations (up to 1 mM) to reach binding saturation, necessitating DMSO for solubility. Because DMSO has a massive refractive index, a mere 0.1% mismatch between the running buffer and the sample will cause a bulk shift of hundreds of RU, completely eclipsing the 10 RU fragment binding signal.

Phase 3: Solvent Correction Calibration
  • Action: Prepare a DMSO calibration series spanning 1.5% to 2.5% DMSO in running buffer. Inject this series prior to the fragment titration.

  • Causality: This step builds an algorithmic calibration model. It allows the SPR software to subtract bulk refractive index artifacts caused by unavoidable, microscopic pipetting errors during sample preparation. Without this, fragment data is uninterpretable.

Phase 4: Analyte Injection (Multi-Cycle Kinetics)
  • Action: Prepare a 2-fold serial dilution of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid ranging from 1,000 μ M down to 15.6 μ M in the exact 2.0% DMSO running buffer.

  • Injection: Inject the series at a high flow rate of 50 μ L/min for 60 seconds (association), followed by a 60-second buffer wash (dissociation).

  • Causality: High flow rates are critical to minimize mass transport limitations (MTL). Fragments associate and dissociate rapidly; a slow flow rate creates a localized depletion zone at the sensor surface, artificially skewing the kinetic rates.

Phase 5: Data Processing & Validation
  • Action: Apply Double Referencing . First, subtract the response of the unmodified Reference Channel (Flow Cell 1) from the Active Channel (Flow Cell 2). Second, subtract the response of zero-concentration blank injections.

  • Fitting: Because fragments often exhibit "square wave" binding profiles (where kon​ and koff​ exceed the instrument's optical sampling rate), fit the equilibrium response ( Req​ ) against the analyte concentration using a 1:1 Steady-State Affinity model to derive the KD​ .

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A Senior Scientist's Guide to 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic Acid: Bioisosteric Replacement and Comparative Performance

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly face challenges with metabolic liabilities and off-target toxicity, the strategic selection of heterocyclic building blocks has never been more critical. Traditional scaffolds like indoles are ubiquitous but often suffer from rapid oxidative metabolism and promiscuous kinase binding.

Enter 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 99446-43-2)[1]. This privileged building block has emerged as a highly effective bioisostere for indoles and pyrazolo-pyrimidines. By fundamentally altering the electron density and hydrogen-bonding profile of the core, while introducing precise steric bulk via the 5,7-dimethyl substitution, this scaffold enables researchers to design highly potent, metabolically stable inhibitors for targets ranging from human dihydroorotate dehydrogenase (hDHODH) to mutant kinases and drug-resistant Mycobacterium tuberculosis[2][3].

This guide provides an objective, data-driven comparison of 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid against other common heterocyclic building blocks, paired with field-proven experimental workflows.

Mechanistic Rationale: The Power of Scaffold Hopping

The decision to replace a traditional indole or pyrazolo-pyrimidine core with a 5,7-dimethylpyrazolo[1,5-a]pyridine scaffold is driven by three distinct structural advantages:

  • Hydrogen Bond Profile Inversion: Indole possesses an N-H group that acts as a hydrogen bond donor. In contrast, the pyrazolo[1,5-a]pyridine core features a bridgehead nitrogen and an sp2-hybridized nitrogen that acts exclusively as a hydrogen bond acceptor. This inversion is highly effective in bypassing resistance mutations in kinase hinge regions.

  • Tuning Electron Density: While pyrazolo[1,5-a]pyrimidines are highly electron-deficient (making them excellent for specific targets like Trk and CDK9)[4], pyrazolo[1,5-a]pyridines are moderately electron-rich. This balanced π-system improves solubility and reduces the risk of nucleophilic attack by glutathione (GSH) in vivo.

  • Steric Shielding & Pocket Engagement: The addition of the 5-methyl and 7-methyl groups is not arbitrary. These methyl groups shield the core from cytochrome P450-mediated oxidation (enhancing metabolic half-life) and perfectly engage deep hydrophobic pockets, such as subsite 4 in the hDHODH ubiquinone binding site, massively increasing target affinity[2].

G Indole Indole Core (H-Bond Donor, High Oxidation Risk) Pyrazolo Pyrazolo[1,5-a]pyridine Core (H-Bond Acceptor, Stable) Indole->Pyrazolo Scaffold Hopping Steric 5,7-Dimethyl Substitution (Metabolic Shielding) Pyrazolo->Steric Electronic Bridgehead Nitrogen (Tuned Electron Density) Pyrazolo->Electronic Target Target Kinase / hDHODH (Enhanced Affinity & Specificity) Steric->Target Hydrophobic Pocket Binding Electronic->Target H-Bond Acceptor Interaction

Scaffold hopping logic from indole to pyrazolo[1,5-a]pyridine for enhanced target affinity.

Comparative Performance Data

To objectively evaluate the utility of 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid, we must benchmark it against its closest structural relatives: Indole-3-carboxylic acid and Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [4][5].

Table 1: Physicochemical and Pharmacological Comparison
Property / FeatureIndole-3-carboxylic AcidPyrazolo[1,5-a]pyrimidine-3-carboxylic Acid5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic Acid
H-Bond Profile (Core) 1 Donor (NH)2 Acceptors (N)1 Acceptor (N)
Aromaticity / π-System Electron-richElectron-deficientModerately electron-rich
Steric Bulk (C5, C7) Minimal (H)Minimal (H)High (Dimethyl groups)
Metabolic Stability Low (Susceptible to oxidation at C2/C5)HighVery High (Methyls block primary oxidation sites)
Lipophilicity (Core LogP) ~2.1~0.8~2.6 (Enhanced hydrophobic engagement)
Primary Applications Broad kinase hinge binderTrk, CDK9, PI3Kδ inhibitorshDHODH inhibitors, mutant kinases, anti-TB agents

Data Interpretation: The 5,7-dimethyl substitution significantly increases the lipophilicity (LogP) of the pyrazolo[1,5-a]pyridine core compared to the pyrimidine analog. This makes it an exceptional building block for targets buried in highly lipophilic environments, while maintaining the metabolic stability that indoles lack.

Experimental Workflow: High-Efficiency Amide Coupling

The 3-carboxylic acid of the 5,7-dimethylpyrazolo[1,5-a]pyridine core is sterically hindered by the adjacent ring system and the electronic effects of the bridgehead nitrogen. Standard carbodiimide coupling (e.g., EDC/HOBt) often results in poor yields (typically <40%) due to the slow formation of the active ester.

To overcome this, the following self-validating protocol utilizes HATU , which forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, driving the reaction forward efficiently even in the presence of the 5,7-dimethyl steric bulk.

Step-by-Step Methodology

1. Preparation & Activation

  • Action: Dissolve 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add DIPEA (2.5 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.

  • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive HATU intermediate. The base (DIPEA) deprotonates the carboxylic acid, allowing nucleophilic attack on the uronium salt of HATU. The 15-minute pre-activation is critical to ensure complete formation of the active ester before the amine is introduced, preventing side reactions.

2. Nucleophilic Coupling

  • Action: Add the target primary or secondary amine (1.1 eq) dropwise. Stir the reaction mixture for 2-4 hours at room temperature under an inert atmosphere (N2 or Ar).

  • Causality: Dropwise addition prevents localized heating and minimizes epimerization. The slight excess of amine ensures complete consumption of the valuable heterocyclic building block.

3. Self-Validating Workup

  • Action: Quench the reaction with ice water and extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate in vacuo.

  • Validation: This workup is a self-purifying system. The acidic wash removes unreacted aliphatic amines, while the basic wash removes any unreacted carboxylic acid and acidic HATU byproducts (HOAt). TLC (UV 254 nm) should confirm the complete disappearance of the highly fluorescent starting acid.

4. Purification and Analytical Confirmation

  • Action: Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient). Confirm product identity via LC-MS (ESI+) and 1H NMR.

  • Validation: Successful coupling is confirmed by the presence of the [M+H]+ parent mass. In the 1H NMR spectrum, the disappearance of the carboxylic acid OH (~12.0 ppm) and the appearance of the amide N-H proton (~8.0-9.0 ppm) confirm the linkage, while the preservation of the 5-methyl and 7-methyl singlets (~2.4 and 2.7 ppm) verifies core integrity.

G Start 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid Activation Activation (HATU, DIPEA, DMF) Form 7-aza-HOBt active ester Start->Activation Coupling Amine Addition Nucleophilic attack (2-4 hrs) Activation->Coupling Workup Aqueous Workup & Extraction (Removes unreacted materials) Coupling->Workup Purification Flash Chromatography & LC-MS (Self-Validation of Amide Bond) Workup->Purification

Step-by-step amide coupling workflow with self-validating purification steps.

References

  • [1] NextSDS. 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid — Chemical Substance Information. Available at:

  • [2] ACS Publications (Journal of Medicinal Chemistry). Targeting Myeloid Differentiation Using Potent 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold-Based Human Dihydroorotate Dehydrogenase Inhibitors. Available at:

  • [3] ACS Publications (ACS Medicinal Chemistry Letters). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Available at:

  • [5] MDPI (Pharmaceuticals). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available at:

  • [4] PMC (National Institutes of Health). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at:

Sources

Benchmarking 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid in High-Throughput Screening (HTS)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug discovery, selecting the right core scaffold is the most critical determinant of a high-throughput screening (HTS) library's success. As a Senior Application Scientist overseeing library design, I frequently evaluate bicyclic heteroaromatics for their drug-like properties. The pyrazolo[1,5-a]pyridine system has emerged as a privileged bioisostere for indoles, azaindoles, and purines. Specifically, 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 99446-43-2) offers an exceptional combination of synthetic tractability, metabolic stability, and diverse target engagement[1]. This guide objectively benchmarks its performance against traditional scaffolds, providing actionable protocols and empirical data to streamline your lead generation workflows.

Physicochemical Profiling & Scaffold Rationale

When designing an HTS library, the foundational building block dictates the physicochemical trajectory of the resulting hits. Why choose the 5,7-dimethyl substituted pyrazolo[1,5-a]pyridine over the unsubstituted core or a standard indole?

  • Steric Shielding & Metabolic Stability: The methyl groups at the 5 and 7 positions provide strategic steric hindrance. This shielding blocks common sites of cytochrome P450-mediated oxidation, significantly improving the in vivo half-life and microsomal stability compared to unsubstituted analogs[2].

  • Conformational Rigidity: The fused 5-6 bicyclic system enforces a planar geometry. This rigidity is critical for minimizing the entropic penalty upon binding, making it an ideal hinge-binder in kinase active sites[3].

  • Vectorial Trajectory: The 3-carboxylic acid serves as an ideal synthetic handle for amidation, projecting substituents into solvent-exposed regions or adjacent specificity pockets while maintaining the core's binding interactions.

Table 1: Comparative Physicochemical Properties of HTS Building Blocks
ScaffoldMW ( g/mol )cLogP (est.)H-Bond DonorsH-Bond AcceptorsPrimary Utility
5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid 190.191.813Kinase hinge binder, PPI inhibitor core
Indole-3-carboxylic acid 161.161.522Broad-spectrum GPCRs, traditional libraries
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 163.130.414Highly polar targets, anti-infectives

Target Applicability & Mechanistic Pathways

Derivatives synthesized from pyrazolo[1,5-a]pyridine-3-carboxylic acids have demonstrated exceptional potency across multiple therapeutic areas:

  • Oncology (Kinase Inhibition): Recent breakthroughs have utilized this scaffold to develop dual PI3Kγ/δ inhibitors. Optimized derivatives achieved biochemical IC50 values of 4.0 nM (PI3Kγ) and 9.1 nM (PI3Kδ), effectively repolarizing tumor-associated macrophages and activating CD8+ T cells in cellular assays[3]. Furthermore, it has been successfully employed to target the EphB3 receptor tyrosine kinase, with optimized analogs achieving sub-100 nM potency[4].

  • Infectious Disease: Pyrazolo[1,5-a]pyridine-3-carboxamide diaryl derivatives have shown remarkable efficacy against drug-resistant Mycobacterium tuberculosis (Mtb), with MIC values ≤0.002 μg/mL against H37Rv strains and favorable oral bioavailability[5].

PI3K_Pathway Ligand Extracellular Stimulus Receptor RTK / GPCR Ligand->Receptor Activates PI3K PI3Kγ/δ (Target) Receptor->PI3K Recruits PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT AKT Phosphorylation PIP3->AKT Activates Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->PI3K Inhibits

Caption: PI3Kγ/δ signaling pathway modulation by pyrazolo[1,5-a]pyridine derivatives.

HTS Library Synthesis & Assay Methodologies

To leverage 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid in HTS, robust and self-validating protocols are required. Below are the field-proven methodologies for library generation and subsequent kinase screening.

HTS_Workflow Synth 1. Scaffold Amidation (HATU, DIPEA, Amines) Purify 2. High-Throughput Purification (Prep-HPLC) Synth->Purify Assay 3. TR-FRET Kinase Assay (384-well format) Purify->Assay Hit 4. Hit Identification (IC50 Calculation) Assay->Hit Lead 5. SAR Optimization (Iterative Design) Hit->Lead

Caption: Standardized HTS workflow from scaffold amidation to hit identification.

Protocol A: High-Throughput Amidation (Library Synthesis)

Causality Focus: The use of HATU over traditional carbodiimides (like EDC) ensures rapid kinetics and high yields, which is critical when synthesizing hundreds of analogs in parallel to avoid side-product formation.

  • Activation: In a 96-well deep-well plate, dispense 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (0.1 mmol) dissolved in anhydrous DMF (1 mL). Add HATU (0.12 mmol) and DIPEA (0.3 mmol).

    • Scientific Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester. Stir for 15 minutes at room temperature to ensure complete formation of the active OAT ester before amine introduction.

  • Coupling: Add the respective primary or secondary amine building blocks (0.12 mmol) to each well. Seal the plate and agitate at room temperature for 12-16 hours[5].

  • Self-Validation (LC-MS): Sample 5 µL from each well into an LC-MS block. The disappearance of the starting material mass (m/z ~191 [M+H]+) and the appearance of the target amide mass confirms reaction completion, acting as an internal quality control gate.

  • Purification: Filter the crude mixtures and purify via automated preparative HPLC to ensure >95% purity for biological assays.

Protocol B: TR-FRET Kinase Assay (Self-Validating System)

Causality Focus: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes compound auto-fluorescence interference, a common false-positive driver in HTS libraries containing extended aromatic systems.

  • Reagent Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 10 nL of the purified library compounds (in DMSO) into a 384-well low-volume assay plate.

  • Enzyme Reaction: Add 5 µL of kinase buffer containing the target kinase (e.g., PI3Kγ) and ATP at its apparent Km​ .

    • Scientific Rationale: Running the assay at the ATP Km​ balances the sensitivity for ATP-competitive inhibitors (like pyrazolopyridines) while maintaining physiological relevance.

  • Incubation: Incubate for 60 minutes at room temperature to achieve steady-state turnover.

  • Termination & Detection: Add 5 µL of stop/detection buffer containing EDTA (to chelate Mg2+ and halt the kinase) and the TR-FRET antibody pair. Read the plate on a multi-mode reader after 30 minutes.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor for the plate using positive (reference inhibitor) and negative (DMSO) controls. A Z'-factor > 0.6 validates the assay's robustness and the reliability of the hit calls.

Comparative Performance Data in HTS

When benchmarked against alternative scaffolds, derivatives of the pyrazolo[1,5-a]pyridine core consistently demonstrate superior potency and selectivity profiles, particularly in kinase and anti-infective panels.

Table 2: Benchmarking Scaffold Performance Across Key Targets
Target / AssayCompound Scaffold CoreRepresentative IC50 / MICSelectivity ProfileReference
PI3Kγ/δ (Kinase) Pyrazolo[1,5-a]pyridine4.0 nM (γ) / 9.1 nM (δ)>100-fold over other PI3K isoforms[3]
EphB3 (Kinase) Pyrazolo[1,5-a]pyridine< 100 nMHighly selective for tyrosine kinases[4]
Mtb H37Rv (Cellular) Pyrazolo[1,5-a]pyridine≤ 0.002 μg/mLNo toxicity against Vero cells[5]
CDK2 (Kinase) Pyrazolo[1,5-a]pyrimidine90 nMModerate selectivity[6]

Conclusion

For drug development professionals assembling targeted HTS libraries, 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid represents a top-tier starting material. Its inherent conformational rigidity drives high-affinity target binding, while the 5,7-dimethyl substitution pattern protects against metabolic liabilities. By employing the standardized amidation and TR-FRET protocols outlined above, researchers can rapidly translate this scaffold into high-quality lead compounds with a high probability of clinical success.

References

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
  • Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors. NIH PubMed Central.
  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents.
  • 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid — Chemical Substance Inform
  • The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Core in Modern Drug Discovery. Benchchem.

Sources

A Comprehensive Guide to the Cross-Validation of HPLC and LC-MS Methods for the Quantification of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by rigorous analytical testing. The reliability and consistency of data are paramount, not only for regulatory approval but for ensuring patient safety and drug efficacy. 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid, a heterocyclic compound representative of novel small molecule therapeutics, requires precise and accurate quantification in various biological matrices throughout its development lifecycle.

Typically, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a workhorse in early development and for quality control due to its robustness and cost-effectiveness. As development progresses into clinical phases, the demand for higher sensitivity and selectivity often necessitates a transition to Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for bioanalysis.[1] This transition, or the need to compare data generated across different laboratories or studies using these distinct techniques, mandates a critical process known as cross-validation.[2]

This guide provides an in-depth, experience-driven framework for conducting a comprehensive cross-validation between an established HPLC-UV method and a newly developed LC-MS/MS method for 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid. We will delve into the causality behind experimental choices, present detailed protocols, and establish clear acceptance criteria grounded in global regulatory standards.

Part I: Foundational Principles & The Regulatory Mandate

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[3] When two different methods are used to measure the same analyte, cross-validation serves to demonstrate that the data generated by both methods are comparable and reliable.

High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a compound like 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid, a UV detector is suitable due to the aromatic nature of the pyrazolopyridine core, which absorbs light in the UV spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique couples the separation power of LC with the detection power of mass spectrometry. LC-MS offers superior selectivity and sensitivity because it measures the mass-to-charge ratio (m/z) of the analyte and its fragments, providing a highly specific fingerprint that is less susceptible to matrix interferences.[4]

The Regulatory Framework: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide stringent guidelines for bioanalytical method validation.[5][6] The International Council for Harmonisation (ICH) further provides a harmonized framework to ensure global consistency.[7][8] These guidelines categorize method validation into three key types:

  • Full Validation: A complete assessment of all validation parameters for a new analytical method.[9]

  • Partial Validation: Performed when minor modifications are made to an already validated method.[10]

  • Cross-Validation: A direct comparison of two or more bioanalytical methods. This is required when data are obtained from different methods within the same study or across different studies to ensure inter-method reliability.[2]

This guide focuses on the third category, establishing a validated bridge between HPLC-UV and LC-MS/MS data.

Part II: Method Development & Validation Strategy

Before cross-validation can begin, both the HPLC and LC-MS methods must be fully validated to demonstrate they are individually fit-for-purpose. The following protocols are proposed based on the chemical properties of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

Experimental Protocol: HPLC-UV Method

This method is designed for robustness and is suitable for analyzing drug substances or formulations where concentrations are relatively high.

1. Chromatographic Conditions:

  • System: Agilent 1260 Infinity II or equivalent.
  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm). The C18 stationary phase is chosen for its hydrophobic interaction with the non-polar pyrazolopyridine backbone of the analyte.
  • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in Water (40:60, v/v). The acidic modifier is crucial to suppress the ionization of the carboxylic acid moiety, ensuring good peak shape and consistent retention.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35°C.
  • Injection Volume: 10 µL.
  • UV Detection: 285 nm (determined via UV scan of the analyte).

2. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid in a 50:50 mixture of Acetonitrile and Water.
  • Calibration Standards: Serially dilute the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 µg/mL, 40 µg/mL, and 80 µg/mL) from a separate stock solution to ensure an unbiased assessment of accuracy.[4]
Experimental Protocol: LC-MS/MS Method

This method is developed for high sensitivity and selectivity, making it ideal for quantifying the analyte in complex biological matrices like plasma or serum.

1. LC Conditions:

  • System: Shimadzu Nexera X2 or equivalent UPLC system.[11]
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). The smaller particle size enhances separation efficiency and is compatible with the lower flow rates used for MS.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient Elution: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate. A gradient is used to efficiently elute the analyte while removing polar matrix components.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.

2. MS/MS Conditions:

  • System: Sciex QTRAP 6500+ or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode. The pyrazolo[1,5-a]pyridine structure contains nitrogen atoms that are readily protonated.
  • MRM Transitions:
  • Analyte: Q1 (Precursor Ion) m/z 205.1 → Q3 (Product Ion) m/z 159.1 (corresponding to the loss of COOH).
  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., D4-labeled) is highly recommended.
  • Key Parameters: Optimize declustering potential (DP), collision energy (CE), and cell exit potential (CXP) via direct infusion.

3. Sample Preparation (Plasma):

  • Method: Protein precipitation. This is a rapid and effective method for removing the bulk of matrix proteins.
  • Procedure: To 50 µL of plasma sample, add 150 µL of Acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant for injection.
Full Validation Parameters

Both methods must be fully validated according to ICH and FDA guidelines.[2][7] Key parameters are summarized below.

Validation ParameterHPLC-UV Acceptance CriteriaLC-MS/MS Acceptance Criteria
Specificity/Selectivity No interfering peaks at the analyte's retention time in blank samples.No significant interference at the analyte's MRM transition in blank matrix.[4]
Linearity (r²) ≥ 0.995≥ 0.99
Accuracy (% Bias) Within ±15% of nominal value.Within ±15% of nominal value (±20% at LLOQ).[12]
Precision (%RSD) ≤ 15%≤ 15% (≤ 20% at LLOQ).[12]
Limit of Quantification (LLOQ) S/N ≥ 10; Accuracy ±20%; Precision ≤ 20%.S/N ≥ 10; Accuracy ±20%; Precision ≤ 20%.
Stability Analyte stable under various conditions (bench-top, freeze-thaw, long-term).Analyte stable under various conditions (bench-top, freeze-thaw, long-term).
Matrix Effect (LC-MS/MS) N/AAssessed to ensure no significant ion suppression or enhancement.[2]

Part III: The Cross-Validation Protocol

Once both methods are fully validated, the cross-validation can be performed. The core principle is to analyze the same set of samples with both methods and compare the results.

Step-by-Step Cross-Validation Workflow
  • Prepare QC Samples: Prepare a minimum of three batches of QC samples in the relevant matrix (e.g., plasma for LC-MS/MS, a simple diluent for HPLC). Each batch should contain at least six replicates at the low, medium, and high concentration levels.

  • Analyze with Method 1 (HPLC-UV): Analyze one complete batch of QC samples using the validated HPLC-UV method.

  • Analyze with Method 2 (LC-MS/MS): Analyze a second complete batch of QC samples using the validated LC-MS/MS method.

  • Incurred Sample Reanalysis (ISR - if applicable): For bioanalytical studies, it is highly recommended to select a subset of subject samples previously analyzed by one method and reanalyze them using the second method.[9]

  • Data Compilation: Tabulate the concentration data obtained for each QC sample from both analytical methods.

  • Statistical Analysis: Perform statistical analysis to compare the datasets.

Visualization of the Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Phase cluster_eval Evaluation Phase QC_Prep Prepare QC Samples (Low, Mid, High) ≥ 3 Batches, n=6 HPLC Analyze Batch 1 with Validated HPLC-UV Method QC_Prep->HPLC LCMS Analyze Batch 2 with Validated LC-MS/MS Method QC_Prep->LCMS Data_Comp Compile Concentration Data for Each QC Level HPLC->Data_Comp LCMS->Data_Comp Stats Perform Statistical Comparison (% Difference, Bland-Altman) Data_Comp->Stats Report Generate Cross-Validation Report Stats->Report

Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.

Part IV: Data Interpretation & Acceptance Criteria

The success of the cross-validation hinges on whether the data from both methods are statistically equivalent within predefined limits.

Comparative Data Summary (Hypothetical Data)
QC LevelMethodMean Conc. (µg/mL)Accuracy (% Bias)Precision (%RSD)
Low QC (3 µg/mL) HPLC-UV2.95-1.7%4.5%
LC-MS/MS3.08+2.7%3.8%
Mid QC (40 µg/mL) HPLC-UV40.8+2.0%2.1%
LC-MS/MS39.5-1.3%2.5%
High QC (80 µg/mL) HPLC-UV78.9-1.4%1.9%
LC-MS/MS81.1+1.4%1.5%
Acceptance Criteria for Cross-Validation

According to regulatory guidance, the primary criterion for acceptance is the percentage difference between the mean concentrations obtained from the two methods.[2]

Formula for Percentage Difference: % Difference = (|Mean_MethodA - Mean_MethodB|) / ( (Mean_MethodA + Mean_MethodB) / 2 ) * 100

Acceptance Limit:

  • The percentage difference between the means of the QC samples from each method should not be greater than 15% .

Applying to Hypothetical Data:

  • Low QC: (|2.95 - 3.08|) / ((2.95 + 3.08)/2) * 100 = 4.3% (PASS)

  • Mid QC: (|40.8 - 39.5|) / ((40.8 + 39.5)/2) * 100 = 3.2% (PASS)

  • High QC: (|78.9 - 81.1|) / ((78.9 + 81.1)/2) * 100 = 2.7% (PASS)

In this hypothetical case, the cross-validation passes at all levels.

Decision Logic for Cross-Validation Outcome

DecisionLogic Start Start: Analyze QC Data from Both Methods Calc_Diff Calculate % Difference for each QC Level Start->Calc_Diff Check_Limit Is % Difference ≤ 15% for ALL Levels? Calc_Diff->Check_Limit Pass PASS: Methods are Correlated. Data are Interchangeable. Check_Limit->Pass Yes Fail FAIL: Methods are NOT Correlated. Investigate Discrepancy. Check_Limit->Fail No Investigate Troubleshoot: - Sample Preparation - Standard Integrity - Method Parameters Fail->Investigate

Caption: Decision logic for accepting or rejecting the cross-validation study.

Conclusion

Cross-validation is a non-negotiable step when multiple analytical techniques are used to support a drug development program. It provides the documented evidence that data, regardless of the method used for its generation, are reliable, consistent, and can be confidently compared and pooled for critical decision-making. By grounding our protocols and acceptance criteria in the authoritative guidelines set by the FDA, EMA, and ICH, we ensure the integrity of our analytical data and, by extension, the integrity of the entire development process. A systematic, scientifically-driven approach to cross-validation is not merely a regulatory hurdle; it is a cornerstone of good science.

References

  • Title: Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link][2][5]

  • Title: Guideline on bioanalytical method validation. Source: European Medicines Agency (EMA). URL: [Link][6][9]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation. Source: Bioanalytical Systems, Inc. URL: [Link][1]

  • Title: Bioanalytical Method Validation for Biomarkers Guidance. Source: U.S. Department of Health and Human Services (HHS.gov). URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation. Source: Lab Manager. URL: [Link][7]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Source: American Association of Pharmaceutical Scientists (AAPS). URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum. URL: [Link][13][14]

  • Title: ICH Q2(R2) Validation of analytical procedures. Source: European Medicines Agency (EMA). URL: [Link][8]

  • Title: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Source: Taylor & Francis Online. URL: [Link][10]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures. Source: European Medicines Agency (EMA). URL: [Link][15]

  • Title: Validation of Analytical Procedure Q2(R2). Source: International Council for Harmonisation (ICH). URL: [Link][3][16]

  • Title: NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Source: MDPI. URL: [Link][17]

  • Title: Designing LCMS Studies with the FDA in Mind from the Start. Source: Agilex Biolabs. URL: [Link][12]

  • Title: A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Source: Wageningen University & Research. URL: [Link][11]

Sources

Comparative Cytotoxicity Profile of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic Acid and Its Pharmacological Derivatives vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary

In small-molecule drug discovery, the selection of a core scaffold dictates both the pharmacokinetic viability and the baseline toxicity of the final drug candidate. 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 99446-43-2) is a highly privileged, synthetically versatile building block. This guide objectively compares the intrinsic cytotoxicity of this foundational scaffold against its optimized derivatives and standard clinical inhibitors (e.g., Doxorubicin, Gefitinib, Brequinar). Furthermore, we provide a self-validating experimental protocol for accurately quantifying the cytotoxicity of these compounds, explaining the mechanistic rationale behind assay selection.

Mechanistic Rationale: From Inert Scaffold to Targeted Inhibitor

A fundamental principle in rational drug design is that a core scaffold should exhibit minimal off-target cytotoxicity. The free carboxylic acid form of 5,7-dimethylpyrazolo[1,5-a]pyridine is essentially biologically inert in cellular assays (IC₅₀ > 100 µM). This lack of baseline toxicity is a strategic advantage, ensuring that any cytotoxicity observed in the final drug candidate is driven by specific target engagement rather than non-specific chemical reactivity[1].

When this scaffold is functionalized—typically via amidation or esterification at the C3 position—the resulting derivatives unlock potent, targeted anti-cancer activity. These structural modifications enable the molecules to act through two primary mechanisms[2]:

  • ATP-Competitive Kinase Inhibition: Derivatives bind to the hinge region of kinases such as EGFR, Pim-1, or B-Raf, blocking survival signaling and inducing G1/G2 cell cycle arrest[3].

  • Allosteric Metabolic Inhibition: Specific modifications (e.g., 2-hydroxy functionalization) yield potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), starving cancer cells of de novo pyrimidines and triggering apoptosis[2].

MOA Scaffold 5,7-Dimethylpyrazolo[1,5-a] pyridine-3-carboxylic acid (Non-toxic Scaffold) Derivative Functionalized Derivatives (e.g., Carboxamides) Scaffold->Derivative Synthetic Optimization Target1 Kinase Inhibition (EGFR / Pim-1) Derivative->Target1 ATP-competitive Binding Target2 Metabolic Inhibition (hDHODH) Derivative->Target2 Allosteric Binding Effect1 Cell Cycle Arrest (G1/G2 Phase) Target1->Effect1 Signal Blockade Effect2 Pyrimidine Depletion (Metabolic Stress) Target2->Effect2 Biosynthetic Halt Outcome Targeted Cytotoxicity (Apoptosis) Effect1->Outcome Effect2->Outcome

Diagram 1: Mechanistic pathway from inactive pyrazolo[1,5-a]pyridine scaffold to targeted cytotoxicity.

Comparative Cytotoxicity Data

To benchmark the performance of pyrazolo[1,5-a]pyridine-based compounds, we must compare the inactive scaffold, its optimized therapeutic derivatives, and standard clinical inhibitors. The data below synthesizes in vitro IC₅₀ values across prominent cancer cell lines[1],[2],[4].

Table 1: In Vitro Cytotoxicity Profile (IC₅₀ in µM)
Compound / InhibitorPharmacological RoleMCF-7 (Breast)A549 (Lung)THP1 (Leukemia)
5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid Baseline Scaffold > 100 > 100 > 100
Pyrazolo[1,5-a]pyridine-3-carboxamide (Optimized)Target Inhibitor2.3 - 6.11.9 - 7.81.8 - 3.5
DoxorubicinStandard Anthracycline2.41.280.8
GefitinibStandard EGFR Inhibitor3.51.5N/A
BrequinarStandard hDHODH InhibitorN/AN/A0.26

Data Interpretation:

  • Scaffold Inertness: The >100 µM IC₅₀ of the unmodified 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid confirms it is an ideal, non-cytotoxic starting material.

  • Derivative Potency: Once functionalized, the derivatives achieve single-digit micromolar IC₅₀ values, closely rivaling the broad-spectrum cytotoxicity of Doxorubicin (1.28–2.4 µM)[4].

  • Targeted Efficacy: In specific hematopoietic lineages (e.g., THP1), highly optimized pyrazolo-pyridine hDHODH inhibitors demonstrate nanomolar potency, approaching the efficacy of the clinical standard Brequinar [2].

Experimental Methodology: Self-Validating Cytotoxicity Workflow

When evaluating compounds that potentially inhibit metabolic enzymes (like hDHODH) or kinases, standard MTT assays can yield false-positive cytotoxicity results. Because MTT relies on mitochondrial succinate dehydrogenase activity, metabolic inhibitors can suppress dye reduction before actual cell death occurs[2].

To ensure scientific integrity, the Sulforhodamine B (SRB) Assay is the gold standard for these derivatives. SRB binds stoichiometrically to basic amino acids under mildly acidic conditions, providing a direct, metabolism-independent measurement of total cellular protein mass[1].

Step-by-Step SRB Assay Protocol
  • Cell Seeding & Adhesion:

    • Action: Seed MCF-7 or A549 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C (5% CO₂).

    • Causality: Ensures cells re-enter the exponential growth phase and adhere firmly to the plastic, which is critical for preventing cell loss during subsequent washing steps.

  • Compound Treatment:

    • Action: Treat cells with serial dilutions of the pyrazolo[1,5-a]pyridine derivatives, the baseline scaffold, and Doxorubicin (0.1 µM to 100 µM). Include a 0.1% DMSO vehicle control. Incubate for 48–72 hours.

    • Causality: Captures both rapid apoptosis and delayed cell cycle arrest (G1/G2 phase accumulation)[1].

  • Metabolic Fixation (Critical Step):

    • Action: Without removing the media, add 50 µL of cold 50% Trichloroacetic Acid (TCA) to yield a final concentration of 10%. Incubate at 4°C for 1 hour.

    • Causality: Cold TCA instantly precipitates proteins and halts all metabolic degradation, locking the cellular biomass in its exact state at the end of the treatment window.

  • Staining & Washing:

    • Action: Wash plates 4 times with distilled water and air dry. Add 50 µL of 0.4% (w/v) SRB dissolved in 1% acetic acid. Stain for 30 minutes at room temperature. Wash 4 times with 1% acetic acid.

    • Causality: The 1% acetic acid wash removes unbound dye without stripping the electrostatically bound SRB from the protein residues.

  • Solubilization & Quantification:

    • Action: Solubilize the bound dye with 100 µL of 10 mM Tris base (pH 10.5). Shake for 10 minutes. Read absorbance at 515–540 nm using a microplate reader.

    • Causality: The high pH of the Tris base disrupts the electrostatic bonds between the SRB dye and amino acids, releasing the dye homogeneously into solution for accurate photometric quantification.

Workflow Step1 1. Cell Seeding (MCF-7 / A549 in 96-well) Step2 2. Compound Treatment (0.1 - 100 µM, 48-72h) Step1->Step2 24h Adherence Step3 3. Cell Fixation (Cold 10% TCA, 1h at 4°C) Step2->Step3 Arrest Metabolism Step4 4. SRB Staining (0.4% SRB in 1% Acetic Acid) Step3->Step4 Wash & Dry Step5 5. Solubilization (10mM Tris base, pH 10.5) Step4->Step5 Remove Unbound Dye Step6 6. Quantification (Absorbance at 515 nm) Step5->Step6 Shake 10 min

Diagram 2: Self-validating SRB cytotoxicity assay workflow for metabolic inhibitors.

Conclusion

For drug development professionals, 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid represents an optimal starting scaffold. Its inherent lack of cytotoxicity ensures a clean safety profile, while its structural geometry allows for rapid synthetic elaboration into highly potent kinase and hDHODH inhibitors. When validated through robust, metabolism-independent assays like the SRB protocol, these derivatives consistently demonstrate cytotoxic efficacy that matches or exceeds standard chemotherapeutics like Doxorubicin and targeted agents like Gefitinib.

Sources

Validating the Mechanism of Action of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid in vitro: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of targeted therapeutics, highly functionalized heterocycles serve as privileged scaffolds for developing potent receptor tyrosine kinase (RTK) inhibitors. 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a critical molecular building block and probe whose derivative core has been identified as a moderately potent inhibitor of the EphB3 receptor and the Notch Activation Complex Kinase (NACK)[1],[2].

As a Senior Application Scientist, I approach the validation of such compounds by looking beyond basic binding affinity. The addition of the 5,7-dimethyl groups to the pyrazolo[1,5-a]pyridine core significantly enhances lipophilic efficiency and mouse liver microsome stability compared to unsubstituted analogs[1]. This guide provides a rigorous, self-validating framework for benchmarking this compound against alternative inhibitors, ensuring that your in vitro data translates reliably into cellular efficacy.

Mechanism of Action (MoA)

The primary MoA for pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives involves ATP-competitive inhibition at the kinase domain of target RTKs[1]. By occupying the ATP-binding pocket, these compounds prevent the autophosphorylation of tyrosine residues in the juxtamembrane region of receptors like EphB3[3]. This effectively uncouples the receptor from downstream signaling adaptors, halting cellular proliferation and migration pathways[4].

Furthermore, in the context of Notch signaling, these scaffolds disrupt the Notch Transcription Complex (NTC) by inhibiting NACK (Sgk223), thereby down-regulating Notch target gene transcription[2]. The carboxylic acid moiety also makes this scaffold a versatile intermediate, frequently utilized in the synthesis of advanced covalent Epidermal Growth Factor Receptor (EGFR) inhibitors[5].

Pathway Compound 5,7-Dimethylpyrazolo [1,5-a]pyridine-3-carboxylic acid EphB3 EphB3 Receptor (Tyrosine Kinase) Compound->EphB3 Inhibits ATP Binding NACK NACK (Sgk223) (Notch Activation Complex) Compound->NACK Disrupts NTC DownstreamEph Cell Migration & Proliferation EphB3->DownstreamEph Autophosphorylation DownstreamNotch Notch Target Gene Transcription NACK->DownstreamNotch Notch Activation

Mechanism of action for pyrazolo[1,5-a]pyridine derivatives on EphB3 and NACK pathways.

Comparative Performance Analysis

To objectively evaluate the performance of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (Compound A), we must benchmark it against established broad-spectrum and specific inhibitors:

  • Dasatinib : A highly potent, broad-spectrum ATP-competitive tyrosine kinase inhibitor, frequently used as a positive control for EphB3 inhibition[6].

  • UM-74 : A known first-in-class NACK inhibitor used for benchmarking Notch pathway disruption[2].

Table 1: Comparative In Vitro Profiling
InhibitorTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM)Microsomal Half-life (T1/2)
Compound A EphB3 / NACK~850 / ~1200~2100> 45 min
Dasatinib Broad RTK (incl. EphB3)0.52.0< 15 min
UM-74 NACK45090030 min

Causality Insight: While Dasatinib exhibits superior biochemical potency, its broad-spectrum nature leads to off-target toxicity and convoluted phenotypic readouts. Compound A, while possessing a higher IC50, provides a much more targeted molecular probe for EphB3/NACK with enhanced microsomal stability[1]. This makes it highly suitable for isolating specific kinase-dependent functions in cellular models without triggering generalized cytotoxicity.

Experimental Validation Protocols

Every protocol must be a self-validating system. The following workflows are designed to ensure that the observed inhibition is a direct result of target engagement.

Workflow Step1 1. Compound Preparation Step2 2. In Vitro Kinase Assay Step1->Step2 Step3 3. Cellular Phospho-Validation Step2->Step3 Step4 4. Data Analysis & IC50 Calculation Step3->Step4

Step-by-step in vitro validation workflow for kinase inhibitors.

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™)

Rationale: We utilize an ADP-Glo assay because it directly measures the generation of ADP in a homogeneous format, strictly correlating with kinase activity. This avoids the artifacts sometimes seen in fluorescence-interference assays when testing novel heterocyclic scaffolds.

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution : Serially dilute Compound A in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%. Why? This maintains protein stability while ensuring the lipophilic compound remains fully soluble.

  • Enzyme Reaction : Incubate 5 nM recombinant EphB3 or NACK kinase with the compound for 15 minutes at room temperature to allow equilibrium binding.

  • ATP/Substrate Addition : Initiate the reaction by adding 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) substrate. Why 10 µM ATP? Keeping ATP near its Km​ sensitizes the assay to ATP-competitive inhibitors[1]. Incubate for 60 minutes.

  • Detection : Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

  • Validation Check : Calculate the Z'-factor using DMSO vehicle (0% inhibition) and 1 µM Dasatinib (100% inhibition). A Z' > 0.6 validates the assay plate's integrity.

Protocol 2: Cellular Phosphorylation Validation (Western Blot)

Rationale: Biochemical potency does not always translate to cellular efficacy due to membrane permeability issues. This assay validates target engagement inside living cells.

  • Cell Culture : Seed HCT116 cells (known for high EphB3/NACK expression) at 3×105 cells/well in a 6-well plate. Starve in serum-free media for 12 hours to reduce basal phosphorylation noise.

  • Treatment : Treat cells with Compound A (0.1, 1, 10 µM) for 2 hours.

  • Stimulation : Stimulate with 1 µg/mL clustered Ephrin-B3-Fc for 15 minutes to induce robust EphB3 autophosphorylation[7].

  • Lysis : Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Why? Phosphatase inhibitors are critical to preserving the transient phospho-epitopes before they degrade.

  • Immunoblotting : Run lysates on a 4-12% Bis-Tris gel, transfer to PVDF, and probe with anti-phospho-EphB3 (Tyr608) and total EphB3 antibodies.

  • Quantification : Normalize the phospho-signal to the total protein signal using densitometry to calculate the cellular IC50.

References

  • Title: Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors Source: nih.gov (PMC) URL:[Link]

  • Title: The Design and Optimization of a First-in-Class Inhibitor of NACK: Illuminating a Druggable Target in Notch Source: miami.edu (Scholarship@Miami) URL:[Link]

  • Title: Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance to Current Therapies Source: nih.gov (PMC) URL:[Link]

  • Title: Targeting Eph Receptors with Peptides and Small Molecules: Progress and Challenges Source: nih.gov (PMC) URL:[Link]

Sources

Safety Operating Guide

5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Safe Handling and Proper Disposal of 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic Acid

As a Senior Application Scientist, I frequently consult with drug development professionals who utilize functionalized nitrogen heterocycles like 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid. While highly valuable as a building block in medicinal chemistry—particularly in the synthesis of kinase inhibitors and GPCR ligands—its disposal requires rigorous, causality-driven protocols.

Proper waste management of this compound is not merely an administrative checkbox; it is a critical operational requirement to prevent respiratory exposure, avoid combustible dust hazards, and mitigate the release of toxic decomposition byproducts. This guide provides self-validating, step-by-step methodologies for the safe containment and disposal of this chemical.

Chemical Profile & Hazard Causality

Before executing any disposal protocol, it is essential to understand why specific safety measures are required. The reactivity and physical state of the compound dictate the necessary engineering controls.

Table 1: Quantitative Data and Hazard Specifications

Parameter Specification
Chemical Name 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
CAS Registry Number 99446-43-2
Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Physical Form Solid (Crystalline Powder)
GHS Hazard Classifications Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3

| Primary Disposal Route | High-Temperature Incineration |

Data extrapolated from structurally analogous dimethylated pyrazolo[1,5-a]pyridine derivatives ([1],[2]).

Mechanistic Causality of Hazards:

  • Respiratory & Dermal Irritation (STOT SE 3 / Skin Irrit. 2): The carboxylic acid moiety can disrupt physiological pH upon contact with mucosal membranes or perspiration on the skin. Furthermore, the fine particulate nature of the powder facilitates inhalation, leading to acute respiratory distress ([2]).

  • Combustion Byproducts: The pyrazolo-pyridine bicyclic core is nitrogen-rich. Uncontrolled environmental degradation or low-temperature burning will result in the release of highly toxic nitrogen oxides (NOx). Therefore, high-temperature incineration with flue-gas scrubbing is the only acceptable disposal method ([3]).

  • Dust Explosion Risk: Like many fine organic powders, aerosolized particles can form explosive mixtures in the air, necessitating the use of non-sparking tools during cleanup ([4]).

Standard Operating Procedure (SOP): Waste Segregation & Disposal

Because this compound is a non-radioactive, non-biohazardous organic material, it falls under standard hazardous organic waste regulations. It must never be flushed down the sink or discarded in municipal trash.

Step-by-Step Disposal Workflow:

  • Waste Segregation: Classify the compound as "Halogen-Free Organic Solid Waste."

    • Causality: Mixing with strong oxidizers or aqueous waste streams can trigger exothermic reactions or unwanted solubilization.

  • Primary Containment: Transfer the powder into a chemically inert, sealable container. Wide-mouth High-Density Polyethylene (HDPE) or amber glass bottles are required.

  • Secondary Containment: Place the primary container in a secondary bin to prevent accidental breakage during transit.

    • Self-Validation Step: Wipe the exterior of the primary container with a solvent-dampened cloth (e.g., ethanol) to ensure zero external residue before placing it in the secondary bin.

  • Labeling: Clearly affix a GHS-compliant label reading: "Hazardous Organic Solid Waste: Contains 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid." Ensure the toxic/irritant (exclamation mark) pictograms are visible.

  • Dispatch: Transfer the sealed, labeled container to your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service for high-temperature incineration ([5]).

DisposalWorkflow A Solid Waste Generation (5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid) B Segregation: Halogen-Free Organic Solid Waste A->B Identify waste stream C Containment: Seal in HDPE/Glass Receptacle B->C Transfer to container D Labeling: 'Hazardous Organic Waste' C->D Affix GHS labels E Licensed Waste Management (High-Temp Incineration) D->E Dispatch for destruction

Workflow for the systematic segregation, containment, and incineration of the chemical waste.

Emergency Spill Response Protocol

In the event of an accidental release outside of a fume hood, immediate and methodical action is required to prevent dust explosion hazards and respiratory exposure.

Step-by-Step Spill Mitigation:

  • Evacuate and Ventilate: Immediately clear unprotected personnel from the vicinity. Ensure the room's HVAC system or local exhaust ventilation is operating at maximum capacity to clear airborne particulates ([5]).

  • Don Appropriate PPE: Responders must equip themselves with nitrile gloves (minimum 4 mil thickness), snug-fitting safety goggles, and an N95 or P100 particulate respirator to mitigate STOT SE 3 inhalation risks ([5]).

  • Dust Suppression (Critical Step): Do not dry sweep. Dry sweeping aerosolizes the powder. Instead, lightly mist the spill with a compatible solvent (e.g., water or a dilute alcohol solution) to bind the powder into a manageable paste ([4]).

  • Mechanical Collection: Use non-sparking, anti-static tools (e.g., plastic or brass scoops) to collect the dampened material. This prevents the ignition of any residual combustible dust-air mixtures ([4]).

  • Waste Transfer: Place the collected material, along with all contaminated cleanup supplies (paper towels, disposable PPE), into a designated hazardous waste bag. Seal and label it for incineration ([6]).

    • Self-Validation Step: Wash the spill area with soap and plenty of water after bulk collection to neutralize any residual trace acid, verifying the surface pH is neutral before resuming normal operations ([3]).

SpillResponse S1 Accidental Spill/Release S2 Evacuate Area & Ensure Ventilation S1->S2 S3 Don PPE (Respirator, Gloves) S2->S3 S4 Dust Suppression (Mist with Solvent) S3->S4 S5 Mechanical Collection (Spark-proof tools) S4->S5 S6 Transfer to Waste Container S5->S6

Emergency response pathway for mitigating accidental spills and preventing dust exposure.

References

  • NextSDS. "5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid — Chemical Substance Information." Accessed March 31, 2026. URL:[Link]

  • KM Pharma Solution. "Material Safety Data Sheet: methylpropoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid." Accessed March 31, 2026. URL: [Link]

  • NextSDS. "6,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid — Chemical Substance Information." Accessed March 31, 2026. URL: [Link]

Sources

Personal protective equipment for handling 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic Acid

Executive Summary

5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 99446-43-2) is a highly valued heterocyclic building block in pharmaceutical research. The pyrazolo[1,5-a]pyridine scaffold acts as a purine bioisostere, making it a privileged core for designing ATP-competitive kinase inhibitors targeting oncology and immunology pathways (1)[1]. While its therapeutic potential is vast, handling this novel heterocyclic carboxylic acid requires stringent operational protocols to mitigate localized irritation and systemic exposure risks.

This guide provides laboratory professionals with field-proven, causality-driven methodologies for the safe handling, solvation, and disposal of this compound.

Chemical Profile & Mechanistic Hazard Analysis

To safely handle this compound, researchers must understand the chemical causality behind its hazard profile.

Table 1: Chemical & Hazard Profile

Property / Hazard Details
Chemical Name 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
CAS Number 99446-43-2
Physical State Solid (Crystalline Powder)

| GHS Hazard Codes | H302 (Harmful if swallowed), H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H336 (STOT SE 3) (2)[2] |

Mechanistic Hazard Insight:

  • Localized Irritation: The carboxylic acid moiety imparts mild acidity. Upon contact with the moisture in mucous membranes (eyes, respiratory tract) or sweat on the skin, it causes localized protein denaturation and acute irritation.

  • The DMSO Amplification Factor: In drug discovery, this compound is routinely dissolved in dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions for in vitro assays. DMSO is a potent penetration enhancer that disrupts the intercellular lipid organization of the stratum corneum (3)[3]. If a DMSO solution of this compound contacts the skin, the solvent acts as a carrier, rapidly transporting the lipophilic pyrazolopyridine core across the dermal barrier and into systemic circulation. This transforms a localized surface irritant into a severe systemic exposure hazard.

Required Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when transitioning from handling the dry powder to the DMSO-solvated form. Your protective strategy must adapt to the physical state of the chemical.

Table 2: Context-Dependent PPE Requirements

PPE Category Handling Dry Powder Handling DMSO Stock Solutions
Hand Protection Single-layer Nitrile gloves (min. 4 mil thickness). Double-gloved Nitrile OR Butyl rubber gloves. (DMSO degrades nitrile rapidly).
Eye Protection ANSI Z87.1 Safety Glasses with side shields. Chemical splash goggles (prevents capillary draw into the eye).
Body Protection Standard cotton lab coat, fully buttoned. Fluid-resistant lab coat with fitted cuffs.

| Engineering Controls | Chemical Fume Hood or localized exhaust ventilation. | Chemical Fume Hood (Mandatory). |

Standard Operating Procedures (SOPs)

SOP 1: Precision Weighing and Stock Solution Preparation

Causality: Fine heterocyclic powders are highly prone to static buildup. Static causes the powder to aerosolize or adhere to spatulas, increasing inhalation risk (H336) and destroying assay precision.

  • Preparation: Place an anti-static weighing boat on an analytical balance strictly inside a calibrated chemical fume hood.

  • Static Mitigation: Pass the closed chemical vial and your micro-spatula through an anti-static ionizer for 3–5 seconds before opening.

  • Transfer: Transfer the required mass gently. Do not drop the powder from a height; place it directly onto the boat to prevent aerosolization.

  • Solvation: If preparing a DMSO stock, transfer the powder to your target vial and add the solvent directly inside the fume hood. Cap the vial tightly with a PTFE-lined cap before vortexing. Never vortex an open vial.

SOP 2: Spill Response and Decontamination

Causality: Water neutralizes the dust hazard of the dry powder but is completely ineffective at cleaning up DMSO spills due to DMSO's high boiling point and miscibility.

  • For Dry Powder Spills: Lightly mist the spill with distilled water to bind the dust. Wipe up with damp disposable towels. Wash the surface with a 1% Alconox (or similar mild basic detergent) solution to neutralize residual acid, followed by a DI water rinse.

  • For DMSO Solution Spills: Immediately evacuate the immediate area to prevent inhalation of vapors. Wearing butyl rubber gloves, apply universal chemical absorbent pads (do not use water, which simply spreads the DMSO). Clean the residual area with 70% ethanol or isopropanol to lift the remaining organic residue.

SOP 3: Waste Disposal Plan
  • Solid Waste: Contaminated weigh boats, spatulas, and dry spill cleanup materials must be placed in a sealed, puncture-resistant container labeled "Hazardous Solid Waste - Organic Acids."

  • Liquid Waste: DMSO stock solutions and liquid spill cleanup materials must be segregated into "Halogen-Free Organic Solvent Waste." Crucial Warning: Do not mix with acidic or oxidizing waste streams, as DMSO can undergo violent exothermic reactions when combined with strong oxidizers.

Visualizing the Exposure & Spill Response Workflow

SpillResponse Start Spill Detected CheckState Assess Physical State Start->CheckState DrySpill Dry Powder Spill CheckState->DrySpill Solid WetSpill DMSO Solution Spill CheckState->WetSpill Liquid DryAction 1. Mist with water to prevent dust 2. Wipe with damp towels DrySpill->DryAction WetAction 1. Evacuate immediate area 2. Apply universal absorbent pads WetSpill->WetAction DeconDry Decontaminate Surface (Mild Basic Detergent) DryAction->DeconDry DeconWet Decontaminate Surface (70% Ethanol / Isopropanol) WetAction->DeconWet Dispose Seal in Hazardous Waste Update Inventory Log DeconDry->Dispose DeconWet->Dispose

Caption: Workflow for assessing and neutralizing 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid spills.

References

  • 7-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid — Chemical Substance Information (Hazard Baseline). NextSDS. 2

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. 1

  • Research progress of penetration enhancers in transdermal drug delivery systems: Multidimensional exploration from mechanisms to clinical application. PMC - NIH. 3

Sources

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Reactant of Route 1
5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
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5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.